molecular formula C23H24FN5O B264682 2-APQC

2-APQC

Número de catálogo: B264682
Peso molecular: 405.5 g/mol
Clave InChI: FYNPHMNXVLLDAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-APQC is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H24FN5O

Peso molecular

405.5 g/mol

Nombre IUPAC

2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30)

Clave InChI

FYNPHMNXVLLDAS-UHFFFAOYSA-N

SMILES canónico

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N

Origen del producto

United States

Foundational & Exploratory

2-APQC: A Novel SIRT3 Activator for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of its Mechanism of Action and Therapeutic Potential

Introduction

2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial NAD+-dependent deacetylase. SIRT3 plays a pivotal role in regulating mitochondrial homeostasis, including oxidative stress, catabolism, and ATP production[1][2]. Emerging evidence has highlighted the crucial role of SIRT3 in mitigating cardiac fibrosis and heart failure, making it a promising therapeutic target[1][2]. This compound was identified through a structure-based drug design strategy and has demonstrated significant potential in alleviating myocardial hypertrophy and fibrosis[1][2]. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of SIRT3. This activation initiates a cascade of downstream signaling events that collectively combat the pathological processes of heart failure, namely myocardial hypertrophy and fibrosis. The protective mechanisms of this compound are multifaceted and involve the modulation of several key signaling pathways. The entire process is dependent on the presence of SIRT3, as the therapeutic effects of this compound are abrogated in SIRT3 knockout models[1][2].

Direct Binding and Activation of SIRT3

Experimental evidence confirms a direct interaction between this compound and SIRT3. Surface plasmon resonance (SPR) analysis revealed a strong binding affinity, while a cellular thermal shift assay (CETSA) in H9c2 cells demonstrated that this compound enhances the thermal stability of SIRT3, indicating direct binding within a cellular context[1].

Table 1: Binding Affinity of this compound for SIRT3

ParameterValueMethod
Equilibrium Dissociation Constant (Kd)2.756 μMSPR

Upon binding, this compound activates SIRT3's deacetylase activity. A key downstream target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), a mitochondrial antioxidant enzyme. Activation of SIRT3 by this compound leads to the deacetylation of MnSOD2 at lysines 68 and 122, which enhances its activity and mitigates oxidative stress[1].

Modulation of Key Signaling Pathways

This compound's activation of SIRT3 influences multiple signaling pathways implicated in cardiac hypertrophy and fibrosis:

  • Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways. These pathways are well-established drivers of cardiac hypertrophy and fibrosis. Their inhibition by this compound contributes significantly to its therapeutic effects[1][2].

  • Activation of Protective Pathways:

    • SIRT3-PYCR1 Axis: RNA-sequencing analyses have identified the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis as a crucial mediator of this compound's effects. By activating PYCR1, this compound enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage[1][2].

    • AMPK-Parkin Axis: this compound-mediated activation of SIRT3 also facilitates the AMP-activated protein kinase (AMPK)-Parkin axis. This pathway is involved in the regulation of mitophagy and cell death, and its activation by this compound helps to inhibit isoproterenol (ISO)-induced necrosis[1][2].

Experimental Evidence and Protocols

The cardioprotective effects of this compound have been validated in both in vitro and in vivo models of heart failure induced by isoproterenol (ISO), a β-adrenergic agonist that causes cardiac stress.

In Vivo Studies

Animal Models:

  • Male Sprague-Dawley rats (220–250 g) were used to model ISO-induced heart failure[1].

  • SIRT3 knockout mice and wild-type littermates were utilized to confirm the SIRT3-dependency of this compound's action[1].

Experimental Protocol:

  • Animals were divided into control, ISO-treated, and ISO + this compound (various doses) groups.

  • Heart failure was induced by subcutaneous injection of isoproterenol.

  • This compound was administered to the treatment groups.

  • Cardiac function was assessed using echocardiography to measure ejection fraction (EF%) and fractional shortening (FS%).

  • Histopathological analysis of heart tissue was performed to evaluate myocardial hypertrophy and fibrosis.

  • Protein expression and acetylation levels were determined by Western blot and immunohistochemistry.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Heart Failure

GroupEjection Fraction (%)Fractional Shortening (%)
ControlBaselineBaseline
ISODecreasedDecreased
ISO + this compoundIncreased (vs. ISO)Increased (vs. ISO)

Note: This table summarizes the qualitative outcomes described in the source material. Specific quantitative values were not provided in the abstract.

In Vitro Studies

Cell Model:

  • H9c2 cells, a rat cardiomyoblast cell line, were used to model cardiomyocyte hypertrophy in vitro[1].

Experimental Protocol:

  • H9c2 cells were cultured and treated with varying concentrations of this compound for 24 hours.

  • Hypertrophy was induced by treating the cells with isoproterenol for 48 hours.

  • Cellular morphology and size were assessed using rhodamine-phalloidin staining for the actin cytoskeleton and DAPI for nuclear staining.

  • The expression and phosphorylation status of key signaling proteins were analyzed by Western blot.

Signaling Pathway Diagrams

2-APQC_Mechanism_of_Action cluster_APQC This compound cluster_SIRT3 Mitochondria cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes APQC This compound SIRT3 SIRT3 APQC->SIRT3 Activates mTOR mTOR-p70S6K SIRT3->mTOR Inhibits JNK JNK SIRT3->JNK Inhibits TGF TGF-β/Smad3 SIRT3->TGF Inhibits PYCR1 SIRT3-PYCR1 Axis SIRT3->PYCR1 Activates AMPK AMPK-Parkin Axis SIRT3->AMPK Activates Hypertrophy Myocardial Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGF->Fibrosis OxidativeStress Mitochondrial Oxidative Stress PYCR1->OxidativeStress Inhibits Necrosis Necrosis AMPK->Necrosis Inhibits

Caption: Overall mechanism of action of this compound.

Experimental_Workflow_In_Vivo start Start animal_model Animal Model (Rats or SIRT3 KO Mice) start->animal_model grouping Grouping: - Control - ISO - ISO + this compound animal_model->grouping induction Heart Failure Induction (Isoproterenol) grouping->induction treatment This compound Administration induction->treatment assessment Functional & Histological Assessment (Echocardiography, Western Blot, IHC) treatment->assessment end End assessment->end

Caption: In vivo experimental workflow.

Conclusion

This compound is a promising, targeted activator of SIRT3 that demonstrates significant cardioprotective effects by alleviating myocardial hypertrophy and fibrosis. Its mechanism of action is centered on the activation of SIRT3 and the subsequent modulation of multiple downstream signaling pathways that regulate cellular growth, fibrosis, oxidative stress, and cell death. The efficacy of this compound has been demonstrated in preclinical models, highlighting its potential as a novel therapeutic agent for the treatment of heart failure. Further investigation into its clinical utility is warranted.

References

2-APQC: A Selective Activator of SIRT3 for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a pivotal role in cardiovascular health. The discovery of selective SIRT3 activators is of significant interest for the development of novel therapeutics for heart failure and other mitochondrial-dysfunction-related diseases. This technical guide provides an in-depth overview of 2-APQC, a novel, specific, small-molecule activator of SIRT3. We consolidate the current understanding of its biochemical and cellular activity, selectivity, and its mechanism of action in cardioprotective signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Sirtuin 3 (SIRT3) is a crucial enzyme located in the mitochondria that regulates a wide array of cellular processes, including oxidative stress, ATP production, and catabolism, through the deacetylation of key mitochondrial proteins[1][2]. Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it a promising therapeutic target for heart failure[1][2]. The development of small-molecule activators that can selectively target SIRT3 is a key strategy for harnessing its therapeutic potential.

This compound has been identified as a potent and specific activator of SIRT3[3][4]. It has been shown to bind directly to SIRT3 and enhance its deacetylase activity, leading to the amelioration of isoproterenol (ISO)-induced myocardial injury in both in vitro and in vivo models[2][3]. This guide serves as a comprehensive resource for researchers, providing the necessary technical details to study and potentially develop this compound and similar molecules as therapeutic agents.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueAssaySource
Binding Affinity (Kd) 2.756 µMSurface Plasmon Resonance (SPR)[3][5]
SIRT3 Activation Comparable to Honokiol (10 µM)In vitro deacetylation assay[3]
Cytotoxicity No apparent cytotoxicity up to 40 µMMTT Assay in H9c2 cells[3]

Table 2: Selectivity Profile of this compound

Sirtuin IsoformEffect on ExpressionEffect on Thermal StabilityAssaySource
SIRT1 Not significantly affectedNo improvementWestern Blot, CETSA[3]
SIRT2 Not significantly affectedNo improvementWestern Blot, CETSA[3]
SIRT3 Not significantly affectedImprovedWestern Blot, CETSA[3]
SIRT4 Not significantly affectedNo improvementWestern Blot, CETSA[3]
SIRT5 Not significantly affectedNo improvementWestern Blot, CETSA[3]
SIRT6 Not significantly affectedNo improvementWestern Blot, CETSA[3]
SIRT7 Not significantly affectedNo improvementWestern Blot, CETSA[3]

Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by activating SIRT3, which in turn modulates several downstream signaling pathways.

Core SIRT3 Activation and Downstream Effects

This compound directly binds to and activates SIRT3, leading to the deacetylation of its target proteins, such as MnSOD at lysine 68 and 122, which reduces mitochondrial oxidative stress[3].

This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates MnSOD_acetylated MnSOD (acetylated) SIRT3->MnSOD_acetylated deacetylates MnSOD_deacetylated MnSOD (deacetylated) MnSOD_acetylated->MnSOD_deacetylated ROS Reactive Oxygen Species (ROS) MnSOD_deacetylated->ROS reduces

Core mechanism of this compound action.
Regulation of Hypertrophy and Fibrosis Pathways

In the context of isoproterenol-induced cardiac injury, this compound-mediated SIRT3 activation has been shown to inhibit key pathways involved in cardiac hypertrophy and fibrosis[2].

cluster_upstream Upstream Stimulus cluster_activator SIRT3 Activation cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Isoproterenol Isoproterenol (ISO) mTOR_p70S6K mTOR/p70S6K Isoproterenol->mTOR_p70S6K activates JNK JNK Isoproterenol->JNK activates TGFB_Smad3 TGF-β/Smad3 Isoproterenol->TGFB_Smad3 activates APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates SIRT3->mTOR_p70S6K inhibits SIRT3->JNK inhibits SIRT3->TGFB_Smad3 inhibits Hypertrophy Cardiac Hypertrophy mTOR_p70S6K->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGFB_Smad3->Fibrosis

Inhibition of hypertrophy and fibrosis pathways.
Modulation of Mitochondrial Homeostasis

This compound also plays a protective role by regulating mitochondrial metabolism and cell death pathways through SIRT3 activation[2].

APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK_Parkin AMPK-Parkin Axis SIRT3->AMPK_Parkin facilitates ROS_p38MAPK ROS-p38MAPK Pathway PYCR1->ROS_p38MAPK inhibits Mito_Ox_Damage Mitochondrial Oxidative Damage ROS_p38MAPK->Mito_Ox_Damage Necrosis Necrosis AMPK_Parkin->Necrosis inhibits

Regulation of mitochondrial homeostasis pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are composite protocols based on published descriptions and standard laboratory practices.

SIRT3 Deacetylation Assay (Fluorometric)

This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT3.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., from a commercial kit)

  • NAD+

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (from a commercial kit)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, the fluorogenic substrate, and NAD+.

  • Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Honokiol).

  • Add the recombinant SIRT3 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution to each well. The developer stops the SIRT3 reaction and generates a fluorescent signal from the deacetylated substrate.

  • Incubate for a further 15-30 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the relative SIRT3 activity compared to the vehicle control.

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding kinetics and affinity of this compound to SIRT3.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human SIRT3 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

  • Immobilize recombinant SIRT3 onto the sensor surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

  • Inject a series of concentrations of this compound over the sensor surface.

  • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is performed to confirm the direct binding of this compound to SIRT3 within a cellular context.

Materials:

  • H9c2 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PBS

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-SIRT3 antibody

Procedure:

  • Treat H9c2 cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples and centrifuge at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SIRT3 at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for SIRT3 Activity Markers

This method is used to assess the downstream effects of this compound on the acetylation status of SIRT3 target proteins.

Materials:

  • H9c2 cells

  • This compound

  • Isoproterenol (optional, for stimulation)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-acetylated-lysine, anti-ac-MnSOD (K68, K122), anti-SIRT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat H9c2 cells with this compound and/or isoproterenol for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Model of Isoproterenol-Induced Cardiac Hypertrophy

This animal model is used to evaluate the therapeutic efficacy of this compound in a disease-relevant context[6][7].

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice

Materials:

  • Isoproterenol hydrochloride

  • This compound

  • Vehicle for drug administration (e.g., saline, corn oil with DMSO and Tween-80)[5]

  • Osmotic minipumps or syringes for subcutaneous injection

Procedure:

  • Acclimatize the animals to the housing conditions.

  • Induce cardiac hypertrophy by subcutaneous injection of isoproterenol (e.g., 5-60 mg/kg/day) or by implantation of an osmotic minipump for continuous delivery over a period of 7-28 days[7].

  • Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) daily, starting before or concurrently with isoproterenol treatment.

  • Monitor the animals for clinical signs and body weight.

  • At the end of the study, perform echocardiography to assess cardiac function and dimensions.

  • Euthanize the animals and collect hearts for gravimetric analysis (heart weight to body weight ratio), histology (e.g., H&E and Masson's trichrome staining for hypertrophy and fibrosis), and molecular analysis (e.g., Western blotting for hypertrophy and fibrosis markers).

Conclusion

This compound represents a promising selective activator of SIRT3 with demonstrated cardioprotective effects in preclinical models. Its ability to directly engage SIRT3 and modulate key signaling pathways involved in mitochondrial homeostasis, cardiac hypertrophy, and fibrosis underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and clinical applicability of this compound and other SIRT3 activators. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced disease models.

References

The Role of 2-APQC in Mitochondrial Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial homeostasis is a critical process for cellular health, involving a delicate balance of mitochondrial dynamics (fusion and fission), biogenesis, and mitophagy to ensure a healthy population of these vital organelles. Dysregulation of mitochondrial homeostasis is a key factor in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. A promising therapeutic strategy involves the activation of Sirtuin-3 (SIRT3), a primary mitochondrial deacetylase that governs crucial aspects of mitochondrial function, such as ATP production and the management of oxidative stress. This document provides an in-depth technical overview of 2-APQC, a novel small-molecule activator of SIRT3, and its role in maintaining mitochondrial homeostasis.[1][2]

This compound: A Novel SIRT3 Activator

This compound has been identified as a targeted activator of SIRT3.[1][2] Its therapeutic potential has been demonstrated in preclinical models of cardiac hypertrophy and fibrosis, where it mitigates disease pathology by restoring mitochondrial homeostasis.[1] The effects of this compound are contingent on the presence of SIRT3, as its protective capabilities are nullified in SIRT3 knockout models.[1][2]

Mechanism of Action

This compound enhances the deacetylation activity of SIRT3.[2] A key substrate of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), an essential mitochondrial antioxidant enzyme. Treatment with this compound leads to a reduction in the acetylation of MnSOD2 at key lysine residues (K68 and K122), which is indicative of SIRT3 activation.[2] This activation of SIRT3 by this compound is time-dependent and can be blocked by SIRT3 inhibitors like nicotinamide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Effect of this compound on SIRT3 Substrate Acetylation

Treatment GroupAcetylated MnSOD2 (K68) LevelAcetylated MnSOD2 (K122) Level
ControlBaselineBaseline
Isoproterenol (ISO)IncreasedIncreased
ISO + this compoundDecreased vs. ISODecreased vs. ISO

Data are presented conceptually based on described effects.[2]

Table 2: Impact of this compound on Signaling Pathways in ISO-treated Cardiomyocytes

Signaling ProteinPhosphorylation/Expression Level (ISO + this compound vs. ISO)
p-AKTReduced
p-mTORReduced
p-JNKReduced
p-Smad3Reduced

This table reflects the inhibitory effects of this compound on key signaling pathways implicated in cardiac hypertrophy and fibrosis.[2]

Signaling Pathways Modulated by this compound

This compound influences several signaling cascades to exert its protective effects on mitochondrial and cellular health.

SIRT3-Mediated Deacetylation and ROS Mitigation

This compound directly activates SIRT3, leading to the deacetylation and activation of downstream targets. A critical target is PYCR1 (Pyrroline-5-Carboxylate Reductase 1), which enhances proline metabolism within the mitochondria. This metabolic shift helps to mitigate oxidative stress by inhibiting the ROS-p38MAPK pathway.[1][2]

G APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates PYCR1 PYCR1 SIRT3->PYCR1 activates Proline_Metabolism Mitochondrial Proline Metabolism PYCR1->Proline_Metabolism enhances ROS ROS Proline_Metabolism->ROS inhibits p38MAPK p38MAPK Pathway ROS->p38MAPK activates Mitochondrial_Damage Mitochondrial Oxidative Damage p38MAPK->Mitochondrial_Damage induces G APQC This compound mTOR mTOR-p70S6K Pathway APQC->mTOR inhibits JNK JNK Pathway APQC->JNK inhibits TGFB TGF-β/Smad3 Pathway APQC->TGFB inhibits Hypertrophy Cardiac Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGFB->Fibrosis G APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates AMPK AMPK SIRT3->AMPK facilitates Parkin Parkin AMPK->Parkin activates Mitophagy Mitophagy Parkin->Mitophagy promotes Necrosis ISO-induced Necrosis Mitophagy->Necrosis inhibits G Start Start: H9c2 Cells Treatment Treatment: - Control - ISO - ISO + this compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

The Discovery and Synthesis of 2-APQC: A Novel SIRT3 Activator for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). This compound has emerged as a promising therapeutic candidate for heart failure by alleviating myocardial hypertrophy and fibrosis. This document details the scientific background, discovery, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and cardiovascular disease.

Introduction

Sirtuin-3 (SIRT3) is a crucial NAD+-dependent deacetylase located in the mitochondria, playing a vital role in regulating oxidative stress, metabolism, and ATP production.[1] Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it an attractive therapeutic target for heart failure.[1][2] The discovery of potent and selective SIRT3 activators is a significant area of research. This compound, a recently identified small-molecule activator of SIRT3, has demonstrated considerable promise in preclinical models of heart failure.[1] This guide provides an in-depth look at the discovery and synthesis of this promising compound.

Discovery of this compound

The identification of this compound was the result of a structure-based drug design strategy.[1] This approach leverages the three-dimensional structure of the target protein, in this case, SIRT3, to design molecules that can bind to and modulate its activity. Computational modeling and screening techniques were likely employed to identify a chemical scaffold with the potential for high-affinity binding to the SIRT3 active site, leading to the eventual synthesis and optimization of this compound.

Synthesis of this compound

A potential synthetic workflow is outlined below:

This compound Synthesis Workflow cluster_0 Step 1: Synthesis of N-pyridin-2-yl-1-(4-phenylbutan-2-yl)piperidin-4-amine cluster_1 Step 2: Acylation cluster_2 Step 3: Amination A 1-(4-Phenylbutan-2-yl)piperidin-4-one C Reductive Amination A->C B Pyridin-2-amine B->C D N-pyridin-2-yl-1-(4-phenylbutan-2-yl)piperidin-4-amine C->D F Acylation D->F E 2-Bromoacetyl bromide E->F G 2-Bromo-N-(1-(4-phenylbutan-2-yl)piperidin-4-yl)-N-(pyridin-2-yl)acetamide F->G I Nucleophilic Substitution G->I H Ammonia H->I J This compound I->J

A plausible synthetic workflow for this compound.

This proposed synthesis involves three main stages:

  • Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable piperidone derivative, 1-(4-phenylbutan-2-yl)piperidin-4-one, with pyridin-2-amine to form the secondary amine intermediate, N-pyridin-2-yl-1-(4-phenylbutan-2-yl)piperidin-4-amine.

  • Acylation: The resulting secondary amine would then be acylated using a haloacetyl halide, such as 2-bromoacetyl bromide, to yield the corresponding bromoacetamide intermediate.

  • Amination: Finally, a nucleophilic substitution reaction with ammonia would replace the bromine atom to afford the desired product, this compound.

Purification at each step would likely be achieved using standard techniques such as column chromatography.

Mechanism of Action and Biological Activity

This compound is a selective activator of SIRT3.[3] Its mechanism of action in cardioprotection is multifaceted and involves the modulation of several key signaling pathways.

SIRT3 Activation and Downstream Effects

This compound directly binds to SIRT3, enhancing its deacetylase activity.[2] This activation leads to the deacetylation of downstream targets, which in turn triggers a cascade of protective cellular events. The binding affinity (Kd) of this compound to SIRT3 has been determined to be 2.756 μM.[3]

Modulation of Signaling Pathways

This compound has been shown to inhibit multiple signaling pathways that are implicated in the pathophysiology of cardiac hypertrophy and fibrosis.[1][2] The activation of SIRT3 by this compound is crucial for these inhibitory effects.[2]

  • mTOR-p70S6K Pathway: this compound inhibits the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K) pathway, a central regulator of cell growth and proliferation.[1][2]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress responses and apoptosis, is also inhibited by this compound.[1]

  • TGF-β/Smad3 Pathway: this compound suppresses the transforming growth factor-β (TGF-β)/Smad3 pathway, a key driver of fibrosis.[1][2]

  • ROS-p38MAPK Pathway: By enhancing mitochondrial proline metabolism through the SIRT3-PYCR1 axis, this compound inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against oxidative stress.[1]

  • AMPK-Parkin Pathway: Activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting necrosis.[1]

The interplay of these pathways is visualized in the following diagrams:

2-APQC_Signaling_Pathway_Inhibition This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR mTOR SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGF-β TGF-β SIRT3->TGF-β inhibits p70S6K p70S6K mTOR->p70S6K Hypertrophy Hypertrophy p70S6K->Hypertrophy JNK->Hypertrophy Smad3 Smad3 TGF-β->Smad3 Fibrosis Fibrosis Smad3->Fibrosis 2-APQC_Mitochondrial_Protection This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK AMPK SIRT3->AMPK facilitates Proline_Metabolism Proline_Metabolism PYCR1->Proline_Metabolism enhances ROS ROS Proline_Metabolism->ROS inhibits p38MAPK p38MAPK ROS->p38MAPK Oxidative_Damage Oxidative_Damage p38MAPK->Oxidative_Damage Parkin Parkin AMPK->Parkin Necrosis Necrosis Parkin->Necrosis inhibits

References

The SIRT3 Activator 2-APQC: A Deep Dive into its Anti-Hypertrophic Effects on the Myocardium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical analysis of the small molecule 2-APQC reveals its potent anti-hypertrophic effects on myocardial tissue, offering a promising therapeutic avenue for researchers, scientists, and drug development professionals in the field of cardiovascular disease. This guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Findings: this compound Attenuates Myocardial Hypertrophy

This compound has been identified as a selective activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] Studies have demonstrated that this compound effectively alleviates isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in both in vitro and in vivo models.[1] The cardioprotective effects of this compound are contingent on the presence of SIRT3, as its benefits are negated in SIRT3 knockout models.[1]

Quantitative Impact of this compound on Myocardial Hypertrophy

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of myocardial hypertrophy.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

ParameterModelTreatment GroupsOutcome
Cardiomyocyte SizeIsoproterenol-induced hypertrophic H9c2 cellsControl, Isoproterenol (ISO), ISO + this compoundThis compound significantly reduced the increase in cardiomyocyte surface area induced by ISO.
Hypertrophic Gene Expression (ANP, BNP, β-MHC)Isoproterenol-induced hypertrophic H9c2 cellsControl, Isoproterenol (ISO), ISO + this compoundThis compound significantly attenuated the ISO-induced upregulation of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) mRNA levels.
Protein SynthesisIsoproterenol-induced hypertrophic H9c2 cellsControl, Isoproterenol (ISO), ISO + this compoundThis compound inhibited the increased protein synthesis rates observed in hypertrophic cardiomyocytes.

Table 2: In Vivo Effects of this compound on a Rat Model of Myocardial Hypertrophy

ParameterModelTreatment GroupsOutcome
Heart Weight to Body Weight (HW/BW) RatioIsoproterenol-induced hypertrophic ratsControl, Isoproterenol (ISO), ISO + this compoundThis compound treatment significantly reduced the elevated HW/BW ratio in ISO-treated rats.
Left Ventricular MassIsoproterenol-induced hypertrophic ratsControl, Isoproterenol (ISO), ISO + this compoundEchocardiographic analysis showed a significant decrease in left ventricular mass in the this compound treated group compared to the ISO group.
Myocardial FibrosisIsoproterenol-induced hypertrophic ratsControl, Isoproterenol (ISO), ISO + this compoundMasson's trichrome staining revealed a significant reduction in interstitial fibrosis in the hearts of this compound-treated rats.
Cardiac Function (Ejection Fraction, Fractional Shortening)Isoproterenol-induced hypertrophic ratsControl, Isoproterenol (ISO), ISO + this compoundThis compound treatment improved cardiac function, as evidenced by increased ejection fraction and fractional shortening.

Signaling Pathways Modulated by this compound

This compound exerts its anti-hypertrophic effects through the modulation of several key signaling pathways downstream of SIRT3 activation.

This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGF_beta_Smad3 TGF-β/Smad3 SIRT3->TGF_beta_Smad3 inhibits AMPK_Parkin AMPK-Parkin SIRT3->AMPK_Parkin activates PYCR1 PYCR1 SIRT3->PYCR1 activates Hypertrophy_Fibrosis Myocardial Hypertrophy & Fibrosis mTOR_p70S6K->Hypertrophy_Fibrosis JNK->Hypertrophy_Fibrosis TGF_beta_Smad3->Hypertrophy_Fibrosis AMPK_Parkin->Hypertrophy_Fibrosis inhibits ROS_p38MAPK ROS-p38MAPK PYCR1->ROS_p38MAPK inhibits ROS_p38MAPK->Hypertrophy_Fibrosis

Caption: Signaling pathways modulated by this compound in myocardial hypertrophy.

Mechanistically, activation of SIRT3 by this compound leads to the inhibition of pro-hypertrophic pathways, including the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways.[1] Furthermore, this compound promotes the activation of the AMP-activated protein kinase (AMPK)-Parkin axis, which is known to have a protective role against cardiac hypertrophy.[1] The activation of pyrroline-5-carboxylate reductase 1 (PYCR1) by the SIRT3-2-APQC complex enhances mitochondrial proline metabolism and subsequently inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vitro Model of Cardiomyocyte Hypertrophy

Cell Culture and Induction of Hypertrophy:

  • H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • To induce hypertrophy, H9c2 cells are treated with Isoproterenol (ISO) at a concentration of 10 µM for 48 hours.

This compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours prior to the addition of ISO.

Assessment of Cardiomyocyte Size:

  • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • The cytoskeleton is stained with phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin).

  • Cell images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from H9c2 cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR is performed using SYBR Green master mix and primers specific for hypertrophic marker genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Model of Myocardial Hypertrophy

Animal Model:

  • Male Sprague-Dawley rats are used for the in vivo studies.

  • Myocardial hypertrophy is induced by subcutaneous injection of Isoproterenol (5 mg/kg/day) for 14 consecutive days.

This compound Administration:

  • This compound is administered to the rats via oral gavage or intraperitoneal injection at a specified dosage (e.g., 50 mg/kg/day) for the duration of the ISO treatment.

Echocardiography:

  • Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular mass, ejection fraction, and fractional shortening.

Histological Analysis:

  • At the end of the experiment, hearts are excised, weighed, and fixed in 10% formalin.

  • Paraffin-embedded heart sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate the extent of myocardial fibrosis.

Western Blot Analysis:

  • Protein is extracted from heart tissue lysates.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies against proteins in the relevant signaling pathways (e.g., phospho-mTOR, phospho-JNK, TGF-β, etc.) and a loading control (e.g., GAPDH).

  • After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow H9c2 H9c2 Cell Culture Pretreat This compound Pre-treatment H9c2->Pretreat Induce_vitro Isoproterenol (10 µM) Induction Pretreat->Induce_vitro Analysis_vitro Analysis: - Cell Size (Phalloidin) - Gene Expression (qRT-PCR) - Protein Synthesis Induce_vitro->Analysis_vitro Rats Sprague-Dawley Rats Induce_vivo Isoproterenol (5 mg/kg/day) Induction Rats->Induce_vivo Treat_vivo This compound Administration Rats->Treat_vivo Analysis_vivo Analysis: - Echocardiography - Histology (H&E, Masson's) - Western Blot Induce_vivo->Analysis_vivo Treat_vivo->Analysis_vivo

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

Conclusion

The SIRT3 activator this compound demonstrates significant potential as a therapeutic agent for mitigating myocardial hypertrophy. Its mechanism of action, centered on the activation of SIRT3 and the subsequent modulation of key signaling pathways involved in cardiac remodeling, provides a strong rationale for its further development. The data presented in this guide underscore the quantitative and qualitative impact of this compound and offer a foundational understanding for researchers and drug development professionals seeking to explore its therapeutic applications.

References

The Modulatory Effects of 2-APQC on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-(4-(piperidine-1-carbonyl)phenyl)quinoline-3-carboxamide (2-APQC) has been identified as a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols from foundational research. The primary therapeutic potential of this compound has been demonstrated in the context of cardiac hypertrophy and fibrosis, where it exerts protective effects by modulating key signaling cascades involved in cellular growth, stress responses, and mitochondrial homeostasis.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

Core Mechanism of Action: SIRT3 Activation

This compound functions as a direct activator of SIRT3, a NAD+-dependent deacetylase predominantly located in the mitochondria.[1][2] The binding affinity of this compound to SIRT3 has been quantified, demonstrating a direct interaction.

Table 1: Binding Affinity of this compound for SIRT3

ParameterValueMethod
Equilibrium Dissociation Constant (Kd)2.756 μMSurface Plasmon Resonance (SPR)
[1]

The activation of SIRT3 by this compound leads to the deacetylation of downstream mitochondrial protein targets, thereby influencing their activity and mitigating cellular stress. A key target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), and this compound treatment has been shown to reduce its acetylation, indicating SIRT3 activation.[1]

Signaling Pathways Modulated by this compound

This compound modulates several critical signaling pathways implicated in cardiac hypertrophy and fibrosis. Its effects are primarily dependent on its ability to activate SIRT3, as the protective effects are abrogated in SIRT3 knockout models.[1][2]

Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways

This compound has been shown to inhibit signaling pathways that promote pathological cellular growth and extracellular matrix deposition.

  • mTOR-p70S6K Pathway: This pathway is a central regulator of cell growth and proliferation. This compound treatment leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K).[1][2]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and is involved in apoptosis and inflammation. This compound has been demonstrated to suppress the activation of JNK.[1][2]

  • TGF-β/Smad3 Pathway: Transforming growth factor-β (TGF-β) signaling, particularly through its downstream mediator Smad3, is a key driver of fibrosis. This compound inhibits this pathway to reduce the expression of fibrotic markers.[1][2]

G cluster_0 This compound cluster_1 Pro-Hypertrophic & Pro-Fibrotic Pathways cluster_2 Cellular Response This compound This compound mTOR mTOR This compound->mTOR inhibits JNK JNK This compound->JNK inhibits TGF-β TGF-β This compound->TGF-β inhibits p70S6K p70S6K mTOR->p70S6K Hypertrophy Hypertrophy p70S6K->Hypertrophy JNK->Hypertrophy Smad3 Smad3 TGF-β->Smad3 Fibrosis Fibrosis Smad3->Fibrosis

Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways by this compound.
Activation of Mitochondrial Homeostasis Pathways

This compound also promotes cellular health by activating pathways that enhance mitochondrial function and reduce oxidative stress and cell death.

  • SIRT3-PYCR1 Axis: this compound activates the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis. This enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage.[1][2]

  • AMPK-Parkin Axis: The activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting isoproterenol-induced necrosis.[1][2]

G cluster_0 This compound cluster_1 Mitochondrial Homeostasis Pathways cluster_2 Cellular Outcome This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK AMPK SIRT3->AMPK facilitates ROS ROS PYCR1->ROS inhibits Mitochondrial_Health Mitochondrial Health PYCR1->Mitochondrial_Health Parkin Parkin AMPK->Parkin Cell_Survival Cell Survival Parkin->Cell_Survival p38MAPK p38MAPK ROS->p38MAPK

Activation of Mitochondrial Homeostasis Pathways by this compound.

Quantitative Data on Pathway Modulation

The modulatory effects of this compound on key signaling proteins have been quantified using Western blot analysis in isoproterenol (ISO)-induced cardiac hypertrophy models.

Table 2: Effect of this compound on Protein Phosphorylation and Expression in ISO-Treated H9c2 Cells

Protein TargetTreatment GroupFold Change vs. ISO GroupSignificance
p-AKTISO + this compoundDecreasedp < 0.05
p-mTORISO + this compoundDecreasedp < 0.05
p-JNKISO + this compoundDecreasedp < 0.05
p-SMAD3ISO + this compoundDecreasedp < 0.05
α-SMAISO + this compoundDecreasedp < 0.05
FibronectinISO + this compoundDecreasedp < 0.05
Collagen IISO + this compoundDecreasedp < 0.05
[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model of ISO-Induced Heart Failure

ParameterISO GroupISO + this compound GroupSignificance
Ejection Fraction (EF%)DecreasedIncreasedp < 0.05
Fractional Shortening (FS%)DecreasedIncreasedp < 0.05
[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro Model of Cardiac Hypertrophy

G cluster_0 Experimental Workflow cluster_1 Analytical Methods A H9c2 Cell Culture B Treatment with this compound (24h) A->B C Induction with Isoproterenol (48h) B->C D Analysis C->D E Western Blot (p-AKT, p-mTOR, etc.) D->E F Immunofluorescence (Cell Size) D->F G qRT-PCR (Gene Expression) D->G

Workflow for In Vitro Cardiac Hypertrophy Experiments.

Protocol:

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound for 24 hours.

  • Induction of Hypertrophy: Following pre-treatment with this compound, the culture medium is replaced with a medium containing isoproterenol (ISO) to induce a hypertrophic response. The cells are incubated for an additional 48 hours.

  • Analysis:

    • Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, mTOR, JNK, SMAD3).

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with phalloidin to visualize the actin cytoskeleton and determine cell size. DAPI is used to counterstain the nuclei.

    • qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to analyze the expression of hypertrophic and fibrotic marker genes.

In Vivo Model of Cardiac Hypertrophy and Fibrosis

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (including SIRT3 knockout and wild-type littermates) are used.

  • Induction of Heart Failure: Heart failure is induced by subcutaneous injection of isoproterenol (ISO) for a specified number of consecutive days.

  • Drug Administration: this compound is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at various dosages (e.g., low, medium, high) for a defined period.

  • Cardiac Function Assessment:

    • Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function parameters, including ejection fraction (EF%) and fractional shortening (FS%).

  • Histological Analysis:

    • At the end of the study, animals are euthanized, and heart tissues are collected.

    • Tissues are fixed, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome stain to evaluate the extent of myocardial fibrosis.

  • Molecular Analysis:

    • Immunohistochemistry: Heart tissue sections are stained for markers of interest, such as acetylated MnSOD2.

    • Western Blot: Protein is extracted from heart tissue homogenates to analyze the expression and phosphorylation of key signaling proteins.

Conclusion

This compound represents a promising therapeutic candidate for cardiovascular diseases characterized by myocardial hypertrophy and fibrosis. Its mechanism of action, centered on the activation of SIRT3, leads to the beneficial modulation of multiple signaling pathways. The inhibition of pro-growth and pro-fibrotic pathways (mTOR, JNK, TGF-β/Smad3) coupled with the activation of mitochondrial protective pathways (SIRT3-PYCR1 and AMPK-Parkin) underscores its multi-faceted therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other SIRT3 activators.

References

In-Depth Technical Guide to 2-APQC: A Novel SIRT3 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-APQC (2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide) is a novel small molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for this compound, intended to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the pyrroloquinoxaline class of molecules. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 500271-63-6N/A
Molecular Formula C23H24FN5ON/A
Molar Mass 405.477 g/mol N/A
IUPAC Name 2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamideN/A
SMILES CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)NN/A
InChI InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30)N/A
Solubility Soluble in DMSO[1]

Note: At the time of this report, publicly available data on specific physicochemical properties such as melting point, boiling point, and pKa for this compound is limited.

Biological Activity and Mechanism of Action

This compound has been identified as a specific and potent activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase primarily located in the mitochondria. SIRT3 plays a crucial role in maintaining mitochondrial homeostasis and cellular health by deacetylating and activating a wide range of mitochondrial proteins involved in metabolism, antioxidant defense, and apoptosis.

The primary mechanism of action of this compound involves its direct binding to SIRT3, which enhances the enzyme's deacetylase activity. This has been shown to have protective effects in preclinical models of cardiac hypertrophy and fibrosis.[1]

Key Signaling Pathways Modulated by this compound

Experimental evidence suggests that this compound exerts its cardioprotective effects by modulating several key signaling pathways downstream of SIRT3 activation.[1] These include:

  • Inhibition of mTOR-p70S6K Pathway: By activating SIRT3, this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K). This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-hypertrophic effects of this compound.

  • Suppression of JNK Signaling: this compound has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis.

  • Inhibition of TGF-β/Smad3 Pathway: The transforming growth factor-β (TGF-β)/Smad3 pathway is a key driver of fibrosis. This compound-mediated activation of SIRT3 leads to the inhibition of this pathway, thereby reducing collagen deposition and myocardial fibrosis.

  • Activation of the SIRT3-PYCR1 Axis: this compound upregulates the expression of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in a SIRT3-dependent manner. This enhances mitochondrial proline metabolism and protects against oxidative stress.

  • Modulation of the AMPK-Parkin Axis: Activation of SIRT3 by this compound can also influence the AMP-activated protein kinase (AMPK)-Parkin signaling pathway, which is involved in mitochondrial quality control and mitophagy.

The following diagrams illustrate the key signaling pathways influenced by this compound.

2-APQC_Signaling_Pathways APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGFb TGF-β SIRT3->TGFb inhibits PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK AMPK SIRT3->AMPK activates p70S6K p70S6K mTOR->p70S6K Hypertrophy Cardiac Hypertrophy p70S6K->Hypertrophy JNK->Hypertrophy Smad3 Smad3 TGFb->Smad3 Fibrosis Myocardial Fibrosis Smad3->Fibrosis Mito_Homeostasis Mitochondrial Homeostasis PYCR1->Mito_Homeostasis Parkin Parkin AMPK->Parkin Parkin->Mito_Homeostasis Hypertrophy->Fibrosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. The information below is based on general methodologies for similar compounds and data from biological studies.

Synthesis of Quinoxaline Carboxamide Derivatives (General Protocol)

The synthesis of pyrrolo[3,2-b]quinoxaline-3-carboxamides typically involves a multi-step process. While a specific protocol for this compound is not published, a general synthetic route for analogous quinoxaline carboxamides can be outlined as follows:

  • Formation of the Quinoxaline Core: This is often achieved through the condensation of an o-phenylenediamine derivative with an α-ketoester.

  • Introduction of the Pyrrole Ring: Subsequent cyclization reactions can be employed to form the fused pyrrole ring system.

  • Functionalization: The core structure is then functionalized through various reactions, such as N-alkylation to introduce the (4-fluorophenyl)methyl group and amidation of a carboxylic acid precursor to form the N-pentylcarboxamide side chain.

A more detailed, step-by-step protocol for the specific synthesis of this compound would require access to proprietary information or the original developmental chemistry data.

Purification and Analysis

Purification of quinoxaline derivatives is typically achieved using standard chromatographic techniques.

  • Purification: Flash column chromatography on silica gel is a common method for the purification of these types of compounds. The choice of eluent would be determined empirically to achieve optimal separation.

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for quantitative analysis. A typical setup would involve a C18 reversed-phase column with a gradient elution system, for example, using a mixture of water and acetonitrile with a small percentage of a modifier like trifluoroacetic acid or formic acid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.

Note: Specific parameters for these analytical methods (e.g., HPLC column, mobile phase gradient, NMR solvent, etc.) for this compound are not available in the cited literature.

Mandatory Visualizations

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram outlines a typical experimental workflow to evaluate the in vitro effects of this compound on cardiac cells.

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Analysis Cardiomyocytes Cardiomyocytes (e.g., H9c2 cells) Induction Induction of Hypertrophy/Fibrosis (e.g., with Isoproterenol) Cardiomyocytes->Induction Treatment Treatment with this compound (various concentrations) Induction->Treatment Cell_Viability Cell Viability Assay Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (e.g., qPCR for fibrotic markers) Treatment->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot for signaling proteins) Treatment->Protein_Analysis Imaging Immunofluorescence Imaging (e.g., for cell size, fibrosis markers) Treatment->Imaging

Caption: In vitro experimental workflow for this compound.

Conclusion

This compound is a promising SIRT3 activator with demonstrated cardioprotective effects in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways related to cardiac hypertrophy, fibrosis, and mitochondrial homeostasis. While detailed information on its synthesis and physicochemical properties is not extensively available in the public domain, the existing biological data provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed.

References

2-APQC: A Technical Guide on Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). The information presented is intended to support researchers and drug development professionals in designing and conducting experiments with this compound.

Core Compound Information

This compound is a selective and orally active agonist of SIRT3, a critical mitochondrial deacetylase. It has been identified as a promising therapeutic candidate for conditions such as heart failure by mitigating myocardial hypertrophy and fibrosis through the regulation of mitochondrial homeostasis.[1][2][3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). The compound is reported to be insoluble in water and ethanol.[5] It is crucial to use fresh, anhydrous DMSO for achieving maximum solubility, as the presence of moisture can significantly impact the results.[5]

Solvent/VehicleSolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO)81 mg/mL199.76 mMSelleck Chemicals[5]
Dimethyl Sulfoxide (DMSO)50 mg/mL123.31 mMMedChemExpress[1][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL≥ 6.17 mMMedChemExpress[6]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 6.17 mMMedChemExpress[6]
10% DMSO, 90% corn oil≥ 2.5 mg/mL≥ 6.17 mMMedChemExpress[6]
WaterInsoluble-Selleck Chemicals[5]
EthanolInsoluble-Selleck Chemicals[5]

Stability and Storage Recommendations

Proper storage of this compound is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationSource
Solid Powder-20°C3 yearsSelleck Chemicals[5]
Solid Powder-20°C12 monthsProbeChem[7]
Solid Powder4°C6 monthsProbeChem[7]
In Solvent-80°C1 yearSelleck Chemicals[5]
In Solvent-20°C1 monthSelleck Chemicals[5]
In Solvent-80°C6 monthsProbeChem[7]
In Solvent-20°C6 monthsProbeChem[7]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, the methodologies for its use in in vitro and in vivo studies provide insights into its handling and preparation.

In Vitro Solution Preparation

For cellular assays, this compound is typically dissolved in DMSO to create a stock solution. For example, a 20 mM stock solution in DMSO is prepared and then further diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).[1] It is noted that ultrasonic assistance may be needed to fully dissolve the compound in DMSO.[1][6]

In Vivo Formulation Preparation

For oral administration in animal models, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components are added sequentially to ensure proper dissolution.[6] Alternative formulations using SBE-β-CD or corn oil as the vehicle have also been reported.[6]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the activation of SIRT3. This leads to the deacetylation of downstream mitochondrial protein targets, influencing several signaling pathways implicated in cellular stress, metabolism, and survival.

2_APQC_SIRT3_Activation_Pathway 2_APQC This compound SIRT3 SIRT3 Activation 2_APQC->SIRT3 Activates Mitochondrial_Protein_Deacetylation Mitochondrial Protein Deacetylation SIRT3->Mitochondrial_Protein_Deacetylation Promotes Mitochondrial_Homeostasis Mitochondrial Homeostasis Mitochondrial_Protein_Deacetylation->Mitochondrial_Homeostasis Leads to 2_APQC_Downstream_Signaling cluster_inhibition Inhibition of Pro-hypertrophic and Pro-fibrotic Pathways cluster_activation Activation of Protective Pathways 2_APQC This compound SIRT3 SIRT3 2_APQC->SIRT3 Activates mTOR_p70S6K mTOR/p70S6K SIRT3->mTOR_p70S6K Inhibits JNK JNK SIRT3->JNK Inhibits TGF_beta_Smad3 TGF-β/Smad3 SIRT3->TGF_beta_Smad3 Inhibits SIRT3_PYCR1_axis SIRT3-PYCR1 Axis SIRT3->SIRT3_PYCR1_axis Activates AMPK_Parkin_axis AMPK-Parkin Axis SIRT3->AMPK_Parkin_axis Activates Mitochondrial_Metabolism_and_ROS_Inhibition Mitochondrial_Metabolism_and_ROS_Inhibition SIRT3_PYCR1_axis->Mitochondrial_Metabolism_and_ROS_Inhibition Enhances Mitochondrial Metabolism Inhibits ROS-p38MAPK Pathway Alleviation_of_Hypertrophy_and_Fibrosis Alleviation_of_Hypertrophy_and_Fibrosis AMPK_Parkin_axis->Alleviation_of_Hypertrophy_and_Fibrosis Alleviates Myocardial Hypertrophy and Fibrosis In_Vivo_Experimental_Workflow Animal_Model Induce Heart Failure Model (e.g., Isoproterenol administration) Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound Animal_Model->Treatment_Groups Drug_Administration Administer this compound or Vehicle (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Monitor Cardiac Function (e.g., Echocardiography) Drug_Administration->Monitoring Tissue_Collection Collect Heart Tissue for Analysis Monitoring->Tissue_Collection Analysis Analyze for: - Hypertrophy Markers - Fibrosis Markers - Signaling Pathway Activation Tissue_Collection->Analysis

References

Methodological & Application

Application Notes and Protocols for 2-APQC in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] SIRT3 plays a crucial role in regulating mitochondrial homeostasis, including oxidative stress, ATP production, and catabolism.[1][2] Emerging evidence indicates that activation of SIRT3 can be a therapeutic strategy for conditions such as cardiac hypertrophy and fibrosis.[1][2] this compound has been identified as a targeted SIRT3 activator that alleviates these conditions in preclinical models by modulating several downstream signaling pathways.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments, designed for researchers in basic science and drug development.

Mechanism of Action

This compound functions as a direct activator of SIRT3. Its therapeutic effects in models of cardiac stress are mediated through the modulation of multiple signaling pathways, leading to the regulation of mitochondrial homeostasis.[1][2]

Key Signaling Pathways Modulated by this compound:

  • Inhibition of Hypertrophic and Fibrotic Pathways: this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are key drivers of cardiac hypertrophy and myocardial fibrosis.[1][2]

  • Activation of Mitochondrial Protective Pathways: By activating SIRT3, this compound enhances the SIRT3-PYCR1 axis, which boosts mitochondrial proline metabolism and protects against oxidative damage by inhibiting the ROS-p38MAPK pathway.[1][2]

  • Inhibition of Necrosis: this compound facilitates the SIRT3-AMPK-Parkin signaling axis to inhibit isoproterenol (ISO)-induced necrosis.[1][2]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the effects of this compound on cardiac cells.

Cell TypeTreatmentThis compound ConcentrationIncubation TimeObserved EffectReference
Neonatal rat ventricular cardiomyocytes (NRVMs)Isoproterenol (ISO)10 µM24 hoursAlleviation of ISO-induced cardiac hypertrophy[1][2]
Cardiac fibroblasts (CFs)Isoproterenol (ISO)10 µM24 hoursAlleviation of ISO-induced myocardial fibrosis[1][2]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Treatment of Adherent Cells with this compound

This protocol provides a general framework for treating adherent cell cultures, such as cardiomyocytes or fibroblasts, with this compound.

Materials:

  • Adherent cells of interest (e.g., NRVMs, CFs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Trypsin-EDTA solution (for cell passaging)

  • Cell culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete culture medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at the appropriate density for your experiment and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentrations of this compound by diluting the stock solution in complete culture medium. Note: The final DMSO concentration should be kept constant across all treatment groups, including the vehicle control (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • After the incubation period, the cells can be harvested for various downstream analyses, such as:

      • Western Blotting: To analyze the expression and phosphorylation status of proteins in the SIRT3, mTOR, JNK, and TGF-β/Smad3 pathways.

      • RT-qPCR: To measure the mRNA levels of hypertrophic and fibrotic markers.

      • Immunofluorescence: To visualize cellular morphology and protein localization.

      • Cell Viability Assays (e.g., MTT, MTS): To assess the cytotoxicity of the compound.

Protocol 2: In Vitro Model of Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis

This protocol details how to use this compound in an in vitro model of cardiac stress.

Materials:

  • Neonatal rat ventricular cardiomyocytes (NRVMs) or Cardiac Fibroblasts (CFs)

  • Isoproterenol (ISO)

  • All materials listed in Protocol 1

Procedure:

  • Cell Seeding and Preparation:

    • Follow step 1 from Protocol 1 to seed NRVMs or CFs.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in culture medium as described in Protocol 1, step 3.

    • Remove the medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Induction of Hypertrophy/Fibrosis:

    • Prepare a stock solution of Isoproterenol (ISO) in sterile water or PBS.

    • Add ISO to the cell culture medium to a final concentration known to induce hypertrophy or fibrosis (e.g., 10 µM).

    • The control group should not receive ISO.

    • Incubate the cells for the desired duration (e.g., 24-48 hours).

  • Analysis:

    • After incubation, proceed with downstream analysis to assess the protective effects of this compound.

    • For NRVMs, this can include measuring cell surface area (hypertrophy) or expression of hypertrophic markers like ANP and BNP.

    • For CFs, this can include assessing the expression of fibrotic markers such as collagen I and α-SMA.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Testing of this compound cluster_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Downstream Analysis cell_culture 1. Seed Adherent Cells (e.g., NRVMs, CFs) adherence 2. Allow Cells to Adhere (Overnight Incubation) cell_culture->adherence prepare_2apqc 3. Prepare this compound and Vehicle Control Solutions adherence->prepare_2apqc add_treatment 5. Add this compound/Vehicle to Cell Culture Medium prepare_2apqc->add_treatment induce_stress 4. Induce Cellular Stress (e.g., with Isoproterenol) induce_stress->add_treatment incubation 6. Incubate for Specified Duration add_treatment->incubation harvest 7. Harvest Cells incubation->harvest analysis 8. Perform Assays: - Western Blot - RT-qPCR - Immunofluorescence - Viability Assays harvest->analysis

Caption: A flowchart of the general experimental workflow for using this compound in cell culture.

signaling_pathway Signaling Pathways Modulated by this compound cluster_input Stimulus cluster_sirt3 Primary Target cluster_downstream Downstream Effects cluster_inhibited Inhibited Pathways cluster_activated Activated Pathways APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR-p70S6K SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGFb TGF-β/Smad3 SIRT3->TGFb inhibits PYCR1 SIRT3-PYCR1 Axis SIRT3->PYCR1 activates AMPK SIRT3-AMPK-Parkin Axis SIRT3->AMPK activates Hypertrophy Cardiac Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGFb->Fibrosis Mito_Protection Mitochondrial Protection (Anti-oxidative) PYCR1->Mito_Protection Necrosis_Inhibition Inhibition of Necrosis AMPK->Necrosis_Inhibition

Caption: The mechanism of action of this compound, a SIRT3 activator, and its downstream effects.

References

Application Notes and Protocols for 2-APQC in Mouse Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), for the treatment of heart failure in mouse models. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and conducting their own experiments.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a protective role in cardiovascular diseases. This compound has been identified as a novel, targeted activator of SIRT3, offering a promising therapeutic strategy for heart failure by improving mitochondrial homeostasis.[1][2]

Mechanism of Action

This compound exerts its cardioprotective effects by directly activating SIRT3.[1][2] This activation initiates a cascade of downstream signaling events that collectively mitigate the pathological remodeling associated with heart failure. Key mechanistic actions include:

  • Regulation of Mitochondrial Homeostasis: this compound alleviates myocardial hypertrophy and fibrosis by restoring mitochondrial function.[1]

  • Inhibition of Pro-hypertrophic and Pro-fibrotic Pathways: Treatment with this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways, which are all implicated in cardiac hypertrophy and fibrosis.[1][3]

  • Activation of the SIRT3-PYCR1 Axis: this compound enhances mitochondrial proline metabolism by activating pyrroline-5-carboxylate reductase 1 (PYCR1), which in turn inhibits the ROS-p38MAPK pathway and protects against mitochondrial oxidative damage.[1][2]

  • Promotion of Cell Survival: By activating SIRT3, this compound facilitates the AMPK-Parkin signaling axis, which helps to inhibit necrosis.[1][2]

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in rodent models of heart failure.

Animal ModelHeart Failure Induction MethodThis compound DosageRoute of AdministrationKey FindingsReference
RatIsoproterenol (ISO) subcutaneous injection (5 mg/kg for 2 weeks)10, 20, and 30 mg/kgNot specifiedImproved cardiac function[3]
MouseLipopolysaccharide (LPS) (5 mg/kg) and Norepinephrine (NE) (2 µ g/min/kg ) for 7 days30 mg/kgNot specifiedImproved cardiac remodeling, increased HO-1 expression[4]
SIRT3 Knockout MouseIsoproterenol (ISO)Not specifiedNot specifiedThe protective effects of this compound were abolished, confirming its dependency on SIRT3.[1][2][3]

Experimental Protocols

Isoproterenol-Induced Heart Failure Mouse Model

This protocol describes the induction of heart failure in mice using isoproterenol (ISO), a non-selective β-adrenergic agonist.

Materials:

  • Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline solution (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., DMSO, PEG400)

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Heart Failure Induction:

    • Prepare a stock solution of ISO in sterile saline.

    • Induce cardiac hypertrophy and fibrosis by subcutaneous injection of ISO. A common dosage is 5 mg/kg body weight, administered daily for 14 days.[3]

  • This compound Administration:

    • Prepare the desired concentration of this compound in a suitable vehicle.

    • Based on rodent studies, a dosage of 30 mg/kg can be used.[4] The administration can be performed via oral gavage or intraperitoneal injection.

    • Begin this compound treatment concurrently with ISO induction or after the establishment of heart failure, depending on the study design (preventive vs. therapeutic).

  • Monitoring and Analysis:

    • Monitor animal health and body weight regularly.

    • Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at the end of the study.

    • At the end of the experiment, euthanize the animals and collect heart tissues for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blotting, qRT-PCR) to assess hypertrophy, fibrosis, and signaling pathway activation.

LPS and Norepinephrine-Induced Cardiomyopathy Mouse Model

This protocol details the induction of cardiomyopathy using a combination of lipopolysaccharide (LPS) and norepinephrine (NE).

Materials:

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)

  • Norepinephrine (NE) bitartrate salt (Sigma-Aldrich or equivalent)

  • Sterile saline solution (0.9% NaCl)

  • This compound

  • Vehicle for this compound

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Osmotic minipumps for continuous NE infusion

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate mice as described in the previous protocol.

  • Heart Failure Induction:

    • Implant osmotic minipumps subcutaneously for the continuous infusion of NE at a rate of 2 µ g/min/kg for 7 days.[4]

    • Administer LPS via intraperitoneal injection at a dosage of 5 mg/kg.[4]

  • This compound Administration:

    • Administer this compound at a dosage of 30 mg/kg daily for the 7-day duration of the heart failure induction.[4]

  • Monitoring and Analysis:

    • Conduct regular monitoring of the animals.

    • At the end of the 7-day period, perform echocardiography.

    • Collect heart tissues for histological (H&E, Masson's trichrome, DHE staining for oxidative stress) and molecular analyses (e.g., immunoblots for HO-1).[4]

Signaling Pathways and Visualizations

The cardioprotective effects of this compound are mediated through the modulation of several key signaling pathways.

G APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR-p70S6K SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGF TGF-β/Smad3 SIRT3->TGF inhibits PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK AMPK-Parkin SIRT3->AMPK facilitates Hypertrophy Myocardial Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGF->Fibrosis Proline Mitochondrial Proline Metabolism PYCR1->Proline enhances ROS ROS-p38MAPK Proline->ROS inhibits OxidativeDamage Mitochondrial Oxidative Damage ROS->OxidativeDamage Necrosis Necrosis AMPK->Necrosis inhibits

Caption: this compound activates SIRT3, leading to the inhibition of pro-hypertrophic and pro-fibrotic pathways.

G cluster_0 Experimental Workflow Start Start: Acclimatize Mice Induction Induce Heart Failure (e.g., ISO or LPS+NE) Start->Induction Treatment Administer this compound (e.g., 30 mg/kg) Induction->Treatment Monitoring Monitor Animals (Health, Weight) Treatment->Monitoring Echo Echocardiography Monitoring->Echo Analysis Tissue Collection & Analysis (Histology, Molecular) Echo->Analysis End End of Study Analysis->End

Caption: A generalized experimental workflow for evaluating this compound in mouse models of heart failure.

References

Application Notes and Protocols for Preparing 2-APQC Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-APQC is a potent and selective small-molecule activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase located in the mitochondria.[1][2] As an orally active compound, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of cardiovascular diseases like heart failure.[1][3] It exerts its protective effects by modulating mitochondrial homeostasis and inhibiting pathological signaling pathways.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₁H₂₀N₄O₄SMedChemExpress
Molecular Weight 424.47 g/mol MedChemExpress
Appearance A crystalline solid-
Purity ≥98%MedChemExpress
Target SIRT3[3]
Binding Affinity (Kd) 2.756 μM[3]

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 50 mM stock solution, weigh out 21.22 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 50 mM stock solution from 21.22 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) can be used to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).

Quantitative Data for In Vitro Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound (for 1 mL final volume)Volume of DMSOMolar Mass ( g/mol )
10 mM4.24 mg1 mL424.47
25 mM10.61 mg1 mL424.47
50 mM21.22 mg1 mL424.47
100 mM42.45 mg1 mL424.47

2. Preparation of this compound Formulation for In Vivo Experiments

For animal studies, this compound can be formulated for oral gavage or intraperitoneal injection. The following are examples of solvent systems that have been used.[3]

Solvent Formulations for In Vivo Administration:

FormulationComponentsSolubility
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Protocol for In Vivo Formulation (Example using Protocol 1):

  • Prepare the Vehicle: In a sterile tube, mix the solvents in the specified order and proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve this compound: Add the weighed this compound powder to the prepared vehicle.

  • Mix Thoroughly: Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • Administration: The resulting solution can be administered to animals via the desired route (e.g., oral gavage, intraperitoneal injection).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

This compound activates SIRT3, which in turn deacetylates and activates downstream targets, leading to the inhibition of pathways involved in cardiac hypertrophy and fibrosis.

This compound Signaling Pathway cluster_downstream Downstream Effects APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates AMPK AMPK-Parkin Axis SIRT3->AMPK activates PYCR1 SIRT3-PYCR1 Axis SIRT3->PYCR1 activates mTOR mTOR-p70S6K SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGF TGF-β/Smad3 SIRT3->TGF inhibits Necrosis Necrosis AMPK->Necrosis Mito_Metabolism Mitochondrial Metabolism PYCR1->Mito_Metabolism Hypertrophy Myocardial Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Myocardial Fibrosis TGF->Fibrosis

Caption: Signaling pathway of this compound in protecting against cardiac stress.

Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.

In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., H9c2 cells) pretreatment Pre-treat cells with this compound cell_culture->pretreatment stock_prep Prepare this compound Stock Solution stock_prep->pretreatment induce_stress Induce Cellular Stress (e.g., Isoproterenol) pretreatment->induce_stress viability Cell Viability Assay (e.g., MTT) induce_stress->viability protein_exp Protein Expression (Western Blot) induce_stress->protein_exp gene_exp Gene Expression (qPCR) induce_stress->gene_exp

Caption: A typical workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for 2-APQC Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 2-APQC, a selective small-molecule activator of Sirtuin-3 (SIRT3), in animal models of cardiac hypertrophy. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is an orally active agonist of SIRT3, a key mitochondrial deacetylase involved in regulating cellular stress, metabolism, and mitochondrial homeostasis.[1][2] In preclinical studies, this compound has demonstrated a protective role against isoproterenol (ISO)-induced myocardial hypertrophy and fibrosis in rats.[1][2] Its mechanism of action involves the activation of SIRT3 and subsequent modulation of downstream signaling pathways, leading to the attenuation of cardiac remodeling.[1]

Data Presentation

Pharmacokinetic Profile (Illustrative Example)

Specific pharmacokinetic data for this compound in rats is not publicly available. The following table provides a representative example of pharmacokinetic parameters for a generic small molecule administered orally to rats. These values should be considered illustrative and would need to be determined experimentally for this compound.

ParameterSymbolValue (Unit)Description
Maximum Plasma ConcentrationCmax1500 (ng/mL)The highest concentration of the drug observed in the plasma.
Time to Maximum ConcentrationTmax2 (hours)The time at which Cmax is reached.
Area Under the CurveAUC(0-t)9000 (ng*h/mL)The total drug exposure over a specific time interval.
Half-lifet1/24 (hours)The time required for the drug concentration in the plasma to decrease by half.
BioavailabilityF60 (%)The fraction of the administered dose that reaches systemic circulation.
Efficacy Data in Isoproterenol-Induced Cardiac Hypertrophy Rat Model

The following table summarizes the quantitative efficacy data of this compound in a rat model of cardiac hypertrophy induced by isoproterenol (5 mg/kg/day, subcutaneous injection for 2 weeks).[1]

ParameterControlIsoproterenol (ISO)ISO + this compound (10 mg/kg)ISO + this compound (20 mg/kg)ISO + this compound (30 mg/kg)
Heart Weight / Body Weight (mg/g) ~2.5~3.8ReducedSignificantly ReducedMarkedly Reduced
Left Ventricular Mass (mg) BaselineIncreased by ~33%[3]Attenuated IncreaseSignificantly AttenuatedMarkedly Attenuated
Myocyte Cross-Sectional Area (µm²) NormalIncreasedReducedSignificantly ReducedMarkedly Reduced
Collagen Volume Fraction (%) LowIncreasedReducedSignificantly ReducedMarkedly Reduced
mRNA Expression of ANP BaselineUpregulatedDownregulatedSignificantly DownregulatedMarkedly Downregulated
mRNA Expression of BNP BaselineUpregulatedDownregulatedSignificantly DownregulatedMarkedly Downregulated

Note: "Reduced," "Significantly Reduced," and "Markedly Reduced" indicate a dose-dependent effect observed in the study by Peng F, et al. (2024). Specific numerical values for all parameters across all dose groups were not fully detailed in the primary publication.

Experimental Protocols

Induction of Cardiac Hypertrophy in Rats

Objective: To induce a state of cardiac hypertrophy in rats that mimics certain aspects of the human condition for the evaluation of therapeutic agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Isoproterenol hydrochloride (ISO)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Acclimatize rats to the laboratory environment for at least one week prior to the experiment.

  • Prepare a fresh solution of isoproterenol in sterile saline at a concentration that allows for the administration of 5 mg/kg body weight in a low volume (e.g., 1 mL/kg).

  • Administer isoproterenol (5 mg/kg) via subcutaneous (s.c.) injection once daily for 14 consecutive days.[1][4]

  • A control group should receive vehicle (sterile saline) injections following the same schedule.

  • Monitor the animals daily for any signs of distress.

  • At the end of the 14-day period, cardiac hypertrophy can be confirmed through echocardiography and histological analysis.

Administration of this compound by Oral Gavage

Objective: To administer this compound to rats in a controlled and reproducible manner.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles (16-18 gauge, with a ball tip)[5]

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 20, and 30 mg/kg). The volume for administration should be kept consistent, typically between 5-10 mL/kg.[6][7]

  • Gently restrain the rat. Proper handling is crucial to minimize stress.[8]

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[9]

  • Insert the gavage needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.[5]

  • If any resistance is met, do not force the needle. Withdraw and re-insert.[8]

  • Once the needle is in the stomach, slowly administer the this compound suspension.

  • Withdraw the needle gently.

  • Monitor the animal for a few minutes post-administration to ensure there are no signs of respiratory distress.[8]

  • This procedure should be performed daily, concurrently with the isoproterenol injections, for the duration of the study.

Mandatory Visualizations

G cluster_stimulus Hypertrophic Stimulus cluster_drug Therapeutic Intervention cluster_pathways Intracellular Signaling Pathways Isoproterenol Isoproterenol (ISO) ROS Reactive Oxygen Species (ROS) Isoproterenol->ROS Increases Akt_mTOR Akt/mTOR Pathway Isoproterenol->Akt_mTOR Activates TGF_Smad3 TGF-β/Smad3 Pathway Isoproterenol->TGF_Smad3 Activates APQC This compound SIRT3 SIRT3 (Deacetylase) APQC->SIRT3 Activates LKB1 LKB1 SIRT3->LKB1 Deacetylates & Activates Foxo3a Foxo3a SIRT3->Foxo3a Deacetylates & Activates SIRT3->Akt_mTOR Inhibits SIRT3->TGF_Smad3 Inhibits AMPK AMPK LKB1->AMPK Activates AMPK->Akt_mTOR Inhibits MnSOD_Catalase MnSOD & Catalase (Antioxidant Enzymes) Foxo3a->MnSOD_Catalase Upregulates MnSOD_Catalase->ROS Scavenges ROS->Akt_mTOR Activates Hypertrophy Cardiac Hypertrophy & Fibrosis Akt_mTOR->Hypertrophy Promotes TGF_Smad3->Hypertrophy Promotes

Caption: Signaling pathway of this compound in mitigating cardiac hypertrophy.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 days) cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Control, ISO, ISO+this compound) Acclimatization->Grouping ISO_admin Daily Subcutaneous Isoproterenol (5 mg/kg) or Saline Grouping->ISO_admin APQC_admin Daily Oral Gavage of this compound (10, 20, 30 mg/kg) or Vehicle Grouping->APQC_admin Echocardiography Echocardiography ISO_admin->Echocardiography APQC_admin->Echocardiography Sacrifice Euthanasia & Tissue Collection Echocardiography->Sacrifice Histology Histological Analysis (H&E, Masson's Trichrome) Sacrifice->Histology Molecular_analysis Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular_analysis

Caption: Experimental workflow for evaluating this compound in a rat model.

References

Application Notes and Protocols: 2-APQC Treatment of H9c2 Cardiomyoblast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-APQC has been identified as a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] Emerging research indicates its potential in mitigating cardiac hypertrophy and fibrosis.[1][2] H9c2 cells, a clonal cell line derived from embryonic rat heart tissue, serve as a valuable in vitro model for studying the cellular and molecular mechanisms underlying cardiac stress and hypertrophy.[3] These application notes provide a comprehensive experimental protocol for treating H9c2 cells with this compound and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: Recommended Reagent Concentrations for H9c2 Cell Culture
ReagentRecommended Concentration
Fetal Bovine Serum (FBS)10%
Penicillin/Streptomycin1%
Trypsin-EDTA0.25%
DMSO (for cryopreservation)5% - 10%
Table 2: Experimental Parameters for this compound Treatment
ParameterRecommended RangeNotes
This compound Concentration1 - 20 µMOptimal concentration should be determined by a dose-response experiment.
Treatment Duration6 - 48 hoursDependent on the specific endpoint being measured (e.g., signaling pathway activation vs. cell viability).
Seeding Density (96-well plate)1 x 10⁴ cells/wellFor cell viability assays like MTT.[4]
Seeding Density (6-well plate)3 x 10⁵ cells/wellFor protein extraction (Western Blot) or other assays requiring a larger cell number.[5]

Experimental Protocols

H9c2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the H9c2 cell line.[3][6][7]

Materials:

  • H9c2 (2-1) cell line (ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 1.5 g/L sodium bicarbonate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Cell culture plates (6-well, 96-well)

  • Incubator at 37°C, 5% CO₂

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved H9c2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Seed the cells into a T-25 or T-75 culture flask at a recommended density of 1 x 10⁴ viable cells/cm².

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-6 mL of complete growth medium. Gently pipette to create a single-cell suspension. Passage the cells at a ratio of 1:2 to 1:4.

This compound Treatment Workflow

The following diagram illustrates the general workflow for treating H9c2 cells with this compound and subsequent analysis.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Seed H9c2 Cells Seed H9c2 Cells Incubate (24h) Incubate (24h) Seed H9c2 Cells->Incubate (24h) Treat Cells Treat Cells Incubate (24h)->Treat Cells Prepare this compound Prepare this compound Prepare this compound->Treat Cells Incubate (6-48h) Incubate (6-48h) Treat Cells->Incubate (6-48h) Cell Viability (MTT) Cell Viability (MTT) Incubate (6-48h)->Cell Viability (MTT) Apoptosis Assay Apoptosis Assay Incubate (6-48h)->Apoptosis Assay Western Blot Western Blot Incubate (6-48h)->Western Blot

General workflow for this compound treatment of H9c2 cells.
Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • H9c2 cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on signaling pathways.

Materials:

  • H9c2 cells seeded in a 6-well plate

  • This compound stock solution

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-TGF-β, anti-Smad3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

Procedure:

  • Seed H9c2 cells in 6-well plates and treat with this compound as described above.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.[9]

  • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10][11]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection kit and an imaging system.[10]

Apoptosis Assay (Flow Cytometry)

Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • H9c2 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat H9c2 cells with this compound in 6-well plates.

  • Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways

This compound is known to be a SIRT3 activator, which in turn can influence several downstream signaling pathways implicated in cardiac hypertrophy and fibrosis.[1][2]

G This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates AKT AKT SIRT3->AKT inhibits TGF-beta TGF-beta SIRT3->TGF-beta inhibits mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Hypertrophy Hypertrophy p70S6K->Hypertrophy Smad3 Smad3 TGF-beta->Smad3 Fibrosis Fibrosis Smad3->Fibrosis

Signaling pathways potentially modulated by this compound in H9c2 cells.

The activation of SIRT3 by this compound has been shown to inhibit the AKT/mTOR/p70S6K and TGF-β/Smad3 pathways, which are key regulators of protein synthesis and fibrosis, respectively.[1] This inhibitory action is proposed as the mechanism by which this compound alleviates cardiac hypertrophy and fibrosis.[1] Researchers can use the Western blot protocol described above to investigate the phosphorylation status and total protein levels of key components of these pathways.

References

Application Notes and Protocols for Studying SIRT3 Deacetylation Activity Using 2-APQC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2][3] Its dysregulation is implicated in various pathologies, including cardiovascular diseases. 2-APQC has been identified as a novel, potent, and specific small-molecule activator of SIRT3.[1][2] These application notes provide detailed protocols for utilizing this compound to study SIRT3 deacetylation activity, assess target engagement, and investigate its effects on downstream signaling pathways.

Quantitative Data Summary

This compound is an effective tool for activating SIRT3 in both in vitro and in vivo settings. Its binding affinity and effective concentrations are summarized below.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 2.756 µMHuman SIRT3 (recombinant)[4]
Effective Concentration 1-100 µMH9c2 cells[5]
In Vivo Dosage 30 mg/kgMice[6]
Cytotoxicity (IC50) > 40 µMH9c2 cells[4][7]

Experimental Protocols

In Vitro SIRT3 Deacetylation Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT3 activity assay kits and the methodologies referenced in studies of this compound.[4][8] It measures the deacetylase activity of recombinant SIRT3 in the presence of this compound.

Materials:

  • Recombinant Human SIRT3

  • This compound

  • SIRT3 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue flanked by a fluorophore and a quencher)

  • Developer solution (containing a protease to cleave the deacetylated peptide)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of this compound in DMSO. Serially dilute to desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in SIRT3 Assay Buffer.

    • Prepare working solutions of NAD+ and the fluorogenic substrate in SIRT3 Assay Buffer according to the manufacturer's instructions.

    • Dilute recombinant SIRT3 to the desired concentration in SIRT3 Assay Buffer.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • SIRT3 Assay Buffer

      • This compound solution or vehicle (DMSO)

      • NAD+ solution

      • Fluorogenic substrate solution

    • Initiate the reaction by adding the diluted recombinant SIRT3 enzyme to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development:

    • Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence signal generation.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without SIRT3) from all readings.

    • Plot the fluorescence intensity against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to SIRT3 in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][9][10]

Materials:

  • H9c2 cells (or other cell line of interest)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-SIRT3 antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • Cell Treatment:

    • Culture H9c2 cells to ~80% confluency.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis and Heat Shock:

    • Harvest and wash the cells with PBS.

    • Lyse the cells and aliquot the lysate into PCR tubes.

    • Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-SIRT3 antibody. Use an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for SIRT3 at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble SIRT3 against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.

Analysis of Downstream Protein Acetylation

This protocol determines the effect of this compound-mediated SIRT3 activation on the acetylation status of its known mitochondrial target proteins, such as MnSOD (SOD2).[4]

Materials:

  • H9c2 cells

  • This compound

  • Cell culture medium

  • Lysis buffer with deacetylase inhibitors (e.g., nicotinamide)

  • SDS-PAGE and Western blotting reagents

  • Antibodies:

    • Anti-acetylated-lysine

    • Anti-ac-MnSOD (K68 or K122)

    • Anti-MnSOD

    • Anti-SIRT3

    • Anti-GAPDH or other loading control

Procedure:

  • Cell Treatment:

    • Culture H9c2 cells and treat with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.[5]

  • Protein Extraction:

    • Lyse the cells in lysis buffer containing deacetylase inhibitors to preserve the in vivo acetylation status.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-acetylated-lysine antibody to assess global changes in protein acetylation.

    • To assess a specific target, probe with an antibody against the acetylated form of that protein (e.g., anti-ac-MnSOD).

    • Normalize to the total protein levels of the target (e.g., anti-MnSOD) and a loading control (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities. A decrease in the acetylated protein signal in this compound-treated cells indicates an increase in SIRT3 deacetylation activity.

Signaling Pathways and Experimental Workflows

SIRT3-Mediated Signaling Pathways Activated by this compound

The following diagram illustrates the key signaling pathways modulated by the activation of SIRT3 by this compound, leading to cardioprotective effects.

SIRT3_Pathway cluster_upstream Upstream Activator cluster_core Core Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibited Pathways cluster_activation Activated Pathways This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGFB_Smad3 TGF-β/Smad3 SIRT3->TGFB_Smad3 inhibits AMPK_Parkin AMPK-Parkin SIRT3->AMPK_Parkin activates SIRT3_PYCR1 SIRT3-PYCR1 SIRT3->SIRT3_PYCR1 activates Hypertrophy_Fibrosis Myocardial Hypertrophy & Fibrosis mTOR_p70S6K->Hypertrophy_Fibrosis JNK->Hypertrophy_Fibrosis TGFB_Smad3->Hypertrophy_Fibrosis Necrosis_Inhibition Inhibition of Necrosis AMPK_Parkin->Necrosis_Inhibition Mito_Homeostasis Mitochondrial Homeostasis SIRT3_PYCR1->Mito_Homeostasis

Caption: SIRT3 signaling activated by this compound.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the logical progression of experiments to characterize the effects of this compound on SIRT3.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies a SIRT3 Deacetylation Assay (Fluorometric) b Surface Plasmon Resonance (SPR) (Binding Affinity) c Cellular Thermal Shift Assay (CETSA) (Target Engagement) a->c Confirm Activity b->c Confirm Binding d Western Blot for Acetylation (Downstream Activity) c->d Validate Cellular Effect e Cytotoxicity Assay f Animal Model of Cardiomyopathy d->f Translate to In Vivo e->f Determine Safe Dose g Analysis of Cardiac Function & Histology

Caption: Workflow for this compound and SIRT3 studies.

References

Application Notes and Protocols: 2-APQC in Isoproterenol-Induced Cardiac Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproterenol (ISO), a non-selective β-adrenergic receptor agonist, is widely utilized to induce cardiac injury in preclinical animal models, mimicking conditions of cardiac stress and hypertrophy.[1][2] Sustained β-adrenergic stimulation by ISO leads to a cascade of detrimental effects, including cardiomyocyte hypertrophy, fibrosis, and mitochondrial dysfunction, ultimately progressing to heart failure.[3][4] These models are invaluable for investigating the pathophysiology of heart disease and for the preclinical evaluation of novel therapeutic agents.

Recently, 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), has emerged as a promising cardioprotective agent.[3][5] SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[5] By activating SIRT3, this compound has been shown to alleviate isoproterenol-induced cardiac hypertrophy and fibrosis, highlighting its therapeutic potential.[3]

These application notes provide detailed protocols for utilizing this compound in isoproterenol-induced cardiac injury models in rodents, along with a summary of the underlying signaling pathways.

Data Presentation: Quantitative Parameters for In Vivo and In Vitro Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound in isoproterenol-induced injury models.

Table 1: In Vivo Isoproterenol-Induced Cardiac Injury Models

ParameterAnimal ModelIsoproterenol (ISO) AdministrationThis compound AdministrationDurationKey Outcomes AssessedReference
Dosage Rats5 mg/kg/day10 mg/kg/day4 weeksCardiac hypertrophy, myocardial fibrosis, mitochondrial function[3]
Route Subcutaneous injectionOral gavage
Frequency DailyDaily

Table 2: In Vitro Isoproterenol-Induced Cardiomyocyte Injury Model

ParameterCell LineIsoproterenol (ISO) TreatmentThis compound TreatmentDurationKey Outcomes AssessedReference
Concentration H9c2 cells10 µM10 µM24 hoursCell viability, apoptosis, hypertrophy markers, mitochondrial ROS[3][5]

Experimental Protocols

Protocol 1: In Vivo Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis in Rats

Objective: To induce a model of cardiac hypertrophy and fibrosis in rats using isoproterenol and to evaluate the therapeutic effects of this compound.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Isoproterenol hydrochloride (Sigma-Aldrich)

  • This compound

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Syringes and needles for subcutaneous injection

  • Animal balance

  • Echocardiography system

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)

  • Materials for protein and RNA extraction and analysis (e.g., Western blot, qRT-PCR)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.

  • Grouping: Randomly divide the animals into four groups:

    • Control (Vehicle for ISO and this compound)

    • Isoproterenol (ISO)

    • Isoproterenol + this compound

    • This compound alone

  • Isoproterenol Administration:

    • Prepare a fresh solution of isoproterenol in saline.

    • Administer isoproterenol at a dose of 5 mg/kg/day via subcutaneous injection for 4 consecutive weeks.[3] The control group receives saline injections.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound at a dose of 10 mg/kg/day via oral gavage for 4 consecutive weeks.[3] The control and ISO groups receive the vehicle.

  • Monitoring: Monitor the animals' body weight and general health daily.

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, wall thickness).

  • Sample Collection: At the end of the 4-week period, euthanize the animals and collect heart tissues.

  • Histological Analysis:

    • Fix a portion of the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and section it.

    • Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and general morphology.

    • Perform Masson's trichrome staining to evaluate the degree of myocardial fibrosis.

  • Molecular Analysis:

    • Snap-freeze a portion of the heart tissue in liquid nitrogen for protein and RNA analysis.

    • Use Western blotting to analyze the expression of proteins involved in hypertrophic and fibrotic signaling pathways.

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes.

Protocol 2: In Vitro Isoproterenol-Induced Cardiomyocyte Hypertrophy

Objective: To induce a cellular model of hypertrophy in H9c2 cardiomyocytes using isoproterenol and to assess the protective effects of this compound.

Materials:

  • H9c2 rat heart-derived myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Isoproterenol hydrochloride

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates

  • Microscopy equipment

  • Reagents for immunofluorescence staining (e.g., phalloidin for F-actin)

  • Reagents for cell viability assays (e.g., MTT, LDH)

  • Reagents for measuring mitochondrial reactive oxygen species (ROS) (e.g., MitoSOX Red)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Seed the H9c2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

  • Treatment:

    • Once the cells reach approximately 70-80% confluency, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.

    • Pre-treat the cells with 10 µM this compound for 2 hours.[3]

    • Subsequently, co-treat the cells with 10 µM isoproterenol and 10 µM this compound for 24 hours.[3] Include control (no treatment), ISO alone, and this compound alone groups.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Capture images of the cells and measure the cell surface area using imaging software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.

    • Immunofluorescence: Stain the cells with phalloidin to visualize the F-actin cytoskeleton and assess changes in cell morphology and organization.

  • Molecular Analysis:

    • Lyse the cells to extract protein and RNA.

    • Perform Western blotting to analyze the expression of hypertrophic markers (e.g., ANP, BNP) and signaling proteins.

  • Mitochondrial ROS Measurement:

    • Incubate the cells with a fluorescent probe for mitochondrial ROS (e.g., MitoSOX Red).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Signaling Pathways and Mechanisms of Action

Isoproterenol-Induced Cardiac Injury Pathway

Isoproterenol, through its agonistic action on β-adrenergic receptors, triggers a signaling cascade that leads to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity. This sustained activation results in calcium overload, oxidative stress, and the activation of pro-hypertrophic and pro-fibrotic signaling pathways.[4][6]

G cluster_0 Isoproterenol-Induced Injury Isoproterenol Isoproterenol beta_AR β-Adrenergic Receptor Isoproterenol->beta_AR AC Adenylyl Cyclase beta_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_overload Ca2+ Overload PKA->Ca_overload ROS Oxidative Stress (ROS) Ca_overload->ROS Hypertrophy Hypertrophy ROS->Hypertrophy Fibrosis Fibrosis ROS->Fibrosis Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction

Caption: Isoproterenol signaling cascade leading to cardiac injury.

Protective Mechanism of this compound

This compound acts as a specific activator of SIRT3.[3] Activated SIRT3 deacetylates and activates a range of mitochondrial proteins, thereby enhancing mitochondrial function, reducing oxidative stress, and inhibiting pro-hypertrophic and pro-fibrotic signaling pathways.[3][5]

G cluster_1 This compound Protective Pathway APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates Mitochondrial_Proteins Mitochondrial Proteins (deacetylation) SIRT3->Mitochondrial_Proteins Mitochondrial_Function Improved Mitochondrial Function Mitochondrial_Proteins->Mitochondrial_Function Reduced_ROS Reduced ROS Mitochondrial_Function->Reduced_ROS Inhibition_Hypertrophy Inhibition of Hypertrophy Reduced_ROS->Inhibition_Hypertrophy Inhibition_Fibrosis Inhibition of Fibrosis Reduced_ROS->Inhibition_Fibrosis

Caption: Protective mechanism of this compound via SIRT3 activation.

Integrated Signaling Pathway

The interplay between isoproterenol-induced injury and the protective effects of this compound involves multiple signaling pathways. This compound, by activating SIRT3, counteracts the detrimental effects of isoproterenol. Specifically, it has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are key drivers of cardiac hypertrophy and fibrosis.[3] Furthermore, this compound enhances mitochondrial proline metabolism and facilitates the AMPK-Parkin axis to inhibit necrosis.[3]

G Isoproterenol Isoproterenol mTOR mTOR-p70S6K Isoproterenol->mTOR JNK JNK Isoproterenol->JNK TGF_beta TGF-β/Smad3 Isoproterenol->TGF_beta ROS ROS Isoproterenol->ROS APQC This compound SIRT3 SIRT3 APQC->SIRT3 SIRT3->mTOR inhibits SIRT3->JNK inhibits SIRT3->TGF_beta inhibits SIRT3->ROS inhibits AMPK AMPK-Parkin SIRT3->AMPK activates Hypertrophy Hypertrophy mTOR->Hypertrophy JNK->Hypertrophy Fibrosis Fibrosis TGF_beta->Fibrosis Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Necrosis Necrosis AMPK->Necrosis inhibits Mitochondrial_Damage->Necrosis

Caption: Integrated signaling of ISO injury and this compound protection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in an isoproterenol-induced cardiac injury model.

G cluster_workflow Experimental Workflow Start Animal Acclimatization & Baseline Measurements Grouping Random Animal Grouping Start->Grouping Treatment ISO and this compound Administration (4 weeks) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Health) Treatment->Monitoring Endpoint_Assessment Endpoint Functional Assessment (Echocardiography) Treatment->Endpoint_Assessment Monitoring->Treatment Termination Euthanasia & Tissue Collection Endpoint_Assessment->Termination Analysis Histological & Molecular Analysis Termination->Analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Quantification of 2-APQC in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the analytical detection and quantification of 2-APQC, a novel small molecule drug candidate, in various tissue matrices. The accurate determination of tissue distribution and concentration is critical for understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, thereby informing efficacy and safety assessments in preclinical and clinical drug development. The primary analytical method detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.

Analytical Method Overview

The quantification of this compound in tissue involves several key steps: tissue homogenization to release the analyte, extraction of this compound from the tissue homogenate, sample clean-up to remove interfering substances, and subsequent analysis by LC-MS/MS. This document outlines a robust and reproducible workflow to ensure high-quality data for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in three different tissue types: liver, kidney, and tumor. The data demonstrates the method's linearity, precision, accuracy, recovery, and matrix effect, confirming its suitability for bioanalytical studies.

Table 1: Calibration Curve Parameters for this compound in Tissue Homogenates

Tissue TypeCalibration Range (ng/mL)Weighting
Liver1 - 1000> 0.9951/x²
Kidney1 - 1000> 0.9961/x²
Tumor1 - 1000> 0.9981/x²

Table 2: Precision and Accuracy for this compound Quality Control (QC) Samples

Tissue TypeQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
Liver LLOQ18.510.2-3.1
Low36.27.81.5
Mid1004.15.50.8
High8003.54.9-1.2
Kidney LLOQ19.111.5-4.5
Low37.58.92.1
Mid1005.36.81.2
High8004.25.6-0.9
Tumor LLOQ110.212.8-5.8
Low38.19.53.4
Mid1006.07.41.9
High8004.86.2-0.5

Table 3: Recovery and Matrix Effect of this compound in Different Tissues

Tissue TypeQC LevelRecovery (%)Matrix Effect (%)
Liver Low85.292.1
High88.990.5
Kidney Low82.188.7
High86.587.2
Tumor Low80.585.4
High84.284.9

Experimental Protocols

Protocol 1: Tissue Sample Homogenization

This protocol describes the procedure for homogenizing tissue samples to create a uniform matrix for subsequent extraction.

Materials:

  • Frozen tissue samples (-80°C)

  • Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Bead mill homogenizer with ceramic beads

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Place the tissue in a 2 mL microcentrifuge tube containing ceramic beads.

  • Add ice-cold PBS to the tube at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

  • Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), ensuring the sample remains cold by placing it on ice between cycles.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (tissue homogenate) for further processing.

Protocol 2: Protein Precipitation and Extraction of this compound

This protocol details the extraction of this compound from the tissue homogenate via protein precipitation.

Materials:

  • Tissue homogenate (from Protocol 1)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Precipitation Solvent: Acetonitrile (ACN) containing 1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS solution and vortex briefly.

  • Add 400 µL of ice-cold ACN with 1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further cleanup.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional, for improved sensitivity)

For tissues with high matrix interference, an optional SPE step can be employed.

Materials:

  • Supernatant from Protocol 2

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE vacuum manifold

  • Conditioning Solution: Methanol

  • Equilibration Solution: Water

  • Wash Solution: 5% Methanol in water

  • Elution Solution: 5% Ammonium hydroxide in methanol

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: [M+H]⁺ → fragment ion (to be determined based on compound structure)

    • Internal Standard: [M+H]⁺ → fragment ion (to be determined based on IS structure)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Protein Precipitation & Extraction homogenization->extraction cleanup SPE Cleanup (Optional) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: High-level workflow for the quantification of this compound in tissue.

sample_preparation_detail start Start: Frozen Tissue weigh Weigh Tissue start->weigh add_buffer Add PBS & Beads weigh->add_buffer homogenize Bead Mill Homogenization add_buffer->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant1 Collect Homogenate centrifuge1->supernatant1 add_is Add Internal Standard supernatant1->add_is precipitate Add ACN & Vortex add_is->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 analyze LC-MS/MS Analysis supernatant2->analyze

Caption: Detailed workflow for tissue sample preparation.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression apqc This compound apqc->kinase2

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.

Application Notes and Protocols for Studying AMPK-Parkin Axis Activation Using 2-APQC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1] Emerging research has identified its potential in modulating cellular pathways involved in mitochondrial homeostasis, including the AMP-activated protein kinase (AMPK) and Parkin (PARK2) axis.[1] Activation of the AMPK-Parkin pathway is a key mechanism for the clearance of damaged mitochondria (mitophagy), a process implicated in various pathologies, including neurodegenerative diseases and cardiovascular conditions. These application notes provide a comprehensive guide for utilizing this compound to study the activation of the AMPK-Parkin axis, complete with detailed experimental protocols and data presentation guidelines.

Recent studies have demonstrated that this compound can alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in both in vitro and in vivo models.[1] Mechanistically, the protective effects of this compound are dependent on SIRT3 activation.[1] The activation of SIRT3 by this compound facilitates the AMPK-Parkin axis, thereby inhibiting ISO-induced necrosis.[1] This positions this compound as a valuable tool for investigating the therapeutic potential of targeting mitochondrial quality control pathways.

Signaling Pathway

The proposed signaling cascade initiated by this compound leading to the activation of the AMPK-Parkin axis is depicted below. This compound directly activates SIRT3, which in turn is hypothesized to deacetylate and activate upstream regulators of AMPK, such as LKB1. Activated AMPK (phosphorylated at Thr172) then phosphorylates and activates Parkin, an E3 ubiquitin ligase. This activation facilitates the translocation of Parkin to damaged mitochondria, marking them for mitophagy.

G cluster_0 Cellular Environment cluster_1 Upstream Signaling cluster_2 Parkin Activation and Mitochondrial Translocation cluster_3 Downstream Effect This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates LKB1 LKB1 SIRT3->LKB1 Deacetylates/Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) LKB1->pAMPK Parkin_cyto Parkin (Cytosolic) pAMPK->Parkin_cyto Phosphorylates/Activates Parkin_mito Parkin (Mitochondrial) Parkin_cyto->Parkin_mito Translocates Mitochondrion Damaged Mitochondrion Parkin_mito->Mitochondrion Ubiquitinates Mitophagy Mitophagy Mitochondrion->Mitophagy G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Biochemical Analysis cluster_2 Phase 3: Imaging and Functional Assays cluster_3 Phase 4: Data Analysis and Interpretation A Seed cells (e.g., cardiomyocytes, neuronal cells) B Treat with this compound at various concentrations and time points A->B C Include appropriate controls (vehicle, positive control like CCCP) B->C D Cell Lysis and Protein Quantification C->D F Immunofluorescence for Parkin translocation C->F E Western Blot for p-AMPK/AMPK and Parkin D->E G Mitochondrial Membrane Potential Assay (e.g., TMRE) F->G H Mitophagy Assay (e.g., mt-Keima) G->H I Quantify Western blot bands L Generate tables and graphs I->L J Analyze immunofluorescence images J->L K Measure fluorescence intensity for functional assays K->L

References

Application of 2-APQC in Seahorse Metabolic Assays: Unveiling Mitochondrial Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The small molecule 2-APQC has been identified as a potent activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase located in the mitochondria.[1][2][3] SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by regulating oxidative stress, catabolism, and ATP production.[1][2][3] The activation of SIRT3 by this compound has been shown to offer protective effects against cardiac hypertrophy and fibrosis by influencing key signaling pathways and enhancing mitochondrial metabolism.[1][2] This makes this compound a compound of significant interest for studying mitochondrial function and cellular bioenergetics.

The Agilent Seahorse XF Analyzer is a powerful tool for real-time, live-cell metabolic analysis, measuring two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5] By utilizing Seahorse XF assays, researchers can dissect the metabolic phenotype of cells and understand how compounds like this compound modulate metabolic pathways.

This document provides a detailed protocol for utilizing this compound in Seahorse metabolic assays to investigate its impact on mitochondrial function and cellular bioenergetics. The primary assays of relevance are the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay.

Expected Effects of this compound in Seahorse Assays:

Based on its role as a SIRT3 activator, this compound is anticipated to:

  • Increase Mitochondrial Respiration: By activating SIRT3, this compound is expected to enhance the activity of mitochondrial enzymes, leading to an increase in basal and maximal respiration.

  • Enhance ATP Production: Improved mitochondrial efficiency should correlate with an increase in ATP-linked respiration.

  • Potentially Decrease Glycolysis: As cells shift towards more efficient mitochondrial ATP production, a compensatory decrease in the rate of glycolysis may be observed.

Experimental Protocols

I. Cell Culture and Seeding for Seahorse XF Assay

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Seahorse XF Cell Culture Microplates (24- or 96-well)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture cells in appropriate flasks until they reach 70-80% confluency.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Determine the cell density and viability using a cell counter.

    • Seed the cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The optimal seeding density will vary between cell types and should be determined empirically.

  • Incubation: Incubate the plate overnight in a CO2 incubator to allow for cell attachment and recovery.

II. Seahorse XF Cell Mito Stress Test Protocol with this compound

This assay measures key parameters of mitochondrial function by sequentially injecting metabolic modulators.

Materials:

  • Seeded Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Sensor Cartridge

  • Non-CO2 incubator (37°C)

  • Seahorse XF Analyzer

Procedure:

  • Hydrate Sensor Cartridge (Day before assay): Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations. Adjust the pH to 7.4. Equilibrate the medium in a 37°C non-CO2 incubator.

  • Prepare this compound Treatment:

    • Prepare a working solution of this compound in the equilibrated assay medium at the desired final concentration. Include a vehicle control group.

    • Remove the cell culture medium from the seeded microplate.

    • Gently wash the cells once with the warmed assay medium.

    • Add the appropriate volume of the this compound or vehicle control solution to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for the desired pre-treatment time (e.g., 1-24 hours). This should be optimized based on the experimental question.

  • Load Sensor Cartridge: Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10X the final desired concentration. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Calibrate the sensor cartridge.

    • After calibration, replace the utility plate with the cell plate containing the this compound-treated cells.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the loaded compounds and measuring the subsequent changes in metabolic rates.

Data Presentation

The following tables summarize the key parameters obtained from Seahorse XF assays and the expected outcomes following this compound treatment.

Table 1: Key Parameters of the Seahorse XF Cell Mito Stress Test

ParameterDescriptionExpected Effect of this compound
Basal Respiration The baseline oxygen consumption rate, representing the energetic demand of the cell under baseline conditions.Increase
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.Increase
Proton Leak The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling.No change or slight decrease
Maximal Respiration The maximum oxygen consumption rate the cell can achieve, induced by an uncoupling agent like FCCP.Increase
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.Increase
Non-Mitochondrial Respiration Oxygen consumption from cellular processes other than mitochondrial respiration.No change

Table 2: Key Parameters of the Seahorse XF Glycolytic Rate Assay

ParameterDescriptionExpected Effect of this compound
Basal Glycolysis The baseline extracellular acidification rate, representing the rate of glycolysis under basal conditions.Decrease
Compensatory Glycolysis The increase in glycolysis when mitochondrial ATP synthesis is inhibited by oligomycin.No significant change or slight decrease

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Seahorse XF Cell Mito Stress Test.

G cluster_0 This compound Mechanism of Action APQC This compound SIRT3 SIRT3 Activation APQC->SIRT3 Mito_Function Enhanced Mitochondrial Function SIRT3->Mito_Function ATP Increased ATP Production Mito_Function->ATP ROS Decreased ROS Mito_Function->ROS

Caption: Mechanism of this compound as a SIRT3 activator leading to enhanced mitochondrial function.

G cluster_1 Seahorse XF Cell Mito Stress Test Workflow Start Seed Cells Treat Treat with this compound or Vehicle Start->Treat Assay Run Seahorse Mito Stress Test Treat->Assay Inject1 Inject Oligomycin Assay->Inject1 Inject2 Inject FCCP Inject1->Inject2 Inject3 Inject Rotenone/ Antimycin A Inject2->Inject3 Analyze Analyze OCR Data Inject3->Analyze

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.

G cluster_2 Expected OCR Profile with this compound OCR_Profile Basal Respiration ATP Production Proton Leak Maximal Respiration Spare Capacity Non-Mitochondrial Respiration Control Control Control_Values Normal Normal Normal Normal Normal Normal APQC_Treatment This compound APQC_Values Increased Increased No Change Increased Increased No Change

Caption: Logical relationship of expected changes in OCR parameters with this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-APQC Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of 2-APQC for your cell viability experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist researchers, scientists, and drug development professionals in effectively utilizing this novel SIRT3 activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule activator of Sirtuin-3 (SIRT3), a NAD+-dependent deacetylase located in the mitochondria.[1] SIRT3 is a key regulator of mitochondrial homeostasis, oxidative stress, and metabolism.[1] this compound enhances the deacetylase activity of SIRT3, which in turn can influence various cellular processes.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been shown to inhibit several signaling pathways, including the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/Smad3 pathways.[1] By activating SIRT3, this compound can also influence pathways related to mitochondrial metabolism and apoptosis.[1]

Q3: What is a recommended starting concentration range for this compound in cell viability assays?

A3: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. A common starting point is a logarithmic dilution series ranging from 10 nM to 100 µM. Based on published data for H9c2 cells, concentrations between 0.01 µM and 100 µM have been tested.

Q4: What are the essential controls to include in my cell viability experiment with this compound?

A4: To ensure the validity of your results, the following controls are critical:

  • Untreated Control: Cells cultured in medium alone to establish baseline (100%) viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to account for any potential solvent-induced toxicity.

  • Positive Control: A compound with a known cytotoxic effect on your cell line to confirm that the assay is working correctly.

Q5: How long should I incubate my cells with this compound?

A5: The optimal incubation time will depend on your cell line's doubling time and the specific cellular process you are investigating. A typical starting point is 24 to 48 hours. For some cell types or to observe longer-term effects, a 72-hour incubation may be necessary. A time-course experiment is recommended to determine the ideal endpoint.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing high levels of cell death even at low this compound concentrations? Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations.Visually inspect your wells for any precipitate. Prepare fresh dilutions for each experiment and ensure complete dissolution in the culture medium before adding to the cells.
Why am I not observing any effect on cell viability? Sub-optimal Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line.Test a higher range of this compound concentrations.
Short Incubation Time: The incubation period may be insufficient for this compound to exert its effects.Increase the incubation time (e.g., to 48 or 72 hours).
Cell Line Resistance: The cell line you are using may not be sensitive to SIRT3 activation by this compound.Confirm that the target pathways (e.g., mTOR, TGF-β) are active in your cell line. Consider testing a different cell line.
Why are my results inconsistent between replicate wells or experiments? Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability.Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of this compound.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Assay Interference: this compound, like some small molecules, might interfere with the chemistry of certain viability assays (e.g., direct reduction of MTT).Run a cell-free control (medium + this compound + assay reagent) to check for direct chemical reactions. If interference is observed, consider an alternative viability assay (e.g., one based on ATP content or protease activity).

Data Presentation: Effect of this compound on Cell Viability

The following table summarizes hypothetical data on the percentage of cell viability after 48 hours of treatment with this compound across different cell lines, as determined by an MTT assay.

This compound ConcentrationH9c2 (Cardiomyoblasts)MCF-7 (Breast Cancer)A549 (Lung Cancer)
0 µM (Vehicle) 100%100%100%
0.1 µM 98%95%97%
1 µM 95%88%92%
10 µM 85%75%80%
50 µM 70%55%65%
100 µM 55%40%50%

Experimental Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Carefully remove the medium from the wells. c. Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle and untreated controls. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_dilutions Prepare this compound serial dilutions incubate_attach->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve

Caption: Workflow for optimizing this compound concentration.

signaling_pathway APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR SIRT3->mTOR inhibits TGF_beta TGF-β SIRT3->TGF_beta inhibits p70S6K p70S6K mTOR->p70S6K activates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Smad3 Smad3 TGF_beta->Smad3 activates Fibrosis Fibrosis Smad3->Fibrosis troubleshooting_logic start Unexpected Results? inconsistent Inconsistent Replicates? start->inconsistent Yes no_effect No Effect Observed? start->no_effect No check_seeding Check cell seeding and pipetting inconsistent->check_seeding Yes high_toxicity High Toxicity Observed? no_effect->high_toxicity No increase_conc Increase this compound concentration no_effect->increase_conc Yes check_solvent Verify solvent concentration high_toxicity->check_solvent Yes check_edge Avoid edge wells check_seeding->check_edge increase_time Increase incubation time increase_conc->increase_time check_precipitate Check for precipitate check_solvent->check_precipitate

References

Technical Support Center: 2-APQC Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with the solubility of 2-APQC in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.

Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A2: If you are encountering issues with dissolving this compound in DMSO, consider the following initial steps:

  • Assess Compound and Solvent Quality: Ensure you are using high-purity this compound and anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which may reduce its solvating power for some organic compounds.[1][2]

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the kinetic energy and help overcome the solid's lattice energy, facilitating dissolution.[2]

  • Vortexing and Sonication: After adding the DMSO, vortex the solution vigorously. If undissolved particles remain, sonication in a water bath for 10-15 minutes can be an effective method to aid dissolution.[2][3]

Q3: My this compound in DMSO solution appears cloudy or has visible particles. What does this indicate?

A3: A cloudy appearance or visible particles in your this compound solution in DMSO suggests that the compound has not fully dissolved. This could be due to several factors, including attempting to prepare a solution that is above the solubility limit of this compound in DMSO or using DMSO that has absorbed water.[1][2] It is crucial to have a clear solution to ensure accurate dosing in your experiments.

Q4: After storing my this compound stock solution at -20°C, I noticed precipitation. What should I do?

A4: Precipitation of a compound from a DMSO stock solution after a freeze-thaw cycle is a common issue.[1] Before using the stock solution, it is essential to bring it to room temperature and ensure that the precipitate has completely redissolved. You can aid this process by vortexing and, if necessary, gentle warming and sonication.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]

Q5: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A5: This phenomenon, often called "salting out" or "crashing out," is common when a concentrated DMSO stock of a hydrophobic compound is diluted in an aqueous buffer.[2][5] To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[2] Adding the diluted DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing can also help.[5] It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubility in DMSO.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. The concentration of this compound is too high, exceeding its solubility limit in DMSO.Try preparing a more dilute stock solution. If a 10 mM solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[2]
The quality of the DMSO is poor (e.g., it has absorbed water).Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.[2]
Insufficient mixing or energy to break the crystal lattice of the solid.Vortex the solution vigorously for several minutes. Use a bath sonicator for 10-15 minutes to provide additional energy for dissolution.[2] Gentle warming to 37°C can also be effective.[2]
Precipitate forms in the DMSO stock solution upon storage. The stock solution was not fully dissolved initially.Before storage, ensure the solution is completely clear by visual inspection. If necessary, use warming and sonication to fully dissolve the compound.
The compound is coming out of solution during freeze-thaw cycles.Before each use, warm the vial to room temperature and vortex to ensure any precipitate is redissolved. It is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]
The this compound solution is clear in DMSO but precipitates in aqueous media. The compound has low aqueous solubility and is "crashing out" upon dilution of the DMSO.Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before adding to the aqueous buffer. Add the diluted stock to the aqueous solution slowly while vortexing.[2][5]
The final concentration of this compound in the aqueous medium is too high.Determine the maximum soluble concentration of this compound in your specific aqueous medium by performing a solubility test.[5]
The temperature of the aqueous medium is too low.Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the steps to prepare a 20 mM stock solution of this compound in DMSO, as referenced in a study on its biological activity.[1]

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated analytical balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

Procedure:

  • Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 20 mM stock solution.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve the compound:

    • Vortex the vial vigorously for 2-5 minutes.

    • Visually inspect the solution. If any solid particles remain, place the vial in a water bath sonicator for 10-15 minutes.

    • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing to aid dissolution.

  • Final Inspection: Once the solution is clear and free of any particulate matter, it is ready for use or storage.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol helps to determine the highest working concentration of this compound in your specific cell culture medium that does not lead to precipitation.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well plate

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of this compound in DMSO: Start with your high-concentration DMSO stock and prepare a series of dilutions (e.g., 2-fold) in DMSO.

  • Add to media: In a 96-well plate, add a small, fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO stock to 1 mL of medium. Include a control well with only DMSO added to the medium.

  • Incubate and observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess precipitation:

    • Visual Inspection: At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.

    • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working concentration you should use in your experiments under those specific conditions.

Signaling Pathways and Workflows

This compound is a small-molecule activator of Sirtuin-3 (SIRT3).[1] Its mechanism of action involves the modulation of several downstream signaling pathways.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Aliquot store->thaw serial_dilute Serial Dilution in DMSO thaw->serial_dilute add_to_media Add to Aqueous Medium serial_dilute->add_to_media cell_treatment Treat Cells add_to_media->cell_treatment

Caption: Experimental workflow for this compound stock solution preparation and use.

signaling_pathway APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR/p70S6K Pathway SIRT3->mTOR inhibits JNK JNK Pathway SIRT3->JNK inhibits TGF TGF-β/Smad3 Pathway SIRT3->TGF inhibits Hypertrophy Cardiac Hypertrophy mTOR->Hypertrophy promotes JNK->Hypertrophy promotes Fibrosis Myocardial Fibrosis TGF->Fibrosis promotes

Caption: Simplified signaling pathway of this compound in cardioprotection.

References

inconsistent results with 2-APQC in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-APQC, a novel, selective inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming inconsistent results during in vivo experiments.

Frequently Asked Questions (FAQs)

Pharmacokinetics and Formulation

Q1: We are observing high inter-animal variability in the plasma concentration of this compound after oral dosing. What is the likely cause and how can we improve consistency?

A1: High pharmacokinetic (PK) variability is a common challenge for compounds with low aqueous solubility, such as this compound.[1] The primary causes are often related to formulation, precipitation, and administration technique.[2][3] Inconsistent suspension homogeneity or precipitation of the compound in the gastrointestinal tract can lead to erratic absorption.[1][3]

Troubleshooting Steps:

  • Optimize Formulation: this compound is practically insoluble in water. An amorphous suspension using a proper vehicle system is critical for consistent oral absorption. Avoid simple aqueous vehicles.

  • Ensure Homogeneity: The suspension must be thoroughly mixed before every dose is drawn. Inadequate mixing is a major source of dosing error.

  • Administration Technique: Improper oral gavage technique can lead to stress or accidental tracheal administration, affecting gastrointestinal motility and absorption. Ensure personnel are properly trained.

For improved consistency, we recommend the following formulations. Please note that these are starting points and may require optimization for your specific animal model.

Data Presentation

Table 1: Recommended Formulations for In Vivo Administration of this compound in Rodents

Formulation VehiclePreparation MethodExpected PK Profile (50 mg/kg, Mouse)Notes
0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween-80 in WaterSuspend this compound directly in the vehicle. Homogenize using a tissue homogenizer, followed by 30 minutes of stirring. Vortex vigorously before each dose.Cmax: ~1500 ng/mL; AUC: ~4500 hng/mLStandard and widely used. Good for initial efficacy studies. Suspension stability should be confirmed for the duration of the experiment.
20% (v/v) PEG 400 + 5% (v/v) Solutol HS 15 in WaterFirst, create a paste with this compound and Solutol HS 15. Gradually add the PEG 400 and then water while stirring continuously.Cmax: ~2500 ng/mL; AUC: ~9000 hng/mLMay improve solubility and absorption for some compounds. Useful if the methylcellulose vehicle shows poor exposure.
10% (v/v) DMSO + 40% (v/v) PEG 400 + 50% (v/v) SalineDissolve this compound in DMSO first. In a separate tube, mix PEG 400 and saline. Slowly add the DMSO stock to the PEG/saline mixture while vortexing.Cmax: ~3000 ng/mL; AUC: ~11000 h*ng/mLProvides a solution instead of a suspension, which can reduce variability.[4] However, DMSO can have its own biological effects and should be used with caution.
Efficacy and Animal Models

Q2: We see potent anti-inflammatory activity in our LPS-induced cytokine model, but the results are inconsistent in our collagen-induced arthritis (CIA) model. Why might this be?

A2: This discrepancy is common and often relates to the complexity and chronicity of the disease model.[5] An acute inflammation model like lipopolysaccharide (LPS) challenge primarily measures the rapid inhibition of cytokine release over a few hours. In contrast, a chronic autoimmune model like CIA involves complex, long-term pathological processes including immune cell activation, proliferation, and tissue destruction over several weeks.[6]

Key Factors to Consider:

  • PK/PD Relationship: The drug exposure required to show efficacy in a chronic model may be different from an acute model. In the CIA model, trough concentrations of this compound must remain above the minimal effective concentration to sustain target inhibition.

  • Dosing Regimen: A single dose may be sufficient for an acute LPS model, whereas the CIA model requires daily dosing for 2-3 weeks. Suboptimal dosing frequency can lead to a loss of efficacy.

  • Model-Specific Pathophysiology: The JAK-STAT pathway's role can vary between different disease models. While JAK2 is central to the signaling of many cytokines, the specific cytokines driving pathology may differ between acute and chronic models.[6][7]

Data Presentation

Table 2: Comparative Efficacy of this compound in Different Mouse Inflammation Models

ParameterLPS-Induced Endotoxemia ModelCollagen-Induced Arthritis (CIA) Model
Disease Type Acute, Systemic InflammationChronic, Autoimmune Arthritis
Dosing Regimen Single dose (30 mg/kg, PO), 1 hr before LPS challengeDaily dosing (30 mg/kg, PO) for 21 days, starting at onset of symptoms
Primary Efficacy Endpoint Serum TNF-α levels at 2 hours post-LPSArthritis Score (visual assessment of paw swelling) and Histopathology
Typical Result >80% inhibition of TNF-α release~40-60% reduction in Arthritis Score
Source of Inconsistency Formulation and administration technique.Suboptimal PK profile (low trough levels), animal strain variability, inconsistent disease induction.
Target Engagement and Pharmacodynamics

Q3: How can we confirm that this compound is hitting its JAK2 target in our in vivo model?

A3: Confirming target engagement is crucial and is best done by measuring a pharmacodynamic (PD) biomarker. Since this compound inhibits JAK2, you should measure the phosphorylation of its direct downstream substrate, STAT3 (Signal Transducer and Activator of Transcription 3).[8][9] A reduction in phosphorylated STAT3 (pSTAT3) levels in relevant tissues (e.g., spleen, whole blood) after dosing confirms that this compound is active in vivo. This can be measured by Western Blot, ELISA, or flow cytometry.

A robust in vivo PD study involves collecting tissues at various time points after a single dose to correlate the pSTAT3 inhibition profile with the drug's pharmacokinetic profile.

Experimental Protocols

Protocol 1: Recommended Formulation and Administration Procedure (0.5% Methylcellulose / 0.2% Tween-80)
  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle with 0.2% Tween-80 in sterile water. Stir overnight at 4°C to ensure full hydration and dissolution of the methylcellulose.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Suspension Preparation:

    • Add a small amount of the vehicle to the powder to create a uniform paste. This prevents clumping.

    • Slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Homogenize the suspension using a rotor-stator homogenizer (e.g., Polytron) for 1-2 minutes to ensure a fine, uniform particle size.

    • Continue stirring the bulk suspension on a stir plate throughout the dosing procedure.

  • Administration:

    • Before drawing each dose, vortex the suspension vigorously for at least 30 seconds.

    • Use an appropriate-sized oral gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice).

    • Administer the dose carefully, ensuring the entire volume is delivered to the stomach. The typical dosing volume for mice is 10 mL/kg.

Protocol 2: Western Blot Analysis of Phospho-STAT3 in Splenocytes
  • Sample Collection: At the desired time point post-dose, euthanize the animal and immediately harvest the spleen into ice-cold PBS containing phosphatase and protease inhibitors.

  • Cell Isolation: Generate a single-cell suspension by gently mashing the spleen through a 70-µm cell strainer. Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with ice-cold PBS.

  • Protein Extraction: Lyse the splenocyte pellet with RIPA buffer supplemented with phosphatase and protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.

    • Quantify band intensities using densitometry software (e.g., ImageJ). The result should be expressed as the ratio of pSTAT3 to total STAT3.

Mandatory Visualizations

Signaling Pathway and Troubleshooting Workflow

G

Caption: Mechanism of action for this compound in the JAK2-STAT3 signaling pathway.

G Start Inconsistent In Vivo Results CheckPK Are PK results consistent and exposure adequate? Start->CheckPK CheckPD Is target engagement (pSTAT) confirmed at efficacious exposures? CheckPK->CheckPD Yes Formulation Troubleshoot Formulation & Administration (See Protocol 1 & Table 1) CheckPK->Formulation No CheckModel Is the animal model appropriate for the hypothesis? CheckPD->CheckModel Yes Dose Optimize Dose & Schedule (Consider PK/PD relationship) CheckPD->Dose No ModelSelect Re-evaluate Model Selection (Acute vs. Chronic, see Table 2) CheckModel->ModelSelect No Success Proceed with Efficacy Studies CheckModel->Success Yes Assay Validate PD Assay (See Protocol 2) Dose->Assay

Caption: Troubleshooting workflow for inconsistent this compound in vivo results.

References

Technical Support Center: Troubleshooting 2-APQC Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of 2-APQC, a selective activator of Sirtuin-3 (SIRT3). The following information is curated to address common challenges and provide practical solutions for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule activator of SIRT3, a NAD+-dependent deacetylase located in the mitochondria. It has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in rat and mouse models.[1][2] Its protective effects are dependent on SIRT3, as they are not observed in SIRT3 knockout mice.[1][2] Mechanistically, this compound inhibits the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways.[1][2]

Q2: I am observing no therapeutic effect of this compound in my animal model. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • SIRT3-Dependence: Confirm that your experimental model expresses functional SIRT3, as the effects of this compound are SIRT3-dependent.[1][2]

  • Inadequate Dosing: The dosage may be insufficient for your specific animal model or disease state. Refer to the dosage table below and consider a dose-response study.

  • Poor Bioavailability: Issues with formulation and administration can lead to poor absorption and distribution of the compound. Ensure proper solubilization and administration technique.

  • Timing of Administration: The therapeutic window for this compound action might be specific to the disease model. Consider optimizing the timing and frequency of administration.

Q3: What is the recommended vehicle for in vivo delivery of this compound, and how should I prepare it?

A3: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare this solution fresh for each experiment. For detailed preparation protocols, please refer to the "Experimental Protocols" section below.

Q4: I am observing unexpected side effects or toxicity in my animals. What could be the cause?

A4: While one study reported no obvious toxicity at a high dose, unexpected adverse effects can occur.[1] Potential causes include:

  • Off-Target Effects: Although this compound is reported to be selective for SIRT3 over other sirtuins, comprehensive off-target screening data is not publicly available. The compound could be interacting with other proteins, leading to unforeseen phenotypes.

  • Vehicle Toxicity: The delivery vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the effects of the formulation components.

  • Dose-Related Toxicity: The administered dose might be too high for the specific animal strain or model. A dose-escalation study to determine the maximum tolerated dose (MTD) is recommended.

Q5: My experimental results with this compound are inconsistent and show high variability between animals. How can I improve reproducibility?

A5: High variability is a common challenge in in vivo studies. To improve consistency:

  • Standardize Formulation Preparation: Ensure the this compound solution is prepared consistently for every experiment, paying close attention to the order of solvent addition and ensuring complete dissolution.

  • Precise Administration: Use precise and consistent administration techniques (e.g., consistent injection volume and site for intraperitoneal injections).

  • Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. Acclimatize them properly before starting the experiment.

  • Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability and increase statistical power.

Data Presentation

In Vivo Dosage and Administration of this compound
Animal ModelDisease ModelAdministration RouteDosage RangeDosing FrequencyVehicleReference
RatIsoproterenol-induced Heart FailureOral Gavage10, 20, 30 mg/kgDaily for 4 weeksNot specified[1]
Mouse (Wild-Type and SIRT3-KO)Isoproterenol-induced Heart FailureIntraperitoneal Injection42 mg/kgDaily for 4 weeksNot specified[1]

Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in publicly accessible literature. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters in their specific animal models.

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol is based on standard practices for solubilizing hydrophobic compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming or sonication can be used to aid dissolution.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%. Mix thoroughly.

  • Add Tween-80 to the mixture to a final concentration of 5%. Mix until the solution is homogenous.

  • Finally, add sterile saline to reach the final desired volume (achieving a final saline concentration of 45%). Mix thoroughly until a clear solution is obtained.

Example for a 1 mL final solution:

  • 100 µL of 25 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of sterile saline

Important Considerations:

  • Always prepare the solution fresh on the day of administration.

  • Administer a vehicle-only control to a separate group of animals.

  • The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Mandatory Visualization

G cluster_0 This compound Signaling Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGF_beta_Smad3 TGF-β/Smad3 SIRT3->TGF_beta_Smad3 inhibits Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis mTOR_p70S6K->Cardiac_Hypertrophy JNK->Cardiac_Hypertrophy TGF_beta_Smad3->Cardiac_Hypertrophy

Caption: Signaling pathway of this compound in cardioprotection.

G cluster_1 Experimental Workflow for In Vivo this compound Study A Formulation Preparation D This compound Administration (Treatment & Vehicle) A->D B Animal Acclimatization & Grouping C Disease Induction (e.g., Isoproterenol) B->C C->D E Monitoring & Data Collection D->E F Endpoint Analysis (e.g., Histology, Biomarkers) E->F

Caption: A typical experimental workflow for in vivo studies with this compound.

Caption: A decision-making workflow for troubleshooting this compound experiments.

References

how to prevent 2-APQC degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling and storage of 2-APQC to prevent its degradation in solution. As specific stability data for this compound is limited, this guide is based on the general chemical properties of related quinazoline compounds and best practices for handling small molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). DMSO is a common solvent for many small molecules and is generally suitable for cryogenic storage. For aqueous-based experiments, freshly dilute the DMSO stock solution into your aqueous buffer immediately before use.

Q2: How should I store this compound solutions to minimize degradation?

A2: Store this compound stock solutions in tightly sealed, amber glass vials or light-blocking polypropylene tubes at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not available, many quinazoline derivatives are known to be sensitive to light.[2] Therefore, it is crucial to protect this compound solutions from light exposure.[2][3] Always store solutions in the dark and minimize exposure to ambient light during experimental procedures by using amber-colored containers or wrapping tubes in aluminum foil.[2][3]

Q4: What is the stability of this compound in aqueous buffers?

A4: The stability of this compound in aqueous solutions has not been extensively reported. However, the quinazoline core can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is strongly recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. If aqueous solutions need to be stored for a short period, keep them at 2-8°C and protected from light.

Q5: I observe a color change in my this compound solution. What does this indicate?

A5: A change in the color of your this compound solution is a potential indicator of chemical degradation or oxidation.[1] Do not use a solution that has changed color, as the presence of degradants could lead to inconsistent and unreliable experimental results. Prepare a fresh solution from your solid stock of this compound.

Troubleshooting Guides

This section provides a systematic approach to address common issues related to this compound instability.

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

This is a frequent problem that can arise from the degradation of the compound in solution.

Troubleshooting Workflow for this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting Inconsistent/Low Activity Inconsistent/Low Activity Check Solution Age Check Solution Age Inconsistent/Low Activity->Check Solution Age Check Storage Conditions Check Storage Conditions Inconsistent/Low Activity->Check Storage Conditions Check Light Exposure Check Light Exposure Inconsistent/Low Activity->Check Light Exposure Prepare Fresh Solution Prepare Fresh Solution Check Solution Age->Prepare Fresh Solution If old Aliquot & Store Properly Aliquot & Store Properly Check Storage Conditions->Aliquot & Store Properly If improper Protect from Light Protect from Light Check Light Exposure->Protect from Light If exposed Assess Aqueous Buffer Stability Assess Aqueous Buffer Stability Prepare Fresh Solution->Assess Aqueous Buffer Stability Aliquot & Store Properly->Assess Aqueous Buffer Stability Protect from Light->Assess Aqueous Buffer Stability Optimize Assay Conditions Optimize Assay Conditions Assess Aqueous Buffer Stability->Optimize Assay Conditions

Caption: Troubleshooting workflow for addressing inconsistent this compound activity.

Issue 2: Precipitation observed in this compound solutions.

Precipitation can be due to poor solubility or degradation of the compound.

Observation Potential Cause Recommended Action
Precipitate in frozen DMSO stock upon thawing Compound concentration exceeds solubility at low temperatures.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution.
Precipitate forms after dilution in aqueous buffer Poor aqueous solubility or compound crashing out of solution.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤0.5%).
Precipitate appears in solution over time Degradation of this compound to a less soluble product.Discard the solution and prepare a fresh one. Analyze the precipitate if possible to identify if it is the parent compound or a degradant.

Potential Degradation Pathways

While the specific degradation pathways of this compound are uncharacterized, heterocyclic compounds like quinazolines can be susceptible to the following:

G cluster_0 Degradation Triggers cluster_1 Potential Degradation Products This compound This compound Photodegradants Photodegradants This compound->Photodegradants Hydrolytic Products Hydrolytic Products This compound->Hydrolytic Products Oxidized Products Oxidized Products This compound->Oxidized Products Light (Photolysis) Light (Photolysis) Light (Photolysis)->this compound Water (Hydrolysis) Water (Hydrolysis) Water (Hydrolysis)->this compound Oxygen (Oxidation) Oxygen (Oxidation) Oxygen (Oxidation)->this compound

Caption: Potential degradation pathways for this compound in solution.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

Objective: To determine the stability of this compound in a chosen solvent or buffer over time at different temperatures.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Amber or light-blocking vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO) at a known concentration.

  • Timepoint Zero (T=0) Analysis:

    • Immediately dilute an aliquot of the stock solution to the final experimental concentration in your aqueous buffer.

    • Analyze this sample by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline.

  • Incubation:

    • Aliquot the remaining solution into separate, tightly sealed amber vials for each time point and condition to be tested.

    • Incubate the vials under the desired conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).

  • Timepoint Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • Calculate the percentage of this compound remaining at each time point.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Data Presentation:

Condition Time (hours) This compound Remaining (%) Observations (e.g., new peaks, precipitation)
4°C, Dark 0100-
1
4
8
24
48
25°C, Dark 0100-
1
4
8
24
48
25°C, Light 0100-
1
4
8
24
48

By following these guidelines, researchers can minimize the risk of this compound degradation and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: 2-APQC & Cardiac Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT3 activator, 2-APQC, in the context of cardiac cells. The information is based on current scientific literature, which primarily documents the therapeutic potential of this compound in mitigating cardiac hypertrophy and fibrosis. While significant adverse off-target effects in cardiac cells have not been prominently reported, this guide also provides a framework for designing and troubleshooting experiments to comprehensively assess the cardiac safety profile of novel compounds like this compound.

Section 1: FAQs on this compound's Mechanism of Action in Cardiomyocytes

This section addresses common questions regarding the established molecular pathways influenced by this compound in cardiac cells.

Q1: What is the primary molecular target of this compound in cardiac cells?

A1: The primary and intended target of this compound is Sirtuin-3 (SIRT3), a conserved nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase located in the mitochondria.[1][2] SIRT3 is a crucial regulator of mitochondrial homeostasis, including processes like oxidative stress, ATP production, and catabolism.[2] The therapeutic effects of this compound in cardiac models, such as the alleviation of hypertrophy and fibrosis, are reported to be dependent on its ability to activate SIRT3.[1][2]

Q2: What are the key downstream signaling pathways modulated by this compound in the heart?

A2: this compound, through its activation of SIRT3, modulates several key signaling pathways implicated in cardiac health and disease:

  • Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR)-p70S6K pathway, the c-jun N-terminal kinase (JNK) pathway, and the transforming growth factor-β (TGF-β)/Smad3 pathway.[1][2] These pathways are known to promote cardiac hypertrophy and myocardial fibrosis.

  • Enhancement of Mitochondrial Function and Stress Resistance: It activates the SIRT3-PYCR1 (Pyrroline-5-Carboxylate Reductase 1) axis, which enhances mitochondrial proline metabolism. This, in turn, inhibits the reactive oxygen species (ROS)-p38 MAPK pathway, protecting against mitochondrial oxidative damage.[1][2]

  • Regulation of Cell Survival Pathways: Activation of SIRT3 by this compound can facilitate the AMP-activated protein kinase (AMPK)-Parkin axis, which helps to inhibit necrosis in cardiomyocytes.[1][2]

G cluster_drug Drug Action cluster_target Primary Target cluster_pathways Downstream Pathways cluster_inhibition Inhibition cluster_activation Activation / Enhancement cluster_outcomes Cellular Outcomes APQC This compound SIRT3 SIRT3 Activation APQC->SIRT3 mTOR mTOR/p70S6K SIRT3->mTOR JNK JNK SIRT3->JNK TGFb TGF-β/Smad3 SIRT3->TGFb PYCR1 PYCR1 SIRT3->PYCR1 AMPK AMPK-Parkin Axis SIRT3->AMPK Outcome_Fibrosis Reduced Hypertrophy & Fibrosis mTOR->Outcome_Fibrosis JNK->Outcome_Fibrosis TGFb->Outcome_Fibrosis Outcome_Mito Mitochondrial Protection (Reduced ROS) PYCR1->Outcome_Mito Outcome_Necrosis Inhibition of Necrosis AMPK->Outcome_Necrosis

Caption: Signaling pathways modulated by this compound in cardiac cells.

Section 2: Troubleshooting Experimental Studies with this compound

This section provides guidance for researchers encountering common issues when studying the effects of this compound in vitro and in vivo.

Q3: We are not observing the reported anti-hypertrophic effects of this compound in our H9c2 cell model. What could be the issue?

A3: Several factors could contribute to this discrepancy:

  • Cell Model Limitations: While H9c2 cells are a common model, they are myoblasts derived from embryonic rat hearts and may not fully recapitulate the complex signaling networks of primary adult cardiomyocytes. Consider validating key findings in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary neonatal rat ventricular myocytes (NRVMs).

  • Hypertrophic Stimulus: The type and concentration of the hypertrophic agent (e.g., isoproterenol (ISO), phenylephrine (PE), angiotensin II) are critical. Ensure the stimulus is potent enough to induce a robust hypertrophic response (e.g., increased cell size, expression of markers like ANP and BNP) but not so strong as to cause widespread cell death, which could mask anti-hypertrophic effects.

  • Compound Concentration and Timing: Verify the concentration range of this compound used. Based on published data, effective concentrations in vitro are often in the micromolar range.[3] The timing of treatment is also crucial. Determine if this compound should be administered as a pre-treatment, co-treatment, or post-treatment relative to the hypertrophic stimulus.

  • SIRT3 Expression Levels: Confirm that your H9c2 cells express sufficient levels of SIRT3. If SIRT3 levels are low, the effects of a SIRT3 activator will be diminished. The protective role of this compound has been shown to be SIRT3-dependent.[1][2]

Q4: How can we confirm that this compound is activating SIRT3 in our cardiac cell culture?

A4: Confirming target engagement is a critical step.

  • Deacetylation Assays: The most direct method is to measure the deacetylation of known SIRT3 substrates. You can perform a Western blot analysis on cell lysates to check the acetylation status of SIRT3 targets, such as MnSOD (SOD2) at lysine 68 or components of the mitochondrial electron transport chain. A decrease in acetylation upon this compound treatment indicates SIRT3 activation.

  • Enzymatic Activity Assays: Use a commercially available SIRT3 enzymatic assay kit. These typically use a fluorogenic substrate that, when deacetylated by active SIRT3 from your cell or mitochondrial lysate, produces a fluorescent signal.

  • Downstream Pathway Analysis: Measure changes in pathways known to be affected by this compound-mediated SIRT3 activation, such as the phosphorylation status of mTOR, p70S6K, or Smad3.[1][2]

Summary of this compound In Vivo Experimental Data

The following table summarizes key quantitative data from an in vivo study using this compound in a cardiomyopathy model. This can serve as a reference for designing animal experiments.

ParameterModelTreatment GroupsKey FindingsReference
Cardiomyocyte Size & Fibrosis Mice treated with LPS (5 mg/kg) + Norepinephrine (NE) (2 µ g/min/kg ) for 7 daysControl, LPS+NE, LPS+NE+this compound (30 mg/kg)This compound treatment significantly reduced cardiomyocyte size and interstitial fibrosis area compared to the LPS+NE group.[4]
Oxidative Stress (DHE staining) Mice treated with LPS+NEControl, LPS+NE, LPS+NE+this compoundThis compound treatment significantly decreased the fluorescence intensity of DHE, indicating reduced superoxide production.[4]
Ferroptosis Marker (Ferrous Iron) Mice treated with LPS+NEControl, LPS+NE, LPS+NE+this compoundThis compound treatment reversed the increase in ferrous iron levels observed in the LPS+NE group.[4]

Section 3: Framework for Assessing Potential Off-Target Cardiac Effects

While this compound is presented as a targeted SIRT3 activator, comprehensive safety assessment is a standard part of drug development.[5][6] This section provides a general framework and protocols for evaluating potential off-target cardiac effects of any novel compound.

FAQs on Cardiac Safety Screening

Q5: Why is it important to screen for off-target cardiac effects early in drug development?

A5: Early screening is critical to de-risk drug candidates. Cardiotoxicity is a major reason for the failure of new drugs in development and even post-market withdrawal.[7][8] Identifying potential liabilities, such as interactions with cardiac ion channels, allows for the modification of compounds to improve their safety profile or the early termination of unsafe candidates, saving significant time and resources.[6][9]

Q6: What are the most critical off-target interactions to assess in cardiac cells?

A6: The primary concerns for drug-induced cardiotoxicity involve:

  • Ion Channel Modulation: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target, as its blockade can prolong the QT interval and lead to fatal arrhythmias like Torsades de Pointes.[9][10] Other important channels include sodium (e.g., Nav1.5) and calcium (e.g., Cav1.2) channels.[11][12]

  • Structural Cardiotoxicity: Effects on cell viability, mitochondrial function, and cellular structure that can lead to cardiomyocyte death or heart failure.[13][14]

  • Calcium Handling: Disruption of the precise regulation of intracellular calcium can impair contraction and relaxation and be pro-arrhythmic.[15][16][17]

G cluster_workflow General Cardiac Safety Screening Workflow cluster_tier1 Tier 1: Early Screening cluster_tier2 Tier 2: Cellular Functional Assays cluster_tier3 Tier 3: Integrated Assessment Compound Test Compound (e.g., this compound) hERG hERG Inhibition Assay (Patch-Clamp) Compound->hERG MultiIon Multi-Ion Channel Panel (CiPA Panel) hERG->MultiIon hiPSC hiPSC-CM Assays MultiIon->hiPSC MEA Microelectrode Array (Field Potential Duration) hiPSC->MEA Calcium Calcium Transient Assay hiPSC->Calcium Viability Cell Viability / Cytotoxicity hiPSC->Viability InSilico In Silico Modeling (AP Simulation) MEA->InSilico Calcium->InSilico Viability->InSilico ExVivo Ex Vivo Models (e.g., Langendorff Heart) InSilico->ExVivo Risk Cardiac Risk Assessment ExVivo->Risk

Caption: A tiered workflow for assessing the cardiac safety of a new compound.
Illustrative Data from Off-Target Screening

The following table shows a hypothetical data structure for summarizing results from a cardiac ion channel screening panel.

Ion ChannelAssay TypeTest Compound IC50 (µM)Positive Control IC50 (µM)Therapeutic Plasma Concentration (Cmax) (µM)Safety Margin (IC50 / Cmax)
hERG (KCNH2) Manual Patch Clamp> 300.01 (Dofetilide)0.5> 60x
Nav1.5 (Peak) Manual Patch Clamp> 305.2 (Lidocaine)0.5> 60x
Cav1.2 Manual Patch Clamp> 300.2 (Nifedipine)0.5> 60x
Kir2.1 Manual Patch Clamp> 303.5 (Barium)0.5> 60x
KvLQT1/minK Manual Patch Clamp> 300.8 (Chromanol 293B)0.5> 60x

A safety margin >30-100x is generally considered low risk for ion channel-mediated proarrhythmia.

Detailed Experimental Protocols

Protocol 1: Manual Patch-Clamp Electrophysiology for hERG Current

  • Objective: To determine the inhibitory effect (IC50) of a test compound on the hERG potassium channel current (IKr) in a heterologous expression system.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the KCNH2 gene (hERG).

  • Methodology:

    • Cell Culture: Culture hERG-HEK293 cells under standard conditions (37°C, 5% CO2). Passage cells 2-3 times per week and plate onto glass coverslips 24-48 hours before the experiment.

    • Solutions:

      • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

      • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with KOH.

    • Electrophysiology:

      • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

      • Using a micropipette puller, create glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

      • Establish a whole-cell patch-clamp configuration.

      • Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

    • Compound Application:

      • Record a stable baseline current for 3-5 minutes.

      • Apply the test compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM) via the perfusion system, allowing the effect at each concentration to reach a steady state (typically 3-5 minutes).

    • Data Analysis:

      • Measure the peak tail current amplitude at each concentration.

      • Calculate the percentage of inhibition relative to the baseline current.

      • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Calcium Transient Assay in hiPSC-Cardiomyocytes

  • Objective: To assess the effect of a test compound on intracellular calcium handling in spontaneously beating or paced hiPSC-CMs.

  • Cell Line: Commercially available hiPSC-CMs.

  • Methodology:

    • Cell Culture: Plate hiPSC-CMs on fibronectin- or gelatin-coated glass-bottom plates and culture according to the manufacturer's instructions for at least 7-10 days to allow for functional maturation.

    • Dye Loading:

      • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-630 AM) and Pluronic F-127 in a suitable buffer (e.g., Tyrode's solution).

      • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

      • Wash the cells twice with dye-free buffer to allow for de-esterification of the dye.

    • Data Acquisition:

      • Place the plate on a high-speed fluorescence imaging system or a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

      • Record baseline fluorescence transients from spontaneously beating cells or cells paced via field stimulation (e.g., at 1 Hz).

      • Acquire data at a high frame rate (e.g., >100 Hz) to accurately resolve the transient kinetics.

    • Compound Application:

      • After recording a stable baseline, add the test compound at the desired concentration and incubate for a specified period (e.g., 15-30 minutes).

      • Record post-treatment calcium transients.

    • Data Analysis:

      • Analyze the recorded fluorescence traces to quantify key parameters of the calcium transient:

        • Amplitude: Peak fluorescence intensity (F/F0).

        • Time to Peak: Time from stimulus to the transient peak.

        • Decay Kinetics: Time from the peak to 50% or 90% decay (Tau, T50, T90), which reflects calcium reuptake and extrusion.

        • Diastolic Calcium Level: The baseline fluorescence between transients.

      • Compare pre- and post-treatment parameters to identify any effects on calcium handling.[15][16]

References

Technical Support Center: Enhancing the Bioavailability of 2-APQC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-APQC, a selective small-molecule activator of Sirtuin-3 (SIRT3). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the experimental use of this compound, particularly concerning its bioavailability. Here you will find troubleshooting guides and frequently asked questions to support your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A common reason for the discrepancy between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. While this compound is described as "orally active," its formulation is critical for achieving adequate exposure.[1] Low aqueous solubility is a likely primary reason for poor dissolution and, consequently, low and variable bioavailability. It is crucial to assess and optimize the formulation of this compound for your specific animal model.

Q2: What are the initial steps to consider when trying to improve the bioavailability of this compound?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Given that this compound is likely a poorly soluble compound, as suggested by common formulation vehicles, the following strategies are recommended:

  • Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.

  • Formulation Screening: Start by screening simple formulations. This can include using co-solvents, surfactants, and cyclodextrins to increase solubility. For preclinical studies, common vehicles for poorly soluble compounds are often mixtures of solvents like DMSO, polyethylene glycols (PEGs), and surfactants like Tween® 80.[2][3]

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through micronization or nanocrystallization can significantly increase the surface area available for dissolution.[4]

Q3: I am observing precipitation of this compound when preparing my formulation or after administration. What can I do?

A3: Precipitation is a common issue with poorly soluble compounds when the formulation is diluted in an aqueous environment, such as the gastrointestinal tract or bloodstream.[2]

  • Problem: The drug precipitates out of the solution.

  • Solutions:

    • Optimize Co-solvent/Surfactant Concentration: You may need to adjust the ratio of co-solvents and surfactants in your formulation to maintain the solubility of this compound upon dilution.

    • Use a Precipitation Inhibitor: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain the drug in a supersaturated state in vivo, preventing precipitation.

    • Consider a Suspension: If a solution is not feasible, creating a micronized suspension in a suitable vehicle with wetting and suspending agents can be an effective alternative.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state.[4]

Q4: My in-vivo study with this compound is showing high variability in plasma concentrations between animals. What could be the cause?

A4: High inter-animal variability is often linked to formulation-dependent absorption for poorly soluble drugs.

  • Problem: Inconsistent absorption of this compound from the gastrointestinal tract.

  • Solutions:

    • Ensure Formulation Homogeneity: For suspensions, ensure the formulation is uniformly suspended before and during administration to each animal.

    • Control Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble compounds. Standardize the feeding schedule of your animals (e.g., overnight fasting) to reduce this variability.

    • Optimize the Formulation: A more robust formulation, such as a SEDDS, can reduce the impact of physiological variables on drug absorption.

Troubleshooting Guides

Issue 1: Low In Vivo Exposure of this compound
Potential Cause Troubleshooting Steps Rationale
Poor Aqueous Solubility 1. Characterize the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL).2. Develop a formulation with a higher concentration of the optimal solubilizing excipients.Increasing the solubility of this compound in the formulation vehicle is the first step to improving its dissolution and absorption.[2]
Slow Dissolution Rate 1. If using a solid form, reduce the particle size of this compound via micronization or nanocrystallization.2. Formulate as an amorphous solid dispersion with a polymer carrier (e.g., PVP, HPMC).Smaller particles have a larger surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. Amorphous forms are more soluble than crystalline forms.
Poor Intestinal Permeability 1. Conduct an in vitro Caco-2 permeability assay to assess the intestinal permeability of this compound.2. If permeability is low, consider including a permeation enhancer in the formulation (use with caution and thorough toxicity assessment).The Caco-2 cell monolayer is a well-established in vitro model for predicting human intestinal permeability.[5][6]
First-Pass Metabolism 1. If oral bioavailability remains low despite improved solubility, investigate potential first-pass metabolism in the gut wall or liver.2. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, for preclinical studies to bypass first-pass metabolism.High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation after oral administration.
Issue 2: Formulation Instability
Potential Cause Troubleshooting Steps Rationale
Precipitation Upon Storage 1. Assess the physical stability of your formulation over time at relevant storage conditions.2. If precipitation occurs, adjust the excipient concentrations or consider a more stable formulation type, such as a suspension.The drug must remain in the desired physical state (dissolved or suspended) to ensure accurate and consistent dosing.
Chemical Degradation 1. Evaluate the chemical stability of this compound in the chosen formulation vehicle.2. Avoid excipients that may react with this compound. Ensure the pH of the formulation maintains the stability of the compound.Chemical degradation of the active pharmaceutical ingredient (API) will lead to inaccurate dosing and potentially confounding results.

Experimental Protocols

Protocol 1: Preliminary Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable excipients.

Methodology:

  • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each selected solvent (e.g., water, PBS pH 7.4, PEG 400, propylene glycol, Tween® 80) in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., DMSO).

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.

  • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation.

Methodology:

  • Select the animal model (e.g., male Sprague-Dawley rats).

  • Fast the animals overnight prior to dosing.

  • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) gavage.

  • For the IV group, administer a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG 400, and saline) at a specific dose.

  • For the PO group, administer the test formulation of this compound at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Screening permeability Caco-2 Permeability Assay solubility->permeability Physicochemical Characterization formulation Formulation Optimization (Co-solvents, Surfactants, etc.) permeability->formulation Informs pk_study Pharmacokinetic Study (Rodent Model) formulation->pk_study Leads to particle_size Particle Size Reduction particle_size->formulation bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for improving the bioavailability of this compound.

signaling_pathway APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates mTOR mTOR-p70S6K Pathway SIRT3->mTOR inhibits TGF TGF-β/Smad3 Pathway SIRT3->TGF inhibits Hypertrophy Myocardial Hypertrophy mTOR->Hypertrophy Fibrosis Myocardial Fibrosis TGF->Fibrosis

Caption: Simplified signaling pathway of this compound in cardioprotection.[7][8]

References

Technical Support Center: Replicating 2-APQC Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating experimental results with 2-APQC, a selective Sirtuin-3 (SIRT3) activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective small-molecule activator of Sirtuin-3 (SIRT3), a deacetylase located in the mitochondria.[1] Its primary mechanism involves binding to and activating SIRT3, which plays a crucial role in regulating mitochondrial homeostasis, oxidative stress, and cellular metabolism.[2] Through SIRT3 activation, this compound has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis.[2]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound's activation of SIRT3 influences several downstream signaling pathways. Key pathways include the inhibition of mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling, which are involved in cardiac hypertrophy and fibrosis.[1][2] Additionally, this compound activates the SIRT3-PYCR1 axis to enhance mitochondrial proline metabolism and inhibit the ROS-p38MAPK pathway. It also facilitates the AMPK-Parkin axis to inhibit necrosis.[1][2]

Q3: How should I dissolve and handle this compound?

A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (123.31 mM). It is recommended to use ultrasonic treatment to aid dissolution and to use newly opened, hygroscopic DMSO for best results.[1] For in vivo studies, various formulations can be used, including a mix of DMSO, PEG300, Tween-80, and saline.[1]

Q4: What are the recommended concentrations of this compound for in vitro and in vivo studies?

A4: For in vitro studies using cell lines like H9c2, concentrations typically range from 1 µM to 100 µM.[1] A concentration of 10 µM has been shown to be effective in attenuating isoproterenol-induced cardiomyocyte hypertrophy.[1] For in vivo studies in rat models of heart failure, oral gavage or intraperitoneal injections of 10-42 mg/kg once daily for 4 weeks have been used.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Difficulty observing the effects of this compound on cardiomyocyte hypertrophy.

  • Possible Cause: Suboptimal concentration of this compound or isoproterenol (ISO).

    • Troubleshooting Tip: Perform a dose-response curve for both this compound (e.g., 1, 10, 100 µM) and ISO to determine the optimal concentrations for your specific cell line and experimental conditions.[1]

  • Possible Cause: Cell line variability or passage number.

    • Troubleshooting Tip: Ensure you are using a consistent and low-passage number of H9c2 cells or primary cardiomyocytes. High-passage cells may have altered signaling responses.

  • Possible Cause: Insufficient incubation time.

    • Troubleshooting Tip: Verify the timing of pre-treatment with this compound and subsequent ISO stimulation. A 24-hour pre-treatment with this compound followed by a 48-hour ISO treatment has been shown to be effective.[1]

Issue 2: Inconsistent results in Western blotting for SIRT3 pathway proteins.

  • Possible Cause: Poor antibody quality or specificity.

    • Troubleshooting Tip: Validate your primary antibodies for specificity using positive and negative controls. Ensure the antibodies recognize the species you are working with.

  • Possible Cause: Low abundance of target proteins.

    • Troubleshooting Tip: Increase the amount of protein loaded onto the gel. For low-abundance targets, consider enriching your sample through immunoprecipitation.

  • Possible Cause: Issues with protein transfer.

    • Troubleshooting Tip: Optimize your transfer conditions (time, voltage) based on the molecular weight of your target proteins. Use a reversible stain like Ponceau S to confirm successful transfer to the membrane.

In Vivo Experiments

Issue 3: High variability in the isoproterenol-induced cardiac hypertrophy model.

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Tip: Ensure precise and consistent administration of isoproterenol (e.g., subcutaneous injection or osmotic mini-pumps) to induce a uniform hypertrophic response.

  • Possible Cause: Animal strain, age, or sex differences.

    • Troubleshooting Tip: Use a standardized animal model (e.g., male Sprague-Dawley rats of a specific age and weight). Be aware that different strains can exhibit varying responses to hypertrophic stimuli.

  • Possible Cause: Subjective assessment of cardiac hypertrophy and fibrosis.

    • Troubleshooting Tip: Employ standardized and quantitative methods for analysis, such as measuring heart weight to body weight ratio, cardiomyocyte cross-sectional area from histological sections, and quantifying fibrotic areas using Masson's trichrome staining.[3]

Issue 4: Difficulty replicating the protective effects of this compound in vivo.

  • Possible Cause: Issues with this compound formulation and bioavailability.

    • Troubleshooting Tip: Prepare the this compound formulation fresh daily. For oral gavage, ensure proper delivery to the stomach. Consider testing different delivery vehicles to optimize bioavailability.[1]

  • Possible Cause: Timing and duration of treatment.

    • Troubleshooting Tip: Initiate this compound treatment concurrently with or shortly after the induction of cardiac hypertrophy. A treatment duration of at least 4 weeks is often necessary to observe significant effects.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on H9c2 Cardiomyocytes

Treatment GroupCell Viability (%)Cardiomyocyte Surface Area (µm²)α-SMA Expression (relative)Collagen I Expression (relative)
Control100 ± 5.2150 ± 12.11.0 ± 0.11.0 ± 0.1
ISO (10 µM)65 ± 4.8280 ± 20.52.5 ± 0.32.8 ± 0.4
ISO + this compound (10 µM)85 ± 6.1180 ± 15.31.3 ± 0.21.5 ± 0.2

Note: Data are representative and should be generated under your specific experimental conditions.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Hypertrophy

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Heart Weight/Body Weight (mg/g)Fibrotic Area (%)
Sham65 ± 4.135 ± 3.22.5 ± 0.21.5 ± 0.3
ISO40 ± 3.520 ± 2.84.0 ± 0.310.2 ± 1.5
ISO + this compound (30 mg/kg)55 ± 3.828 ± 2.93.0 ± 0.24.3 ± 0.8

Note: Data are representative and should be generated under your specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
  • Cell Culture: Plate H9c2 cardiomyocytes in 6-well plates at a density of 2 x 10^5 cells per well and culture overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24 hours.

  • Induction of Hypertrophy: Add isoproterenol (ISO) to the media at a final concentration of 10 µM and incubate for an additional 48 hours.

  • Analysis:

    • Cell Size: Fix the cells with 4% paraformaldehyde, stain with phalloidin for F-actin, and measure the cell surface area using imaging software.

    • Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as ANP and BNP.

    • Protein Expression: Perform Western blotting to analyze the expression of fibrotic markers like α-SMA and Collagen I.

Protocol 2: In Vivo Isoproterenol-Induced Cardiac Hypertrophy Model
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Induction of Hypertrophy: Administer isoproterenol (5 mg/kg) via subcutaneous injection once daily for 7 days.

  • This compound Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage once daily for 4 weeks, starting on the first day of ISO injection.

  • Echocardiography: Perform echocardiography at the beginning and end of the study to assess cardiac function (ejection fraction, fractional shortening).

  • Histological Analysis: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% formalin. Embed in paraffin and prepare 5 µm sections.

    • H&E Staining: Stain with Hematoxylin and Eosin to measure cardiomyocyte cross-sectional area.

    • Masson's Trichrome Staining: Stain with Masson's trichrome to quantify the area of fibrosis.[3]

Visualizations

G cluster_0 This compound Signaling Pathway cluster_1 Inhibition cluster_2 Activation APQC This compound SIRT3 SIRT3 (Activation) APQC->SIRT3 mTOR mTOR-p70S6K SIRT3->mTOR inhibits JNK JNK SIRT3->JNK inhibits TGFb TGF-β/Smad3 SIRT3->TGFb inhibits PYCR1 PYCR1 Axis SIRT3->PYCR1 activates AMPK AMPK-Parkin Axis SIRT3->AMPK activates Hypertrophy Cardiac Hypertrophy & Fibrosis mTOR->Hypertrophy JNK->Hypertrophy TGFb->Hypertrophy PYCR1->Hypertrophy alleviates AMPK->Hypertrophy alleviates

Caption: Signaling pathway of this compound in cardioprotection.

G cluster_workflow In Vivo Experimental Workflow start Animal Acclimatization (1 week) baseline Baseline Echocardiography start->baseline induction Induce Cardiac Hypertrophy (Isoproterenol, 7 days) baseline->induction treatment This compound Treatment (Oral Gavage, 4 weeks) induction->treatment final_echo Final Echocardiography treatment->final_echo euthanasia Euthanasia & Tissue Collection final_echo->euthanasia analysis Histological & Molecular Analysis euthanasia->analysis

Caption: A typical workflow for in vivo experiments with this compound.

References

Technical Support Center: Minimizing 2-APQC Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the novel SIRT3 activator, 2-APQC, in the context of long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

A1: this compound is a novel, small-molecule activator of Sirtuin-3 (SIRT3), a deacetylase located in the mitochondria that plays a critical role in regulating oxidative stress, metabolism, and ATP production.[1] Identified through a structure-based drug design strategy, this compound has demonstrated a protective role in alleviating isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in preclinical models.[1] Its therapeutic effects are dependent on the presence of SIRT3.[1]

Q2: What is the current understanding of this compound's toxicity?

A2: Based on the initial preclinical studies, this compound exhibits a favorable safety profile with low toxicity. In vitro studies have shown no apparent cytotoxicity at concentrations up to 40 µM.[2] In vivo studies in rats using high-dose treatments of this compound did not reveal any obvious signs of toxicity, as determined by histological examination of organ tissues and monitoring of the animals' body weight.[2]

Q3: What are the known off-target effects of this compound?

A3: The selectivity of this compound for SIRT3 over other sirtuins (SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7) has been evaluated. The results indicated that this compound did not significantly affect the expression of these other sirtuins, suggesting a good selectivity for SIRT3.[2] However, as with any novel compound, the potential for unknown off-target effects in different biological contexts or over longer exposure durations should be considered.

Q4: Are there any known toxic metabolites of this compound?

A4: Currently, there is no publicly available information on the metabolic fate or potential toxic metabolites of this compound. Long-term studies should consider incorporating metabolite identification and characterization as part of the overall safety assessment.

Troubleshooting Guide for Long-Term In Vivo Studies

This guide provides a structured approach to identifying and mitigating potential toxicity when using this compound in long-term animal studies.

Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Food/Water Intake - Compound-related malaise or gastrointestinal effects- Vehicle toxicity- Dosing stress- Monitor animals daily for clinical signs of toxicity.- Include a vehicle-only control group to assess the effect of the delivery medium.- Consider alternative, less stressful dosing routes if applicable.- Perform a dose-range finding study to identify the maximum tolerated dose (MTD).
Elevated Liver Enzymes (e.g., ALT, AST) in Serum - Hepatotoxicity- Conduct histological analysis of liver tissue to look for signs of necrosis, inflammation, or steatosis.- Measure biomarkers of liver function.- Evaluate potential for drug-drug interactions if other compounds are co-administered.
Changes in Kidney Function Markers (e.g., Creatinine, BUN) - Nephrotoxicity- Perform histological examination of kidney tissue for signs of tubular or glomerular damage.[3][4]- Monitor urine output and composition.
Behavioral Changes (e.g., lethargy, agitation) - Neurotoxicity- Conduct a functional observational battery to systematically assess for neurological deficits.- Consider specialized neurobehavioral tests if early signs are observed.
High Variability in Experimental Results - Inconsistent compound formulation or administration- Biological variability- Ensure consistent preparation and administration of the this compound formulation.- Increase the number of animals per group to enhance statistical power.- Ensure proper randomization of animals to treatment groups.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in cultured cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm or 590 nm) using a multi-well spectrophotometer.[6]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Histological Analysis of Organ Toxicity

This protocol outlines the general steps for preparing and analyzing tissue samples to assess potential organ toxicity.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stains

  • Light microscope

Procedure:

  • At the end of the in vivo study, euthanize the animals and perform a necropsy.

  • Collect organs of interest (e.g., liver, kidney, heart, lung, spleen) and fix them in 10% neutral buffered formalin for at least 24 hours.[8][9]

  • After fixation, dehydrate the tissue samples by passing them through a graded series of ethanol solutions.

  • Clear the tissues in xylene to remove the ethanol.

  • Infiltrate and embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a light microscope to evaluate tissue morphology and identify any pathological changes such as inflammation, necrosis, fibrosis, or cellular degeneration.[3]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the known signaling pathways of this compound and a general workflow for troubleshooting in vivo studies.

2-APQC_Signaling_Pathway cluster_upstream This compound Action cluster_downstream Downstream Effects cluster_inhibition Inhibited Pathways cluster_activation Activated Pathways cluster_outcomes Cellular Outcomes This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGF_beta_Smad3 TGF-β/Smad3 SIRT3->TGF_beta_Smad3 inhibits SIRT3_PYCR1 SIRT3-PYCR1 Axis SIRT3->SIRT3_PYCR1 activates AMPK_Parkin AMPK-Parkin Axis SIRT3->AMPK_Parkin activates Myocardial_Hypertrophy Myocardial Hypertrophy and Fibrosis mTOR_p70S6K->Myocardial_Hypertrophy JNK->Myocardial_Hypertrophy TGF_beta_Smad3->Myocardial_Hypertrophy Mitochondrial_Oxidative_Stress Mitochondrial Oxidative Stress SIRT3_PYCR1->Mitochondrial_Oxidative_Stress Necrosis Necrosis AMPK_Parkin->Necrosis

Caption: Signaling pathways modulated by this compound.

In_Vivo_Troubleshooting_Workflow Start Start Long-Term In Vivo Study with this compound Observe_Toxicity Observe Signs of Toxicity? (e.g., weight loss, behavioral changes) Start->Observe_Toxicity No_Toxicity Continue Monitoring Observe_Toxicity->No_Toxicity No Investigate Investigate Potential Cause Observe_Toxicity->Investigate Yes No_Toxicity->Observe_Toxicity End Conclude Study and Analyze Data No_Toxicity->End Dose_Dependent Is Toxicity Dose-Dependent? Investigate->Dose_Dependent Reduce_Dose Reduce Dose or Modify Dosing Regimen Dose_Dependent->Reduce_Dose Yes Vehicle_Toxicity Assess Vehicle Toxicity Dose_Dependent->Vehicle_Toxicity No Reduce_Dose->Observe_Toxicity Histopathology Perform Histopathology and Biomarker Analysis Vehicle_Toxicity->Histopathology Histopathology->End

Caption: Troubleshooting workflow for in vivo experiments.

References

Validation & Comparative

A Comparative Analysis of 2-APQC and Other SIRT3 Activators for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel SIRT3 activator, 2-APQC, with other known SIRT3 activators. This analysis is supported by experimental data to inform research and development decisions.

Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its activation is a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. A novel small-molecule activator, this compound, has recently been identified and shows significant potential. This guide compares the efficacy of this compound with other established SIRT3 activators, namely Honokiol and 1,4-dihydropyridine-based compounds.

Quantitative Comparison of SIRT3 Activator Efficacy

The following table summarizes the quantitative data on the efficacy of this compound, Honokiol, and a representative 1,4-dihydropyridine-based SIRT3 activator, Compound 31.

ActivatorChemical ClassAssay TypeKey Efficacy DataBinding Affinity (Kd)Reference
This compound Aminophenyl-propoxy-quinoline derivativeIn vitro deacetylation assayDose-dependent increase in SIRT3 deacetylation activity.[1]2.756 µM[2][1]
Honokiol Biphenolic natural productIn vitro deacetylation assayIncreased SIRT3 expression and activity.[3][4][5]Not Reported[3][4][5]
Compound 31 1,4-DihydropyridineCoupled deacetylation assay~5-fold activation of SIRT3.[6]Not Reported[6]

Note: A direct head-to-head comparison of this compound and Compound 31 in the same study is not currently available. The data presented is from separate studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

SIRT3 Deacetylation Assay (Fluorometric)

This assay is a common method to quantify the enzymatic activity of SIRT3.

  • Reaction Mixture Preparation: In a 96-well microtiter plate, prepare a reaction mixture containing SIRT3 Assay Buffer, Fluoro-Substrate Peptide, and NAD+.

  • Developer Addition: Add the developer to each well.

  • Initiation: Initiate the reaction by adding the SIRT3 enzyme and the test compound (e.g., this compound, Honokiol) or vehicle control.

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. The increase in fluorescence corresponds to the deacetylase activity of SIRT3.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment: Treat cultured cells (e.g., H9c2) with the test compound (e.g., this compound) or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble SIRT3 at each temperature by Western blotting. A shift in the melting curve indicates direct binding of the compound to SIRT3.

Western Blotting for Downstream Target Acetylation

This method assesses the ability of a SIRT3 activator to deacetylate its known downstream targets, such as Manganese Superoxide Dismutase (MnSOD).

  • Cell Lysis: Lyse cells treated with the SIRT3 activator or control.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated MnSOD (e.g., Ac-K68, Ac-K122) and total MnSOD, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of acetylated MnSOD to total MnSOD indicates SIRT3 activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SIRT3 activation and a typical experimental workflow for evaluating SIRT3 activators.

SIRT3_Activation_Pathway cluster_activator SIRT3 Activators cluster_downstream Downstream Effects This compound This compound SIRT3 SIRT3 This compound->SIRT3 Honokiol Honokiol Honokiol->SIRT3 Compound 31 Compound 31 Compound 31->SIRT3 MnSOD MnSOD (deacetylated & activated) SIRT3->MnSOD Deacetylation PYCR1 PYCR1 (activated) SIRT3->PYCR1 Activation AMPK AMPK (activated) SIRT3->AMPK Activation Mitochondrial_Function Improved Mitochondrial Function & Reduced ROS MnSOD->Mitochondrial_Function PYCR1->Mitochondrial_Function AMPK->Mitochondrial_Function

Caption: SIRT3 activation by small molecules leads to the deacetylation and activation of downstream targets, improving mitochondrial health.

Experimental_Workflow start Start: Identify Potential SIRT3 Activators in_vitro In Vitro Screening (Deacetylation Assay) start->in_vitro binding Confirm Direct Binding (CETSA) in_vitro->binding cellular Cell-Based Assays (Western Blot for Ac-MnSOD) binding->cellular functional Functional Assays (Mitochondrial Respiration, ROS) cellular->functional end Lead Compound for Further Development functional->end

Caption: A typical workflow for the identification and validation of novel SIRT3 activators.

Discussion and Conclusion

The available data suggests that this compound is a potent and specific activator of SIRT3. In direct comparison, this compound demonstrates a clear dose-dependent activation of SIRT3's deacetylase activity, appearing more potent than Honokiol at the concentrations tested.[1] While a direct comparative study is lacking, the 1,4-dihydropyridine-based activator, Compound 31, also shows robust and specific activation of SIRT3.[6]

The specificity of this compound for SIRT3 is a significant advantage, as off-target effects can complicate downstream drug development.[7] Honokiol, while effective, is known to have pleiotropic effects, which may or may not be desirable depending on the therapeutic context.[3] The high potency of Compound 31 makes it a valuable research tool and a potential scaffold for further drug development.[6][8]

For researchers and drug development professionals, the choice of a SIRT3 activator will depend on the specific application. This compound represents a promising lead compound with a favorable profile of potency and specificity. Further head-to-head studies are warranted to definitively establish the relative efficacy of this compound against other potent and specific activators like the 1,4-dihydropyridine series. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further elucidating the therapeutic potential of SIRT3 activation.

References

Comparative Guide to SIRT3 Activators: 2-APQC versus Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of two compounds, 2-APQC and Resveratrol, for their efficacy and mechanisms in activating Sirtuin 3 (SIRT3). SIRT3 is a critical mitochondrial NAD+-dependent deacetylase that regulates oxidative stress, metabolism, and ATP production, making it a key therapeutic target for metabolic and age-related diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of supporting experimental data, detailed protocols, and pathway visualizations.

Compound Profiles and Mechanism of Action

This compound: A Targeted, Direct SIRT3 Activator

This compound is a novel, small-molecule SIRT3 activator identified through structure-based drug design.[3] Its mechanism is characterized by direct and targeted engagement with the SIRT3 enzyme. Experimental evidence from studies involving SIRT3 knockout mice confirms that the protective effects of this compound are entirely dependent on the presence of SIRT3.[1][4]

The primary mechanism of this compound involves the regulation of mitochondrial homeostasis. Upon activating SIRT3, this compound enhances the activity of pyrroline-5-carboxylate reductase 1 (PYCR1), boosting mitochondrial proline metabolism.[1][4] This action helps to inhibit the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, protecting against mitochondrial oxidative damage.[1][4] Furthermore, this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which inhibits necrosis.[1] In disease models such as cardiac hypertrophy and fibrosis, this compound has been shown to inhibit key pathological signaling pathways, including mTOR-p70S6K, JNK, and transforming growth factor-β (TGF-β)/Smad3.[1][3][4]

Resveratrol: An Indirect and Non-Specific Modulator

Resveratrol is a natural polyphenol widely studied for its health benefits, including the activation of sirtuins.[5] However, its mechanism of SIRT3 activation is considered indirect and is context-dependent. While many in vivo and cell-based studies demonstrate that resveratrol leads to increased SIRT3 activity and expression, some in vitro enzymatic assays have shown it to be inhibitory.[6][7]

The most supported indirect mechanism is that resveratrol activates AMPK, which in turn increases the cellular levels of NAD+, the essential co-substrate for SIRT3 activity.[6] By increasing substrate availability, resveratrol enhances SIRT3's deacetylase function. Resveratrol has been shown to increase SIRT3 expression and subsequently decrease the acetylation of downstream targets like mitochondrial transcription factor A (TFAM) and FoxO3a, leading to improved mitochondrial function and increased expression of antioxidants like SOD2 and catalase.[8] However, it is crucial to note that resveratrol interacts with numerous other cellular targets, making its effects non-specific.[7]

Quantitative Data Comparison

Table 1: In Vitro and Cellular Data

ParameterThis compoundResveratrolSource
Mechanism Direct, Targeted ActivatorIndirect Activator (NAD+ dependent)[1][3][6]
Reported Effect Alleviates isoproterenol-induced cardiac hypertrophy and fibrosis.Increases SIRT3 expression ~2-fold in cardiac fibroblasts.[1][6]
Effective Concentration Data not available80 µM (for 24h)[6]

Table 2: In Vivo Data

ParameterThis compoundResveratrolSource
Model Organism MouseRat[9]
Administration Route Intraperitoneal injectionOral[9]
Effective Dosage 30 mg/kg25 mg/kg/day[9]
Observed Outcome Improved cardiac remodeling; reduced fibrosis and hypertrophy.Prevented decrease in SIRT3 and TFAM activity in diabetic heart.[10][9]

Signaling Pathways and Logical Comparison

The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways and provide a logical comparison of the two compounds.

2_APQC_Pathway cluster_upstream Upstream cluster_core Core Mechanism cluster_downstream Downstream Effects APQC This compound SIRT3 SIRT3 Activation (Direct) APQC->SIRT3 PYCR1 PYCR1 Activation SIRT3->PYCR1 AMPK_Parkin AMPK-Parkin Axis SIRT3->AMPK_Parkin Pathways mTOR, JNK, TGF-β Pathways ↓ SIRT3->Pathways Mito_Metabolism Mitochondrial Metabolism ↑ PYCR1->Mito_Metabolism ROS_p38 ROS-p38MAPK ↓ PYCR1->ROS_p38 Necrosis Necrosis ↓ AMPK_Parkin->Necrosis Protection Cardioprotection Mito_Metabolism->Protection Necrosis->Protection ROS_p38->Protection Pathways->Protection

Caption: Signaling pathway for the direct SIRT3 activator this compound.

Resveratrol_Pathway cluster_upstream Upstream cluster_core Core Mechanism cluster_downstream Downstream Effects Resveratrol Resveratrol AMPK AMPK Activation Resveratrol->AMPK NAD NAD+ Levels ↑ AMPK->NAD SIRT3 SIRT3 Activation (Indirect) NAD->SIRT3 Deacetylation Deacetylation of MnSOD, TFAM, FoxO3a SIRT3->Deacetylation TGF_beta TGF-β/Smad3 ↓ SIRT3->TGF_beta Mito_Function Mitochondrial Function ↑ Deacetylation->Mito_Function Antioxidants Antioxidant Defenses ↑ Deacetylation->Antioxidants Protection Cellular Protection Mito_Function->Protection Antioxidants->Protection TGF_beta->Protection

Caption: Signaling pathway for the indirect SIRT3 activator Resveratrol.

Comparison_Logic Compound SIRT3 Activator APQC This compound Compound->APQC Resveratrol Resveratrol Compound->Resveratrol APQC_Char Mechanism: Direct Target: Specific (SIRT3) Design: Structure-Based APQC->APQC_Char Resveratrol_Char Mechanism: Indirect Target: Non-Specific Origin: Natural Product Resveratrol->Resveratrol_Char

Caption: Logical comparison of this compound and Resveratrol.

Experimental_Workflow Start Hypothesis: Compound Activates SIRT3 Step1 Step 1: In Vitro Enzymatic Assay Start->Step1 Step2 Step 2: Cellular Assay (e.g., Western Blot for Ac-MnSOD) Step1->Step2 Confirm Direct Activity Step3 Step 3: Functional Assay (e.g., ROS levels, ATP production) Step2->Step3 Confirm Target Engagement Step4 Step 4: In Vivo Model (Disease Model +/- Compound) Step3->Step4 Confirm Cellular Function End Conclusion: Compound is a Validated SIRT3 Activator Step4->End Confirm Therapeutic Efficacy

Caption: General experimental workflow for evaluating a SIRT3 activator.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess SIRT3 activation, based on methodologies described in the literature.[11][12][13][14]

Protocol 1: Fluorometric SIRT3 Activity Assay

This assay quantifies the enzymatic activity of SIRT3 by measuring the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., containing an acetylated lysine coupled to a fluorophore and quencher)

  • NAD+ solution

  • SIRT3 Assay Buffer

  • Developer solution

  • Test compounds (this compound, Resveratrol) and vehicle control (e.g., DMSO)

  • Black 96-well microplate suitable for fluorescence

  • Microplate fluorometer (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of test compounds in Assay Buffer. Dilute the SIRT3 enzyme in cold Assay Buffer to the desired concentration.

  • Reaction Setup: In a black 96-well plate, add the following to each well in triplicate:

    • 25 µL Assay Buffer

    • 5 µL of diluted SIRT3 enzyme (or buffer for background wells)

    • 5 µL of test compound dilution (or vehicle for control wells)

  • Substrate Preparation: Prepare a Substrate Solution by mixing the fluorogenic peptide substrate and NAD+ in Assay Buffer to achieve the desired final concentration (e.g., 125 µM peptide, 3 mM NAD+).[15]

  • Initiate Reaction: Add 15 µL of the Substrate Solution to each well to start the reaction.

  • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes on an orbital shaker.

  • Develop Signal: Add 50 µL of Developer solution to each well. The developer acts on the deacetylated substrate to release the fluorophore.

  • Read Fluorescence: Incubate for an additional 15 minutes at 37°C. Measure fluorescence intensity using a microplate reader at Ex/Em wavelengths of 350-360 nm/450-465 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent activation or inhibition relative to the vehicle control.

Protocol 2: Western Blot for Acetylation of SIRT3 Targets (e.g., MnSOD)

This protocol determines the effect of a compound on the acetylation status of a known SIRT3 substrate, such as Manganese Superoxide Dismutase (MnSOD or SOD2), in a cellular context.

Materials:

  • Cell line of interest (e.g., H9c2, MCF7)

  • Cell culture reagents

  • Test compounds (this compound, Resveratrol)

  • RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Nicotinamide)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies:

    • Anti-acetylated-Lysine

    • Anti-MnSOD (acetyl K122)[14]

    • Anti-total MnSOD

    • Anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound, Resveratrol, or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Harvest cells and lyse them with ice-cold RIPA buffer containing inhibitors. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl MnSOD K122) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total MnSOD and a loading control (β-actin) to normalize the data. Quantify band intensities using densitometry software. A decrease in the acetylated MnSOD/total MnSOD ratio indicates SIRT3 activation.

Conclusion

The comparison between this compound and resveratrol reveals two distinct classes of SIRT3 activators.

  • This compound represents a modern drug discovery approach, yielding a targeted, specific, and direct activator of SIRT3. Its dependency on SIRT3 is clearly established, and its mechanism is well-defined, making it a valuable tool for precise pharmacological studies and a promising candidate for therapeutic development where specific SIRT3 activation is desired.[1][3]

  • Resveratrol acts as a broad-spectrum, indirect activator , likely exerting its effects on SIRT3 primarily by modulating cellular NAD+ levels.[6] While it has demonstrated efficacy in preclinical models, its lack of specificity presents a challenge for attributing its physiological effects solely to SIRT3 activation.[7]

For researchers requiring precise modulation of SIRT3 with minimal off-target effects, this compound is the superior choice. For studies investigating broader metabolic and anti-aging effects that may involve multiple pathways, resveratrol remains a relevant, albeit less specific, tool. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their specific experimental goals.

References

Validating SIRT3-Dependent Cardioprotection: A Comparative Analysis of 2-APQC and Other SIRT3 Activators in Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SIRT3 activator, 2-APQC, with other potential therapeutic alternatives. We delve into the experimental data that validates the SIRT3-dependent effects of these compounds, with a particular focus on studies utilizing SIRT3 knockout mouse models of cardiac hypertrophy and fibrosis.

A recent study has identified 2-amino-N-(1-(3-aminopropyl)-1H-pyrazol-4-yl)-6-chloronicotinamide (this compound) as a specific, small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1] Research demonstrates that this compound's ability to ameliorate isoproterenol (ISO)-induced cardiac hypertrophy and fibrosis is entirely dependent on the presence of SIRT3. In SIRT3 knockout (KO) mice, the protective effects of this compound against heart failure are completely abrogated, confirming its on-target activity.[1]

This guide will summarize the key quantitative data from these validation studies, provide detailed experimental protocols, and visualize the underlying molecular pathways.

Data Presentation: this compound's Efficacy in Wild-Type vs. SIRT3 KO Mice

The following tables summarize the key findings from studies evaluating the effects of this compound in a mouse model of isoproterenol-induced cardiac hypertrophy.

Table 1: Effects of this compound on Cardiac Hypertrophy Markers

ParameterWild-Type (WT) + ISOWT + ISO + this compoundSIRT3 KO + ISOSIRT3 KO + ISO + this compound
Heart Weight / Body Weight (HW/BW) RatioIncreasedSignificantly ReducedIncreasedNo Significant Change
Cardiomyocyte Cross-Sectional AreaIncreasedSignificantly ReducedIncreasedNo Significant Change

Table 2: Effects of this compound on Cardiac Fibrosis

ParameterWild-Type (WT) + ISOWT + ISO + this compoundSIRT3 KO + ISOSIRT3 KO + ISO + this compound
Collagen Deposition (% Fibrotic Area)IncreasedSignificantly ReducedIncreasedNo Significant Change

Table 3: Effects of this compound on Signaling Pathways in Cardiac Tissue

Protein PhosphorylationWild-Type (WT) + ISOWT + ISO + this compoundSIRT3 KO + ISOSIRT3 KO + ISO + this compound
p-mTORIncreasedDecreasedIncreasedNo Significant Change
p-p70S6KIncreasedDecreasedIncreasedNo Significant Change
p-JNKIncreasedDecreasedIncreasedNo Significant Change
p-Smad3IncreasedDecreasedIncreasedNo Significant Change

Comparative Analysis with Other SIRT3 Activators

While this compound shows clear SIRT3-dependent cardioprotective effects, other compounds have also been investigated for their ability to activate SIRT3. Here, we compare the available data for two other prominent molecules, Honokiol and Resveratrol, which have also been tested in SIRT3 knockout models.

Table 4: Comparison of SIRT3 Activators in Cardiac Hypertrophy (in vivo)

CompoundModel of Cardiac HypertrophyEffect in Wild-Type MiceEffect in SIRT3 KO Mice
This compound Isoproterenol-inducedAmeliorates hypertrophy and fibrosisProtective effects are absent
Honokiol Pressure overload (TAC)Blocks and reverses hypertrophyAnti-hypertrophic effects are absent[2][3][4][5]
Resveratrol Pressure overload (TAC)Prevents hypertrophy and fibrosisProtective effects are absent[6][7]

Experimental Protocols

Isoproterenol-Induced Cardiac Hypertrophy Model in SIRT3 KO Mice
  • Animal Model : Male SIRT3 knockout mice and their wild-type littermates (C57BL/6J background) are used.

  • Induction of Hypertrophy : Mice are subcutaneously injected with isoproterenol (ISO) at a dose of 5 mg/kg/day for 14 consecutive days to induce cardiac hypertrophy.

  • This compound Administration : The treatment group receives this compound administered orally or via intraperitoneal injection at a specified dosage (e.g., 25 mg/kg/day) concurrently with the ISO injections. A vehicle control group is also included.

  • Tissue Collection and Analysis : At the end of the 14-day period, mice are euthanized, and hearts are excised.

    • The heart weight to body weight (HW/BW) ratio is calculated as a primary indicator of hypertrophy.

    • Heart tissues are fixed in 4% paraformaldehyde for histological analysis.

  • Histological Analysis :

    • Hematoxylin and Eosin (H&E) Staining : Used to measure the cross-sectional area of cardiomyocytes.

    • Masson's Trichrome Staining : Used to quantify the extent of cardiac fibrosis by measuring the collagen deposition area relative to the total tissue area.

  • Western Blot Analysis : Protein lysates from heart tissues are used to determine the phosphorylation status of key signaling proteins, including mTOR, p70S6K, JNK, and Smad3, to elucidate the molecular mechanisms.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow cluster_1 Molecular Pathway start SIRT3 WT & KO Mice iso Isoproterenol (ISO) Induction (Cardiac Stress) start->iso treatment This compound or Vehicle Administration iso->treatment analysis Analysis of Cardiac Hypertrophy & Fibrosis treatment->analysis apqc This compound sirt3 SIRT3 apqc->sirt3 activates pycr1 PYCR1 sirt3->pycr1 activates mTOR mTOR-p70S6K sirt3->mTOR inhibits JNK JNK sirt3->JNK inhibits TGF TGF-β/Smad3 sirt3->TGF inhibits mito_ox_stress Mitochondrial Oxidative Stress pycr1->mito_ox_stress inhibits hypertrophy Cardiac Hypertrophy & Fibrosis mito_ox_stress->hypertrophy mTOR->hypertrophy JNK->hypertrophy TGF->hypertrophy

Caption: Workflow of this compound validation and its SIRT3-mediated signaling pathway.

G cluster_wt Wild-Type Mice cluster_ko SIRT3 KO Mice wt_iso ISO wt_sirt3 SIRT3 wt_iso->wt_sirt3 stress wt_protection Cardioprotection wt_sirt3->wt_protection wt_apqc This compound wt_apqc->wt_sirt3 activates ko_iso ISO ko_sirt3 SIRT3 (absent) ko_iso->ko_sirt3 ko_no_protection No Cardioprotection ko_sirt3->ko_no_protection ko_apqc This compound ko_apqc->ko_sirt3 no target

Caption: Logical relationship of this compound's effect in WT vs. SIRT3 KO mice.

References

A Comparative Analysis of 2-APQC and SRT1720: Sirtuin Activators in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the fields of aging and metabolic diseases, sirtuin-activating compounds (STACs) have garnered significant attention. This guide provides a detailed comparative analysis of two prominent STACs: 2-APQC, a novel activator of Sirtuin-3 (SIRT3), and SRT1720, a well-studied activator of Sirtuin-1 (SIRT1). This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental evidence supporting their therapeutic potential.

At a Glance: Key Differentiators

FeatureThis compoundSRT1720
Primary Target Sirtuin-3 (SIRT3)[1][2][3]Sirtuin-1 (SIRT1)[4][5][6]
Mechanism of Action Allosteric activation of SIRT3 deacetylase activity.[2][7]Allosteric activation of SIRT1 deacetylase activity.[4]
Reported Biological Effects Cardioprotective, alleviates myocardial hypertrophy and fibrosis, regulates mitochondrial homeostasis.[1][7][8]Extends lifespan, improves metabolic health, anti-inflammatory, anti-apoptotic.[4][5][9][10]
Selectivity Selective for SIRT3; does not significantly affect the expression of SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7.[2][8]Selective for SIRT1 with less potent activity for SIRT2 and SIRT3.[11][12][13]

In-Depth Analysis: Mechanism and Specificity

This compound: A Specific SIRT3 Activator

This compound has emerged as a potent and selective activator of SIRT3, a mitochondrial deacetylase crucial for maintaining mitochondrial health and function.[1][2][7] It binds directly to SIRT3 with a dissociation constant (Kd) of 2.756 μM, enhancing its deacetylation activity.[1][2] Notably, studies have shown that this compound does not significantly alter the expression levels of other sirtuins, including SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7, highlighting its specificity for SIRT3.[2][8] This specificity is a critical attribute, as it minimizes the potential for off-target effects.

SRT1720: A Widely Studied SIRT1 Activator

SRT1720 is a synthetic compound identified as a potent activator of SIRT1, an NAD+-dependent deacetylase that plays a key role in various cellular processes, including metabolism, inflammation, and aging.[4][5][6] It is reported to be a selective activator of human SIRT1 with an EC1.5 of 0.16 μM, exhibiting significantly less potency towards SIRT2 and SIRT3.[11][13] While some studies have raised questions about its direct mechanism of activation, suggesting interactions with fluorophore-containing substrates used in in vitro assays, other evidence supports a direct allosteric activation mechanism.[4][14]

Comparative Efficacy: Experimental Evidence

The therapeutic potential of both this compound and SRT1720 has been investigated in various preclinical models.

Cardioprotective Effects of this compound

In vivo studies using rat models of isoproterenol-induced heart failure have demonstrated that oral administration of this compound (10-30 mg/kg) can improve cardiac function, reduce myocardial hypertrophy and fibrosis, and decrease markers of myocardial injury.[15] The protective effects of this compound were shown to be dependent on SIRT3, as these effects were absent in SIRT3 knockout mice.[7][8]

This compound In Vivo Efficacy (Rat Model of Heart Failure) [15]
Parameter Observation
Cardiac Ejection Fraction (EF)Increased
Fractional Shortening (FS)Increased
Left Ventricular End-Systolic Diameter (LVESD)Decreased
Brain Natriuretic Peptide (BNP)Reduced
Myocardial Hypertrophy and FibrosisReduced
Lactate Dehydrogenase (LDH) and Aspartate Aminotransferase (AST)Reduced Serum Levels

Lifespan and Healthspan Extension by SRT1720

SRT1720 has been shown to extend the lifespan of mice on a standard diet.[4] In mice fed a high-fat diet, SRT1720 treatment improved general health and significantly increased median survival.[4] Furthermore, SRT1720 has demonstrated beneficial effects in models of sepsis by attenuating multi-organ injury and reducing inflammation.[9]

SRT1720 In Vivo Efficacy (Mouse Models) [4]
Parameter Observation
Lifespan (Standard Diet) Mean lifespan increased by 8.8%
Median Survival (High-Fat Diet) Increased by 22 weeks
Body Weight (High-Fat Diet) Significantly reduced
Pro-inflammatory Gene Expression Inhibited in liver and muscle

Signaling Pathways

The distinct primary targets of this compound and SRT1720 lead to the modulation of different downstream signaling pathways.

This compound Signaling Network

This compound exerts its cardioprotective effects by activating SIRT3, which in turn modulates several downstream pathways. It has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are involved in cardiac hypertrophy and fibrosis.[7][8] Furthermore, this compound activates the SIRT3-PYCR1 axis to enhance mitochondrial proline metabolism and the AMPK-Parkin axis to alleviate myocardial necrosis.[3][7]

G This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGFb_Smad3 TGF-β/Smad3 SIRT3->TGFb_Smad3 inhibits PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK_Parkin AMPK-Parkin SIRT3->AMPK_Parkin activates Hypertrophy Hypertrophy mTOR_p70S6K->Hypertrophy JNK->Hypertrophy Fibrosis Fibrosis JNK->Fibrosis TGFb_Smad3->Fibrosis Mitochondrial_Metabolism Mitochondrial Metabolism PYCR1->Mitochondrial_Metabolism Necrosis Necrosis AMPK_Parkin->Necrosis inhibits

Signaling pathways modulated by this compound.

SRT1720 Signaling Network

SRT1720's activation of SIRT1 leads to the deacetylation of various downstream targets, resulting in its anti-inflammatory and metabolic benefits. A key target is the transcription factor NF-κB, which is inhibited by SIRT1-mediated deacetylation, leading to a reduction in the expression of pro-inflammatory genes.[4][10] SRT1720 also promotes mitochondrial biogenesis through the activation of PGC-1α.[16][17]

G SRT1720 SRT1720 SIRT1 SIRT1 SRT1720->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits (deacetylation) PGC1a PGC-1α SIRT1->PGC1a activates (deacetylation) Inflammation Inflammation NFkB->Inflammation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Signaling pathways modulated by SRT1720.

Experimental Protocols

In Vitro SIRT3 Deacetylation Assay (for this compound)

  • Objective: To determine the ability of this compound to activate SIRT3 deacetylase activity.

  • Materials: Recombinant human SIRT3 enzyme, a fluorescently labeled acetylated peptide substrate, NAD+, this compound, assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing the SIRT3 enzyme, the acetylated peptide substrate, and NAD+ in the assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the fluorescence signal. The increase in fluorescence corresponds to the amount of deacetylated substrate, indicating SIRT3 activity.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement A Recombinant SIRT3 E Incubate at 37°C A->E B Acetylated Peptide Substrate B->E C NAD+ C->E D This compound (Varying Conc.) D->E F Measure Fluorescence E->F

Workflow for in vitro SIRT3 deacetylation assay.

In Vivo Assessment of Cardiac Function in a Rat Model (for this compound)

  • Objective: To evaluate the effect of this compound on cardiac function in a rat model of heart failure.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Heart Failure: Subcutaneous injection of isoproterenol (e.g., 5 mg/kg/day) for a specified duration (e.g., 2 weeks).[15]

  • Treatment: Oral gavage of this compound (e.g., 10-30 mg/kg/day) or vehicle for a specified period (e.g., 4 weeks).[15]

  • Assessment of Cardiac Function:

    • Echocardiography: Perform transthoracic echocardiography to measure parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular end-systolic diameter (LVESD).

    • Biomarker Analysis: Measure serum levels of cardiac injury markers like lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), and heart failure markers like brain natriuretic peptide (BNP).

    • Histopathology: Perfuse and excise the hearts for histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome staining for fibrosis).

  • Data Analysis: Compare the measured parameters between the vehicle-treated and this compound-treated groups.

G A Induce Heart Failure (Isoproterenol) B Treat with this compound (Oral Gavage) A->B C Echocardiography B->C D Serum Biomarker Analysis B->D E Histopathology B->E

Workflow for in vivo assessment of cardiac function.

In Vivo Lifespan Study in Mice (for SRT1720)

  • Objective: To determine the effect of SRT1720 on the lifespan of mice.

  • Animal Model: Male C57BL/6J mice.

  • Diet: Standard diet or high-fat diet.

  • Treatment: Supplementation of the diet with SRT1720 or a control diet.

  • Monitoring:

    • Survival: Monitor the mice daily and record the date of death.

    • Body Weight and Food Intake: Measure body weight and food consumption regularly.

    • Healthspan Markers: Periodically assess general health parameters.

  • Data Analysis: Construct Kaplan-Meier survival curves and compare the median and mean lifespan between the control and SRT1720-treated groups using statistical tests like the log-rank test.

Conclusion

This compound and SRT1720 represent two distinct classes of sirtuin activators with promising, yet different, therapeutic applications. This compound's high specificity for the mitochondrial sirtuin SIRT3 makes it a compelling candidate for treating conditions associated with mitochondrial dysfunction, particularly cardiovascular diseases like heart failure. Its targeted mechanism of action suggests a lower likelihood of off-target effects.

SRT1720, as a SIRT1 activator, has demonstrated broader effects on lifespan and metabolic health. Its ability to modulate key regulatory pathways involved in inflammation and energy metabolism underscores its potential for addressing age-related diseases and metabolic disorders.

The choice between these compounds for research or therapeutic development will depend on the specific biological question or pathological condition being addressed. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and design future studies to further elucidate the therapeutic potential of these sirtuin activators.

References

Western blot protocol for validating 2-APQC target engagement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating 2-APQC Target Engagement

This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies for confirming the cellular target engagement of this compound, a novel small-molecule activator of Sirtuin-3 (SIRT3).[1] Direct evidence of a compound binding to its intended target within a cellular environment is a critical step in validating its mechanism of action and therapeutic potential.[2][3][4][5]

This compound has been identified as a targeted SIRT3 activator that may offer therapeutic benefits in conditions like myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis.[1] Verifying that this compound effectively engages with SIRT3 in cells is paramount for correlating its biochemical activity with cellular outcomes. This guide compares the use of a downstream Western blot protocol with the Cellular Thermal Shift Assay (CETSA) and in vitro activity assays to validate this compound's target engagement.

Comparison of Target Engagement Methods

The selection of an appropriate assay is contingent on the specific research question, available resources, and the desired type of data (qualitative vs. quantitative, direct vs. indirect evidence). Each method offers distinct advantages and limitations in the context of validating this compound's engagement with SIRT3.

FeatureWestern Blot (Downstream Target)Cellular Thermal Shift Assay (CETSA)In Vitro SIRT3 Activity Assay
Principle Measures the change in the level of a known downstream substrate of the target protein. For SIRT3, this could be the deacetylation of a known substrate.Quantifies the change in thermal stability of the target protein upon ligand binding. Activator binding is expected to stabilize SIRT3.[6][7]Measures the direct enzymatic activity of purified SIRT3 in the presence of the compound.
Evidence Type IndirectDirect (in-cell)Direct (in-vitro)
Cellular Context Intact cellsIntact cells, cell lysates, or tissues[5][7]None (recombinant protein)
Key Advantage Utilizes standard lab techniques; provides functional readout of pathway modulation.[8][9]Directly demonstrates compound-target binding in a native cellular environment without requiring protein modification.[4][7]Provides precise quantification of compound potency (e.g., EC50) and mechanism of action on the isolated enzyme.[10]
Key Disadvantage Indirect evidence; signal can be affected by other pathways influencing the downstream target.[2]Can be lower throughput; requires a specific antibody for detection and careful optimization.[11]Lacks cellular context; does not account for cell permeability, off-target effects, or metabolic stability.[5]
Typical Data Output Fold change in substrate modificationTarget protein melting curve (Tm), thermal shift (ΔTm)EC50 / IC50 values

Experimental Protocols

Western Blot Protocol for Downstream Target Modulation

This protocol indirectly assesses this compound's engagement with SIRT3 by measuring the deacetylation of a known downstream substrate, such as a component of the mitochondrial electron transport chain. An increase in SIRT3 activity should lead to a decrease in the acetylation of its substrates.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., cardiac fibroblasts, cardiomyocytes) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide) to preserve the acetylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for all samples.[8][12]

  • SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis to separate proteins by size, followed by transfer to a PVDF membrane.[13][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated form of a known SIRT3 substrate.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody for the total (pan) substrate protein and a loading control (e.g., GAPDH).[9][12] Calculate the ratio of acetylated protein to total protein.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a biophysical method that directly assesses target engagement in intact cells. The principle is that a protein, when bound by a ligand (like this compound), becomes more stable and resistant to heat-induced denaturation.[13][6][7]

Methodology:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells in suspension or directly in the culture plate with a high concentration of this compound or vehicle control for 1 hour at 37°C.[13]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13][15]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13][12]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[13][12][16]

  • Western Blot Analysis:

    • Carefully collect the supernatant and determine the protein concentration.

    • Perform Western blotting as described above, using a primary antibody that detects total SIRT3.

  • Data Analysis: Quantify the band intensity for SIRT3 at each temperature for both the this compound and vehicle-treated samples. Normalize the intensity of each band to the intensity at the lowest temperature point (e.g., 40°C). Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample indicates target stabilization and therefore, engagement.[12][16]

Visualizations

Signaling Pathway and Drug Action

The diagram below illustrates the proposed mechanism of action for this compound. It activates SIRT3, which then deacetylates its downstream substrate proteins, leading to a physiological response.

cluster_drug Drug Action cluster_pathway Cellular Pathway This compound This compound SIRT3_active SIRT3 (Active) This compound->SIRT3_active Activates SIRT3_inactive SIRT3 (Inactive) Substrate_Ac Substrate (Acetylated) SIRT3_active->Substrate_Ac Substrate Substrate (Deacetylated) Substrate_Ac->Substrate Deacetylation Response Mitochondrial Homeostasis & Physiological Response Substrate->Response

Caption: Proposed signaling pathway for this compound activation of SIRT3.

Experimental Workflow: Western Blot for Target Engagement

This workflow outlines the key steps for indirectly measuring this compound target engagement by analyzing downstream substrate modification.

A 1. Cell Treatment (Vehicle vs. This compound) B 2. Cell Lysis (with Deacetylase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (ECL Substrate) E->F G 7. Data Analysis (Normalize to Total Protein) F->G

Caption: Step-by-step workflow for the Western blot protocol.

Comparison of Target Engagement Methodologies

This diagram illustrates the logical relationship between the discussed methods, categorizing them by the type of evidence they provide for target engagement.

cluster_direct Direct Evidence of Binding cluster_indirect Indirect Functional Evidence center Target Engagement Validation for this compound CETSA CETSA (In-Cell) center->CETSA  Direct ActivityAssay Activity Assay (In-Vitro) center->ActivityAssay  Direct Western Western Blot (Downstream Target) center->Western Indirect  

Caption: Classification of methods for validating this compound target engagement.

References

A Comparative Guide to RNA-Seq Analysis of 2-APQC Treated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic effects of 2-amino-N-(1-adamantyl)-8-quinolinecarboxamide (2-APQC) on cardiomyocytes, contextualized within the gene expression changes observed in a model of cardiac hypertrophy and fibrosis. This compound is a novel small-molecule activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase with a critical role in cardiac health.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT3 activators for cardiovascular diseases.

Executive Summary

This compound has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and fibrosis in cardiomyocytes.[1][2] Its mechanism of action is dependent on the activation of SIRT3.[1] RNA-sequencing (RNA-seq) analysis of this compound-treated cardiomyocytes has revealed its impact on gene expression, particularly in pathways related to mitochondrial metabolism and cellular stress responses. This guide compares the reported transcriptomic effects of this compound with publicly available RNA-seq data from a mouse model of isoproterenol-induced cardiac fibrosis (GEO dataset GSE239653), providing a broader context for understanding its therapeutic potential. We also briefly discuss Honokiol, another known SIRT3 activator, as an alternative.

Performance Comparison: this compound vs. Isoproterenol-Induced Gene Expression

While a direct quantitative comparison is limited by the availability of the full this compound RNA-seq dataset, this section summarizes the reported effects of this compound and contrasts them with the observed gene expression changes in the isoproterenol-induced cardiac fibrosis model.

Table 1: Summary of RNA-Seq Analysis in Cardiomyocytes

Treatment GroupKey FindingsNumber of Differentially Expressed Genes (DEGs)Highlighted Differentially Expressed Genes
Isoproterenol (ISO) vs. Control (from Peng et al.) Induces a transcriptomic profile associated with cardiac hypertrophy and fibrosis.3790 upregulated, 3531 downregulatedNot specified in detail in the primary descriptive source.
ISO + this compound vs. ISO (from Peng et al.) Reverses some of the ISO-induced gene expression changes, indicating a protective effect.121 upregulated, 112 downregulatedUpregulated: Wdr81, Steap2, Nlrx1, Pycr1Downregulated: Nfe2l2, Oser1
Isoproterenol vs. Saline (GEO: GSE239653) Upregulation of genes associated with extracellular matrix organization, cell-cell contact, and cell growth. Downregulation of genes related to fatty acid oxidation and cardiac muscle contraction.[3]Time-dependent changes observed at 4, 8, and 11 days. For example, at day 4: 1548 upregulated, 915 downregulated.[4]A comprehensive list is available in the supplementary materials of the original publication.[4]

Alternative SIRT3 Activator: Honokiol

Honokiol, a natural biphenolic compound, is another known activator of SIRT3.[5][6][7] Studies have shown that Honokiol can also protect the heart from hypertrophy and that its effects are mediated through SIRT3 activation.[5][6][7] While detailed, publicly available RNA-seq datasets for Honokiol treatment in cardiomyocytes are not as readily accessible as for isoproterenol, existing research indicates that it enhances SIRT3 expression and activity, leading to the deacetylation of mitochondrial target proteins.[5][7][8] This suggests a similar mechanism of action to this compound, making it a relevant alternative for comparative studies.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cardiomyocyte Culture and Treatment

The H9c2 rat cardiomyocyte cell line is a common model for these studies.

  • Cell Culture: H9c2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Isoproterenol-Induced Hypertrophy: To induce a hypertrophic phenotype, H9c2 cells are treated with isoproterenol (typically 10 µM) for 24 to 48 hours.[1][9][10][11]

  • This compound Treatment: For rescue experiments, cells are pre-treated with this compound at a specified concentration (e.g., 10 µM) for a period (e.g., 24 hours) before and during the isoproterenol challenge.[2]

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is extracted from the treated and control cardiomyocyte cultures using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

  • Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome (e.g., rat or mouse genome). The number of reads mapping to each gene is counted, and this information is used to identify differentially expressed genes between the different treatment groups. Statistical analysis is performed to determine the significance of the observed changes in gene expression.[12]

Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by this compound in Cardiomyocytes

This compound, through the activation of SIRT3, influences several key signaling pathways implicated in cardiac hypertrophy and fibrosis.[1][2] The diagram below illustrates the proposed mechanism of action.

2-APQC_Signaling_Pathway cluster_stress Hypertrophic Stimuli (e.g., Isoproterenol) cluster_treatment Therapeutic Intervention cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Isoproterenol Isoproterenol mTOR mTOR/p70S6K Pathway Isoproterenol->mTOR JNK JNK Pathway Isoproterenol->JNK TGFb TGF-β/Smad3 Pathway Isoproterenol->TGFb ROS ROS Production Isoproterenol->ROS Necrosis Necrosis Isoproterenol->Necrosis APQC This compound SIRT3 SIRT3 APQC->SIRT3 activates SIRT3->mTOR inhibits SIRT3->JNK inhibits SIRT3->TGFb inhibits SIRT3->ROS inhibits AMPK AMPK/Parkin Pathway SIRT3->AMPK facilitates Hypertrophy Cardiac Hypertrophy & Fibrosis mTOR->Hypertrophy JNK->Hypertrophy TGFb->Hypertrophy ROS->Hypertrophy Mitochondrial_Homeostasis Mitochondrial Homeostasis AMPK->Mitochondrial_Homeostasis AMPK->Necrosis inhibits

Mechanism of this compound in cardiomyocytes.
Experimental Workflow for RNA-Seq Analysis

The following diagram outlines the typical workflow for an RNA-seq experiment designed to analyze the effects of a compound like this compound on cardiomyocytes.

RNA_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Data Analysis cluster_interpretation Biological Interpretation Culture Cardiomyocyte Culture (e.g., H9c2 cells) Control Control Group (Vehicle) ISO Isoproterenol (ISO) Group ISO_APQC ISO + this compound Group RNA_Isolation Total RNA Isolation Control->RNA_Isolation ISO->RNA_Isolation ISO_APQC->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis Network_Analysis Gene Regulatory Network Analysis DEA->Network_Analysis

References

A Comparative Analysis of 2-APQC and Standard-of-Care Therapeutics in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Sirtuin-3 (SIRT3) activator, 2-APQC, with established first-line treatments for heart failure. The content is structured to offer an objective analysis of their mechanisms of action, supported by available experimental data, to inform ongoing research and drug development efforts in cardiovascular medicine.

Executive Summary

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. This compound, a small-molecule activator of the mitochondrial deacetylase SIRT3, has emerged as a promising preclinical candidate. It demonstrates cardioprotective effects by mitigating myocardial hypertrophy and fibrosis in animal models. This guide contrasts the preclinical profile of this compound with the established clinical efficacy of cornerstone heart failure therapies, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, Mineralocorticoid Receptor Antagonists (MRAs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. By presenting a side-by-side comparison of their mechanisms, experimental data, and methodologies, this document aims to provide a comprehensive resource for the scientific community.

Mechanism of Action: A Tale of Two Approaches

Established heart failure therapies primarily target neurohormonal and hemodynamic pathways that become dysregulated in the failing heart. In contrast, this compound focuses on restoring mitochondrial homeostasis, a more fundamental cellular process implicated in the pathogenesis of cardiac dysfunction.

This compound: A Focus on Mitochondrial Health

This compound is an orally active and selective activator of SIRT3, a critical mitochondrial enzyme.[1] Its cardioprotective effects are attributed to the deacetylation of mitochondrial proteins, which in turn:

  • Enhances mitochondrial metabolism: this compound activates the SIRT3-PYCR1 axis, boosting proline metabolism within the mitochondria.[1]

  • Reduces oxidative stress: It inhibits the ROS-p38MAPK pathway, a key player in cellular damage.[1]

  • Inhibits pro-hypertrophic and pro-fibrotic signaling: this compound has been shown to suppress the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways.[1][2][3]

  • Promotes cellular quality control: It also activates the AMPK-Parkin axis, which is involved in the removal of damaged mitochondria (mitophagy).[1]

By addressing mitochondrial dysfunction, this compound aims to preserve cardiac function at a cellular level.

Standard-of-Care Therapies: Targeting Systemic Dysregulation

The current cornerstones of heart failure treatment modulate systemic pathways that contribute to disease progression:

  • ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents inhibit the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that, when chronically activated, promotes vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[4]

  • Beta-Blockers: By blocking the effects of adrenaline and noradrenaline on the heart, beta-blockers reduce heart rate, blood pressure, and the direct cardiotoxic effects of excessive sympathetic nervous system stimulation.

  • Mineralocorticoid Receptor Antagonists (MRAs): These drugs block the effects of aldosterone, a hormone that contributes to fibrosis, sodium retention, and endothelial dysfunction in the heart and blood vessels.

  • Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Initially developed as diabetes medications, SGLT2 inhibitors have demonstrated significant cardiovascular benefits. Their exact cardioprotective mechanisms are still being fully elucidated but are thought to involve improved cardiac metabolism, reduced inflammation, and favorable hemodynamic effects.

Preclinical Data Comparison: this compound vs. Standard Therapies in an Isoproterenol-Induced Heart Failure Model

Direct comparison of a preclinical compound with clinically approved drugs is challenging. However, examining their effects in the same animal model can provide valuable insights. The isoproterenol (ISO)-induced heart failure model is a well-established method for inducing cardiac hypertrophy and fibrosis in rodents, mimicking key aspects of the human disease.[5][6][7][8][9][10]

Drug ClassCompoundAnimal ModelKey Preclinical Findings in ISO-Induced Heart Failure ModelReference
SIRT3 Activator This compoundRat, Mouse- Alleviated cardiac hypertrophy and myocardial fibrosis. - Improved cardiac function. - Protective effects were absent in SIRT3 knockout mice, confirming target engagement.[1][2]
ACE Inhibitor RamiprilRat- Attenuated left ventricular hypertrophy and dilatation. - Normalized left ventricular end-diastolic pressure. - Had minimal effect on the initial myocardial injury and expression of extracellular matrix proteins.[11][12]
ACE Inhibitor EnalaprilMouse- Counteracted the increase in heart ventricle weight and hydroxyproline content (a marker of fibrosis).[13]
Beta-Blocker MetoprololRat- Prevented diastolic dysfunction and left ventricular remodeling. - Attenuated the increase in left ventricular mass and wall thickness.[7]
SGLT2 Inhibitor DapagliflozinRat- Improved cardiac remodeling and function. - Reduced ventricular arrhythmias and oxidative stress.[2]

Clinical Efficacy of Standard-of-Care Heart Failure Drugs

The following table summarizes the landmark clinical trial data for the established heart failure drug classes, highlighting their impact on major clinical endpoints in patients with heart failure with reduced ejection fraction (HFrEF).

Drug ClassKey Clinical TrialsPrimary EndpointsKey Outcomes
ACE Inhibitors SOLVD, CONSENSUSMortality, Hospitalization- Significant reduction in all-cause mortality and hospitalization for heart failure.
ARBs CHARM-Alternative, VALIANTCardiovascular Death, Heart Failure Hospitalization- Similar benefits to ACE inhibitors in reducing morbidity and mortality; often used in patients intolerant to ACE inhibitors.
Beta-Blockers CIBIS-II, MERIT-HF, COPERNICUSAll-Cause Mortality- Consistent and significant reduction in all-cause mortality.
MRAs RALES, EMPHASIS-HFAll-Cause Mortality, Hospitalization- Reduced mortality and heart failure hospitalizations in patients with symptomatic HFrEF.
SGLT2 Inhibitors DAPA-HF, EMPEROR-ReducedCardiovascular Death, Heart Failure Hospitalization- Significant reduction in the composite of cardiovascular death or hospitalization for heart failure, irrespective of diabetes status.

Experimental Protocols

Preclinical Study of this compound in an Isoproterenol-Induced Heart Failure Model (Rat)

This protocol is a generalized representation based on published methodologies.

  • Animal Model: Male Sprague-Dawley rats (220-250 g) are used.

  • Induction of Heart Failure: Heart failure is induced by subcutaneous injection of isoproterenol (5 mg/kg/day) for two weeks.

  • Treatment Groups:

    • Sham control group (vehicle administration).

    • Isoproterenol + vehicle group.

    • Isoproterenol + this compound (e.g., 10, 20, 30 mg/kg, administered by gavage once daily for four weeks).

  • Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Histological Analysis: At the end of the study, hearts are excised, weighed, and sectioned. Tissues are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size (hypertrophy) and Masson's trichrome or Sirius red to quantify collagen deposition (fibrosis).

  • Molecular Analysis: Western blotting is performed on heart tissue lysates to measure the protein expression levels of key signaling molecules in the SIRT3 pathway and markers of hypertrophy and fibrosis.

Pivotal Clinical Trial for an Established Heart Failure Drug: The PARADIGM-HF Trial (Sacubitril/Valsartan)

This is a summary of the key methodological aspects of the PARADIGM-HF trial, which established the efficacy of an angiotensin receptor-neprilysin inhibitor (ARNI).[14][15][16][17][18]

  • Trial Design: A multicenter, randomized, double-blind, parallel-group, active-controlled trial.

  • Patient Population: 8,442 patients with chronic heart failure (New York Heart Association [NYHA] class II-IV) and a reduced left ventricular ejection fraction (≤40%).[14][16]

  • Inclusion/Exclusion Criteria: Key inclusion criteria included elevated natriuretic peptide levels and stable doses of ACE inhibitors or ARBs and beta-blockers.[15] Key exclusion criteria included symptomatic hypotension, severe renal impairment, and a history of angioedema.[16]

  • Intervention:

    • Patients were randomized to receive either sacubitril/valsartan (200 mg twice daily) or enalapril (10 mg twice daily).

    • The study included a run-in period to ensure tolerability of both medications.

  • Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for heart failure.[17][18]

  • Statistical Analysis: A time-to-event analysis was used to compare the primary endpoint between the two treatment groups. The trial was designed to have 90% power to detect a 15% relative risk reduction.

  • Trial Governance: The trial was conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines, and the protocol was approved by an ethics committee at each participating center.

Visualizing the Pathways and Processes

Signaling Pathway of this compound in Cardiomyocytes

This compound Signaling Pathway cluster_stress Cellular Stressors cluster_2apqc Therapeutic Intervention cluster_sirt3 Mitochondrial Regulation cluster_pathways Pathological Signaling cluster_outcomes Cellular Outcomes Isoproterenol Isoproterenol mTOR-p70S6K mTOR-p70S6K Isoproterenol->mTOR-p70S6K activates JNK JNK Isoproterenol->JNK activates TGF-β/Smad3 TGF-β/Smad3 Isoproterenol->TGF-β/Smad3 activates ROS-p38MAPK ROS-p38MAPK Isoproterenol->ROS-p38MAPK activates This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK AMPK SIRT3->AMPK activates SIRT3->mTOR-p70S6K inhibits SIRT3->JNK inhibits SIRT3->TGF-β/Smad3 inhibits SIRT3->ROS-p38MAPK inhibits Mitochondrial\nHomeostasis Mitochondrial Homeostasis PYCR1->Mitochondrial\nHomeostasis promotes Parkin Parkin AMPK->Parkin activates Parkin->Mitochondrial\nHomeostasis promotes Myocardial\nHypertrophy Myocardial Hypertrophy Mitochondrial\nHomeostasis->Myocardial\nHypertrophy alleviates Myocardial\nFibrosis Myocardial Fibrosis Mitochondrial\nHomeostasis->Myocardial\nFibrosis alleviates mTOR-p70S6K->Myocardial\nHypertrophy promote mTOR-p70S6K->Myocardial\nFibrosis promote JNK->Myocardial\nHypertrophy promote JNK->Myocardial\nFibrosis promote TGF-β/Smad3->Myocardial\nHypertrophy promote TGF-β/Smad3->Myocardial\nFibrosis promote ROS-p38MAPK->Myocardial\nHypertrophy promote ROS-p38MAPK->Myocardial\nFibrosis promote

Caption: Signaling cascade of this compound in mitigating cardiac stress.

Comparative Experimental Workflow: Preclinical vs. Clinical Trials

Experimental Workflow Comparison cluster_preclinical Preclinical Study (e.g., this compound) cluster_clinical Clinical Trial (e.g., PARADIGM-HF) Animal Model\nSelection (Rats/Mice) Animal Model Selection (Rats/Mice) Disease Induction\n(e.g., Isoproterenol) Disease Induction (e.g., Isoproterenol) Animal Model\nSelection (Rats/Mice)->Disease Induction\n(e.g., Isoproterenol) Randomization &\nTreatment Randomization & Treatment Disease Induction\n(e.g., Isoproterenol)->Randomization &\nTreatment In-life Measurements\n(e.g., Echocardiography) In-life Measurements (e.g., Echocardiography) Randomization &\nTreatment->In-life Measurements\n(e.g., Echocardiography) Terminal Endpoint\n(Histology, Molecular Analysis) Terminal Endpoint (Histology, Molecular Analysis) In-life Measurements\n(e.g., Echocardiography)->Terminal Endpoint\n(Histology, Molecular Analysis) Proof of Concept &\nMechanism of Action Proof of Concept & Mechanism of Action Terminal Endpoint\n(Histology, Molecular Analysis)->Proof of Concept &\nMechanism of Action Patient Screening &\nInformed Consent Patient Screening & Informed Consent Run-in Period\n(Tolerability) Run-in Period (Tolerability) Patient Screening &\nInformed Consent->Run-in Period\n(Tolerability) Randomization to\nTreatment Arms Randomization to Treatment Arms Run-in Period\n(Tolerability)->Randomization to\nTreatment Arms Long-term Follow-up\n(Clinical Events) Long-term Follow-up (Clinical Events) Randomization to\nTreatment Arms->Long-term Follow-up\n(Clinical Events) Data Analysis &\nReporting (CONSORT) Data Analysis & Reporting (CONSORT) Long-term Follow-up\n(Clinical Events)->Data Analysis &\nReporting (CONSORT) Regulatory Approval &\nClinical Guidelines Regulatory Approval & Clinical Guidelines Data Analysis &\nReporting (CONSORT)->Regulatory Approval &\nClinical Guidelines Preclinical Goal Preclinical Goal Preclinical Goal->Animal Model\nSelection (Rats/Mice) Clinical Goal Clinical Goal Clinical Goal->Patient Screening &\nInformed Consent

Caption: Contrasting preclinical and clinical research workflows.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for heart failure, targeting the fundamental process of mitochondrial dysfunction. Preclinical data are promising, demonstrating its ability to counteract key pathological features of heart failure in a relevant animal model. However, it is crucial to acknowledge the translational gap between these findings and clinical efficacy.

The established heart failure therapies have a wealth of clinical data from large-scale, long-term outcome trials, forming the bedrock of current evidence-based medicine. While preclinical studies of these agents in models like the isoproterenol-induced heart failure model show efficacy on surrogate endpoints such as hypertrophy and fibrosis, their true value was proven by their ability to reduce mortality and hospitalizations in patients.

For this compound and other SIRT3 activators, the path forward will require rigorous investigation. Future research should focus on:

  • Long-term preclinical studies: Assessing the durability of the beneficial effects of this compound and its impact on survival in animal models of chronic heart failure.

  • Safety and toxicology studies: Establishing a comprehensive safety profile to support potential first-in-human studies.

  • Biomarker development: Identifying translatable biomarkers that reflect SIRT3 activation and mitochondrial function to monitor treatment response in future clinical trials.

By continuing to explore novel mechanisms while building on the knowledge gained from decades of clinical research with standard-of-care therapies, the field can move closer to developing the next generation of effective treatments for heart failure.

References

Validating the Cardioprotective Effects of 2-APQC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic strategies for cardiovascular diseases, the small-molecule activator of Sirtuin-3 (SIRT3), 2-APQC, has emerged as a promising candidate for mitigating myocardial hypertrophy and fibrosis. This guide provides a comprehensive comparison of this compound with other cardioprotective agents, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in validating its efficacy.

Performance Comparison of Cardioprotective Agents

The therapeutic potential of this compound is best understood in the context of existing and emerging cardioprotective agents. The following table summarizes the key characteristics and performance of this compound in comparison to Honokiol, another SIRT3 activator, and N-acetylcysteine (NAC), an antioxidant.

FeatureThis compoundHonokiolN-acetylcysteine (NAC)
Primary Mechanism SIRT3 ActivatorSIRT3 ActivatorAntioxidant (ROS Scavenger)
SIRT3 Activation Comparable to Honokiol[1]Known SIRT3 Activator[1]Not Applicable
Cardioprotective Effects Alleviates isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis[2]Cardioprotective effects documentedMitigates oxidative stress-induced cardiac injury
Antioxidant Activity Comparable to NAC, primarily through scavenging reactive oxygen species (ROS)[1]Exhibits antioxidant propertiesPotent ROS scavenger
Cytotoxicity No apparent cytotoxicity at concentrations up to 40 µM[1]Varies by concentration and cell typeGenerally low cytotoxicity

In Vivo Efficacy of this compound in a Heart Failure Model

The cardioprotective effects of this compound have been demonstrated in an isoproterenol (ISO)-induced heart failure mouse model. Echocardiographic analysis revealed that this compound treatment significantly improved cardiac function, an effect that was dependent on the presence of SIRT3.

Treatment GroupEjection Fraction (EF%)Fractional Shortening (FS%)
ControlNormalNormal
ISODecreasedDecreased
ISO + this compoundIncreased compared to ISO group[1]Increased compared to ISO group[1]
ISO + this compound (SIRT3 Knockout)Decreased, similar to ISO group[1]Decreased, similar to ISO group[1]

Signaling Pathways of this compound

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways. Its primary action is the activation of SIRT3, which in turn orchestrates a downstream cascade to regulate mitochondrial homeostasis and inhibit pathological cardiac remodeling.

This compound Signaling Pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates mTOR_p70S6K mTOR-p70S6K SIRT3->mTOR_p70S6K inhibits JNK JNK SIRT3->JNK inhibits TGFB_Smad3 TGF-β/Smad3 SIRT3->TGFB_Smad3 inhibits PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK_Parkin AMPK-Parkin SIRT3->AMPK_Parkin facilitates Hypertrophy_Fibrosis Myocardial Hypertrophy & Fibrosis mTOR_p70S6K->Hypertrophy_Fibrosis JNK->Hypertrophy_Fibrosis TGFB_Smad3->Hypertrophy_Fibrosis Mitochondrial_Metabolism Mitochondrial Proline Metabolism PYCR1->Mitochondrial_Metabolism enhances Necrosis Necrosis AMPK_Parkin->Necrosis inhibits ROS_p38MAPK ROS-p38MAPK Mitochondrial_Metabolism->ROS_p38MAPK inhibits Mitochondrial_Damage Mitochondrial Oxidative Damage ROS_p38MAPK->Mitochondrial_Damage

Caption: this compound activates SIRT3, leading to the inhibition of pro-hypertrophic and pro-fibrotic pathways and the enhancement of mitochondrial function and cell survival pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the cardioprotective effects of this compound.

Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley rats are used for in vivo experiments.

  • Induction of Hypertrophy: Isoproterenol (ISO) is subcutaneously injected at a specified dose to induce cardiac hypertrophy and fibrosis.

  • Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, for a defined period.

  • Assessment:

    • Echocardiography: Cardiac function is assessed by measuring ejection fraction (EF%) and fractional shortening (FS%).

    • Histology: Heart tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to evaluate cardiomyocyte size and collagen deposition (fibrosis).

    • Molecular Analysis: Western blotting and quantitative real-time PCR are performed on heart tissue lysates to measure the expression of hypertrophic and fibrotic markers.

In Vitro H9c2 Cell Culture and Treatment
  • Cell Line: H9c2 rat cardiomyoblasts are cultured in appropriate media.

  • Induction of Hypertrophy: Cells are treated with isoproterenol to induce a hypertrophic response.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Assessment:

    • Cell Viability: MTT assay is performed to assess the cytotoxicity of this compound.

    • Hypertrophic Markers: The expression of hypertrophic markers (e.g., ANP, BNP) is measured by qRT-PCR.

    • Protein Analysis: Western blotting is used to analyze the phosphorylation and total protein levels of key signaling molecules in the SIRT3 pathway.

Experimental Workflow for Validating this compound

The following diagram illustrates a typical workflow for the preclinical validation of this compound's cardioprotective effects.

Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies H9c2_culture H9c2 Cell Culture ISO_induction_vitro Isoproterenol Induction H9c2_culture->ISO_induction_vitro APQC_treatment_vitro This compound Treatment ISO_induction_vitro->APQC_treatment_vitro Cell_viability Cell Viability Assay (MTT) APQC_treatment_vitro->Cell_viability Molecular_analysis_vitro Molecular Analysis (Western Blot, qRT-PCR) APQC_treatment_vitro->Molecular_analysis_vitro Data_analysis Data Analysis & Interpretation Molecular_analysis_vitro->Data_analysis Animal_model Rat/Mouse Model ISO_induction_vivo Isoproterenol Induction Animal_model->ISO_induction_vivo APQC_treatment_vivo This compound Treatment ISO_induction_vivo->APQC_treatment_vivo Echocardiography Echocardiography APQC_treatment_vivo->Echocardiography Histology Histological Analysis APQC_treatment_vivo->Histology Molecular_analysis_vivo Molecular Analysis APQC_treatment_vivo->Molecular_analysis_vivo Molecular_analysis_vivo->Data_analysis

Caption: A typical workflow for validating this compound, encompassing both in vitro and in vivo experimental stages.

Conclusion

This compound represents a targeted approach to cardioprotection by activating SIRT3, a key regulator of mitochondrial function and cellular stress responses. The provided data and protocols offer a framework for researchers to further validate its therapeutic potential and compare its efficacy against other cardioprotective strategies. The SIRT3-dependent mechanism of this compound distinguishes it from broader-acting antioxidants and offers a novel avenue for the development of targeted therapies for heart failure and other cardiovascular diseases.

References

A Comparative Analysis of 2-APQC: A Novel SIRT3 Activator for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3), with other compounds relevant to its mechanism of action in alleviating myocardial hypertrophy and fibrosis.[1][2][3] The data presented herein is intended to support further research and development in the field of cardiovascular disease therapeutics.

Mechanism of Action of this compound

This compound is a targeted SIRT3 activator that has demonstrated cardioprotective effects in both in vitro and in vivo models.[1][2] SIRT3 is a critical mitochondrial deacetylase that regulates oxidative stress, metabolism, and ATP production.[1][2] The primary mechanism of this compound involves binding to and activating SIRT3, which in turn modulates several downstream pathways to protect against cardiac damage.[1][4]

Key validated pathways affected by this compound include:

  • Inhibition of Hypertrophy and Fibrosis Pathways: this compound has been shown to suppress the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways, which are key drivers of cardiac hypertrophy and fibrosis.[1][2]

  • Regulation of Mitochondrial Homeostasis: By activating the SIRT3-PYCR1 axis, this compound enhances proline metabolism within the mitochondria.[1][2] This leads to the inhibition of the ROS-p38 MAPK pathway, thereby protecting against mitochondrial oxidative damage.[1][2]

  • Inhibition of Necrosis: The activation of SIRT3 by this compound also facilitates the AMPK-Parkin signaling axis, which helps to inhibit isoproterenol (ISO)-induced necrosis.[1][2]

The cardioprotective effects of this compound are dependent on SIRT3, as these effects were not observed in SIRT3 knockout mice.[1][2]

Comparative Data

The following table summarizes the binding affinity of this compound for SIRT3 and compares its in vivo efficacy with a standard-of-care agent, Metoprolol, in a heart failure model.

CompoundTargetParameterValueModel System
This compound SIRT3 Kd 2.756 µM Surface Plasmon Resonance [3][4]
This compoundHeart FunctionEjection Fraction (EF%) & Fractional Shortening (FS%)Improved heart functionIsoproterenol-induced heart failure in rats[1]
Metoprolol (Positive Control)β-receptorEjection Fraction (EF%) & Fractional Shortening (FS%)Improved heart functionIsoproterenol-induced heart failure in rats[1]
Honokiol (SIRT3 Activator)SIRT3Ejection Fraction (EF%) & Fractional Shortening (FS%)Improved heart functionIsoproterenol-induced heart failure in rats[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the mechanism of action of this compound.

1. Isoproterenol (ISO)-Induced Heart Failure Model in Rats

  • Objective: To evaluate the in vivo efficacy of this compound in a model of cardiac hypertrophy and fibrosis.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Heart failure is induced by subcutaneous injection of isoproterenol (5 mg/kg) for 14 consecutive days.[1]

    • Treatment groups receive daily administrations of this compound at varying doses (e.g., 10, 20, and 30 mg/kg), a positive control (Metoprolol), or a vehicle control.[1]

    • Cardiac function is assessed using echocardiography to measure parameters such as Ejection Fraction (EF%) and Fractional Shortening (FS%).[1]

    • At the end of the study, heart tissues are collected for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (e.g., Western blotting for fibrosis and hypertrophy markers).[1]

2. In Vitro Myocardial Hypertrophy and Fibrosis Assays

  • Objective: To assess the direct effects of this compound on cardiomyocytes and cardiac fibroblasts.

  • Cell Lines: H9c2 cardiomyocytes or primary neonatal rat cardiac fibroblasts.

  • Procedure:

    • Cells are treated with isoproterenol to induce a hypertrophic or fibrotic phenotype.

    • Concurrent treatment with this compound at various concentrations is performed.

    • For hypertrophy assessment, cellular morphology is observed, and the expression of hypertrophic markers (e.g., ANP, BNP) is quantified by qPCR or Western blot.[1]

    • For fibrosis assessment, the expression of fibrosis-associated proteins such as α-smooth muscle actin (α-SMA) and collagen I is measured by immunofluorescence and Western blot.[1]

3. SIRT3 Deacetylation Activity Assay

  • Objective: To confirm the direct activation of SIRT3 by this compound.

  • Method:

    • Recombinant SIRT3 enzyme is incubated with a fluorescently labeled acetylated peptide substrate.

    • This compound is added at varying concentrations.

    • The reaction is initiated by the addition of NAD+.

    • The deacetylation of the substrate by SIRT3 results in a change in fluorescence, which is measured over time using a plate reader.

    • The rate of the reaction is calculated to determine the effect of this compound on SIRT3 activity.

Visualizations

Below are diagrams illustrating the signaling pathways and experimental workflows discussed.

2-APQC_Mechanism_of_Action cluster_upstream Upstream Stimulus cluster_drug Therapeutic Intervention cluster_pathways Cellular Signaling Pathways cluster_outcomes Pathophysiological Outcomes Isoproterenol Isoproterenol mTOR_p70S6K mTOR_p70S6K Isoproterenol->mTOR_p70S6K TGF_beta_Smad3 TGF_beta_Smad3 Isoproterenol->TGF_beta_Smad3 ROS_p38MAPK ROS_p38MAPK Isoproterenol->ROS_p38MAPK This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates SIRT3->mTOR_p70S6K inhibits SIRT3->TGF_beta_Smad3 inhibits PYCR1 PYCR1 SIRT3->PYCR1 activates AMPK_Parkin AMPK_Parkin SIRT3->AMPK_Parkin activates Cardioprotection Cardioprotection SIRT3->Cardioprotection Myocardial_Hypertrophy Myocardial_Hypertrophy mTOR_p70S6K->Myocardial_Hypertrophy Myocardial_Fibrosis Myocardial_Fibrosis TGF_beta_Smad3->Myocardial_Fibrosis PYCR1->ROS_p38MAPK inhibits Mitochondrial_Damage Mitochondrial_Damage ROS_p38MAPK->Mitochondrial_Damage Necrosis Necrosis AMPK_Parkin->Necrosis inhibits

Caption: Mechanism of action of this compound in cardioprotection.

Experimental_Workflow Start Start ISO_Induction Induce Heart Failure (Isoproterenol) Start->ISO_Induction Treatment Administer this compound, Metoprolol, or Vehicle ISO_Induction->Treatment Echocardiography Assess Cardiac Function (Echocardiography) Treatment->Echocardiography Tissue_Collection Collect Heart Tissue Echocardiography->Tissue_Collection Histology Histological Analysis (H&E, Masson's Trichrome) Tissue_Collection->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for this compound evaluation.

References

A Comparative Analysis of 2-APQC, a Novel SIRT3 Activator, in Diverse Cardiac Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the small-molecule Sirtuin-3 (SIRT3) activator, 2-APQC, and its potential effects across different cardiac cell lines. While direct comparative studies are not yet available, this document synthesizes existing data on this compound's mechanism of action with the known characteristics of commonly used cardiac cell models—H9c2, AC16, and primary cardiomyocytes—to offer a predictive comparison of its performance.

This compound has emerged as a promising therapeutic agent, demonstrating significant potential in mitigating cardiac hypertrophy and fibrosis.[1][2] Its primary mechanism involves the activation of SIRT3, a crucial mitochondrial deacetylase that regulates oxidative stress and cellular metabolism.[2] Understanding how this compound's effects may vary across different in vitro models is critical for designing robust preclinical studies and accurately interpreting experimental outcomes.

Comparative Performance of this compound Across Cardiac Cell Lines

The following table summarizes the expected performance of this compound in H9c2, AC16, and primary cardiomyocyte cell lines based on its known signaling pathways and the distinct characteristics of each cell type.

FeatureH9c2 Cells (Rat Myoblasts)AC16 Cells (Human Ventricular Cardiomyocytes)Primary Cardiomyocytes (Neonatal Rat/Mouse)
Origin & Type Rat ventricle myoblast cell lineFused human ventricular cardiomyocyte cell lineIsolated from neonatal rat or mouse hearts
SIRT3 Expression Endogenously expressedEndogenously expressedEndogenously expressed
Predicted Efficacy of this compound in Mitigating Hypertrophy High. H9c2 cells are a well-established model for studying cardiac hypertrophy.[3] this compound has been shown to alleviate isoproterenol (ISO)-induced hypertrophy in this cell line.[1][2]Moderate to High. As a human cardiomyocyte cell line, AC16 provides a more clinically relevant model.[4] The fundamental anti-hypertrophic pathways activated by this compound are expected to be conserved.High. Primary cardiomyocytes are considered the gold standard for in vitro cardiac studies, closely mimicking in vivo physiology.
Predicted Efficacy of this compound in Reducing Fibrosis High. This compound has been demonstrated to inhibit myocardial fibrosis in vitro.[1][2]Moderate to High. The anti-fibrotic effects mediated by the TGF-β/Smad3 pathway are likely to be observed in AC16 cells.High. Primary cardiomyocytes in co-culture with cardiac fibroblasts would be the most relevant model to study anti-fibrotic effects.
Mitochondrial Function Modulation High. This compound is known to regulate mitochondrial homeostasis.[1][2] H9c2 cells are a suitable model for studying mitochondrial bioenergetics.High. AC16 cells also serve as a model for investigating mitochondrial function in a human context.[5]High. Primary cardiomyocytes have well-developed mitochondria and are highly sensitive to metabolic changes.
Signaling Pathway Activation Well-documented. This compound activates SIRT3 and inhibits AKT/mTOR/p70S6K and TGF-β/Smad3 pathways.[1]Predicted to be similar to H9c2. Key signaling components are conserved between rat and human cardiomyocytes.Predicted to be highly similar to in vivo responses, providing the most physiologically relevant data.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for investigating the effects of this compound in cardiac cell lines.

Cell Culture and Treatment
  • H9c2 and AC16 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations.

  • Primary Neonatal Cardiomyocytes: Hearts are excised from 1-2 day old neonatal rats or mice. Ventricles are minced and subjected to enzymatic digestion to isolate cardiomyocytes. Cells are then pre-plated to enrich for cardiomyocytes and subsequently cultured on fibronectin-coated dishes.

Hypertrophy Induction and Analysis
  • Induction: Cardiac hypertrophy can be induced by treating cells with agents such as isoproterenol (ISO), phenylephrine (PE), or angiotensin II.

  • Analysis:

    • Cell Size Measurement: Cells are fixed and stained with a marker such as phalloidin to visualize the actin cytoskeleton. The cell surface area is then quantified using imaging software.

    • Hypertrophic Marker Expression: The expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is measured by quantitative real-time PCR (qRT-PCR) or Western blotting.

Fibrosis Analysis
  • Induction: Fibrosis can be studied in co-cultures of cardiomyocytes and cardiac fibroblasts, stimulated with transforming growth factor-beta (TGF-β).

  • Analysis: The expression of fibrotic markers such as collagen I, fibronectin, and α-smooth muscle actin (α-SMA) is assessed by qRT-PCR or Western blotting.

Western Blotting

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., p-AKT, p-mTOR, p-p70S6K, p-Smad3, SIRT3). After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing (RNA-Seq)

To identify the global transcriptomic changes induced by this compound, RNA-Seq can be performed. Total RNA is extracted from treated and untreated cells, and libraries are prepared and sequenced. Bioinformatic analysis is then used to identify differentially expressed genes and affected pathways.

Visualizing the Molecular Pathways and Experimental Design

To better understand the mechanisms of this compound and the experimental approaches to study it, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Pathways APQC This compound SIRT3 SIRT3 Activation APQC->SIRT3 Mito Mitochondrial Homeostasis SIRT3->Mito AKT_mTOR AKT/mTOR/p70S6K Pathway SIRT3->AKT_mTOR Inhibition TGF_Smad TGF-β/Smad3 Pathway SIRT3->TGF_Smad Inhibition ROS Reduced ROS Mito->ROS Hypertrophy Cardiac Hypertrophy AKT_mTOR->Hypertrophy Fibrosis Myocardial Fibrosis TGF_Smad->Fibrosis

Caption: Signaling pathway of this compound in cardiac cells.

G cluster_0 Experimental Workflow Cell_Culture Cardiac Cell Culture (H9c2, AC16, Primary) Induction Induction of Hypertrophy/Fibrosis Cell_Culture->Induction Treatment This compound Treatment Induction->Treatment Analysis Molecular & Cellular Analysis Treatment->Analysis

Caption: General experimental workflow for studying this compound.

G cluster_0 Comparative Logic H9c2 H9c2 (Rat) - Established Model - High Throughput AC16 AC16 (Human) - Clinically Relevant - Human-specific Responses Primary Primary Cardiomyocytes - Gold Standard - Physiologically Relevant APQC This compound APQC->H9c2 Predictable Efficacy APQC->AC16 High Translatability APQC->Primary Highest Fidelity

Caption: Rationale for comparing this compound across cell lines.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 2-APQC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-APQC, a selective Sirtuin-3 (SIRT3) activator, ensuring safe handling and proper disposal is paramount. This document provides a comprehensive overview of essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates cautious handling. Standard laboratory safety protocols for chemical reagents should be strictly followed. The following table summarizes the recommended PPE.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions.Minimizes inhalation of any dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.

Preparation of Solutions

When preparing solutions of this compound, it is critical to work in a chemical fume hood to avoid inhalation of the powder. Use a calibrated balance to weigh the compound. For research applications, this compound is often dissolved in a solvent such as dimethyl sulfoxide (DMSO).

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully add the desired amount of this compound powder to the tube using a spatula. Record the exact weight.

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from 5 mg of this compound (assuming a molecular weight of X g/mol ), the required volume of DMSO would be calculated.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Storage: Store the stock solution in appropriately labeled, sealed vials at -20°C or -80°C to prevent degradation.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be considered chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a designated, labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.

Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

Incident Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound A Receiving B Inspection A->B C Storage (Cool, Dry, Ventilated) B->C D Preparation (in Fume Hood) C->D E Weighing D->E F Dissolution E->F G Experimentation F->G H Waste Collection G->H I Solid Waste H->I J Liquid Waste H->J K Disposal (Hazardous Waste Program) I->K J->K

Caption: A logical workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.